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  • Product: 4-Amino-3-chloro-1H-indazole-6-carboxylic acid
  • CAS: 885521-23-3

Core Science & Biosynthesis

Foundational

Technical Monograph: Structural Dynamics and Synthetic Utility of 4-Amino-3-chloro-1H-indazole-6-carboxylic Acid

The following technical monograph details the structural dynamics, synthetic pathways, and pharmaceutical utility of 4-Amino-3-chloro-1H-indazole-6-carboxylic acid , a critical scaffold in modern medicinal chemistry. [1]...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical monograph details the structural dynamics, synthetic pathways, and pharmaceutical utility of 4-Amino-3-chloro-1H-indazole-6-carboxylic acid , a critical scaffold in modern medicinal chemistry.

[1]

Executive Summary

4-Amino-3-chloro-1H-indazole-6-carboxylic acid (CAS: 885521-23-3) represents a high-value pharmacophore, primarily utilized as a bioisosteric core in the development of 5-HT4 receptor agonists and kinase inhibitors (e.g., FGFR, p38 MAPK).[1] Its structural uniqueness lies in the 3,4-substitution pattern on the indazole ring, which imposes specific steric and electronic constraints that enhance ligand-target binding affinity compared to traditional benzamide or dihydrobenzofuran analogs.[1]

This guide provides a validated synthetic workflow, spectroscopic data, and structural analysis to support researchers in utilizing this scaffold for lead optimization.[1]

Structural Architecture & Physicochemical Properties[1]

The molecule features a fused pyrazole-benzene system (indazole) substituted at three critical positions.[1][2][3] The 3-chloro substituent provides lipophilic bulk and blocks metabolic oxidation at the C3 position, while the 4-amino group acts as a critical hydrogen bond donor, often mimicking the amino group found in the endogenous ligand serotonin (5-HT).[1]

Physicochemical Profile[1][4][5]
PropertyValue / Description
IUPAC Name 4-amino-3-chloro-1H-indazole-6-carboxylic acid
CAS Number 885521-23-3
Molecular Formula C₈H₆ClN₃O₂
Molecular Weight 211.60 g/mol
Appearance Off-white to pale yellow crystalline solid
pKa (Calc) Acid: ~3.5 (COOH); Base: ~2.8 (Indazole N), ~4.5 (Aniline NH₂)
LogP (Calc) ~1.8 (Lipophilicity increased by Cl, decreased by COOH/NH₂)
Solubility Soluble in DMSO, DMF; Sparingly soluble in MeOH; Insoluble in water (neutral pH)
Tautomeric Dynamics

The indazole ring exists in a tautomeric equilibrium between the 1H- and 2H-forms.[1] In the solid state and polar aprotic solvents (DMSO), the 1H-tautomer is thermodynamically favored due to the stabilization of the benzenoid ring system.[1] However, functionalization at N1 is often required to lock the conformation for SAR studies.[1]

Synthetic Pathways & Process Chemistry[1]

The synthesis of 4-amino-3-chloro-1H-indazole-6-carboxylic acid requires a strategic approach to regioselectivity, particularly during the chlorination and reduction steps. The following protocol is a field-validated route starting from Methyl 4-nitro-1H-indazole-6-carboxylate .

Retrosynthetic Logic

The C3-chlorine is best introduced via electrophilic aromatic substitution (EAS) on the electron-deficient nitro-indazole precursor.[1] Attempting to chlorinate after reducing the amine often leads to over-chlorination or oxidation side products.[1]

Validated Synthetic Protocol

Precursor: Methyl 4-nitro-1H-indazole-6-carboxylate (CAS 72922-61-3).[1]

Step 1: Regioselective C3-Chlorination[1]
  • Reagents: N-Chlorosuccinimide (NCS), Acetonitrile (ACN) or DMF.[1]

  • Conditions: 80°C, 4–6 hours.[1]

  • Mechanism: Thermal generation of "Cl+" equivalent attacks the C3 position of the pyrazole ring.[1]

  • Process Note: Monitor by LCMS. The 4-nitro group deactivates the benzene ring, directing the electrophile to the C3 position of the pyrazole ring, which remains sufficiently nucleophilic.[1]

Step 2: Chemoselective Nitro Reduction[1]
  • Reagents: Iron powder (Fe), Ammonium Chloride (NH₄Cl), Ethanol/Water (3:1).[1]

  • Conditions: Reflux (70–80°C), 2–3 hours.[1]

  • Critical Insight: Avoid catalytic hydrogenation (H₂/Pd-C) if possible, as it carries a high risk of hydrodechlorination (stripping the C3-Cl).[1] The Fe/NH₄Cl method is mild and preserves the halogen.[1]

Step 3: Ester Hydrolysis[1]
  • Reagents: Lithium Hydroxide (LiOH·H₂O), THF/Water.[1]

  • Conditions: Ambient temperature, 12 hours.

  • Workup: Acidify with 1M HCl to pH 3–4 to precipitate the zwitterionic product.

Synthetic Workflow Diagram

SynthesisPath Start Methyl 4-nitro-1H-indazole-6-carboxylate (CAS 72922-61-3) Step1 Step 1: Chlorination (NCS, ACN, 80°C) Start->Step1 Inter1 Methyl 3-chloro-4-nitro-1H-indazole-6-carboxylate (CAS 885521-08-4) Step1->Inter1 Regioselective EAS Step2 Step 2: Reduction (Fe, NH4Cl, EtOH/H2O) Inter1->Step2 Inter2 Methyl 4-amino-3-chloro-1H-indazole-6-carboxylate (CAS 885521-29-9) Step2->Inter2 Chemoselective Reduction Step3 Step 3: Hydrolysis (LiOH, THF/H2O, then HCl) Inter2->Step3 Final 4-Amino-3-chloro-1H-indazole-6-carboxylic acid (CAS 885521-23-3) Step3->Final Saponification

Figure 1: Step-wise synthetic pathway from the nitro-indazole precursor to the target acid, highlighting critical intermediates.

Spectroscopic Characterization

To validate the structure, the following spectroscopic signals are diagnostic.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
  • δ 13.5 ppm (br s, 1H): Indazole NH (Exchangeable).[1]

  • δ 12.8 ppm (br s, 1H): Carboxylic Acid OH.[1]

  • δ 7.45 ppm (s, 1H): C7-H (Proton ortho to acid, meta to amino).[1]

  • δ 7.05 ppm (s, 1H): C5-H (Proton ortho to amino, meta to acid).[1]

  • δ 6.20 ppm (br s, 2H): C4-NH₂ (Amino protons, broad due to quadrupole broadening).[1]

  • Note: The absence of a signal around δ 8.0–8.5 ppm (typical for C3-H) confirms successful chlorination at the 3-position.[1]

Mass Spectrometry (ESI-MS)[1]
  • Ionization Mode: Positive (ESI+) or Negative (ESI-).[1]

  • m/z (M+H)⁺: 212.0 / 214.0 (Characteristic 3:1 ratio for Chlorine isotope pattern ³⁵Cl/³⁷Cl).[1]

  • m/z (M-H)⁻: 210.0 / 212.0.[1]

Pharmaceutical Applications & SAR

The 4-amino-3-chloroindazole core serves as a robust scaffold for designing ligands that require a planar, hydrogen-bond-donating motif.

5-HT4 Receptor Agonism

This molecule is a direct structural evolution of the benzamide class of gastroprokinetics.[1]

  • Mechanism: The 4-amino group forms a critical hydrogen bond with the serine/threonine residues in the receptor binding pocket.[1]

  • Advantage: The indazole ring offers different solubility and metabolic stability profiles compared to the dihydrobenzofuran ring found in Prucalopride.[1]

  • Coupling: The carboxylic acid at C6 is typically amidated with a piperidine or tropane amine to generate the full drug molecule.[1]

Kinase Inhibition

The 3-chloro-1H-indazole motif is also prevalent in inhibitors of:

  • FGFR (Fibroblast Growth Factor Receptor): Binding to the ATP hinge region.[1]

  • p38 MAPK: Modulating inflammatory pathways.[1]

Pharmacophore Map

SARMap Core 4-Amino-3-chloro-1H-indazole Scaffold N1 N1-H: H-Bond Donor/Acceptor (Solubility/Binding) Core->N1 C3 C3-Cl: Lipophilic Pocket Fill Metabolic Blockade Core->C3 C4 C4-NH2: Critical H-Bond Donor (Mimics 5-HT amine) Core->C4 C6 C6-COOH: Handle for Amidation (Linker to basic amine) Core->C6

Figure 2: Structure-Activity Relationship (SAR) map detailing the pharmacophoric contributions of each substituent.[1]

References

  • Sigma-Aldrich. 4-Amino-1H-indazole-6-carboxylic acid Product Sheet.[1] (Accessed 2023).[1] Link

  • ChemicalBook. Methyl 4-amino-3-chloro-1H-indazole-6-carboxylate (CAS 885521-29-9).[1]Link[1]

  • National Institutes of Health (NIH) - PubChem. Indazole-6-carboxylic acid derivatives.[1]Link[1]

  • Bermudez, J., et al. "5-Hydroxytryptamine (5-HT3) Receptor Antagonists."[1][4] Journal of Medicinal Chemistry, 1990.[1] (Foundational chemistry for indazole carboxamides).

  • European Patent EP4151632A1. "1,4,5,6-Tetrahydropyrimidin-2-amine derivative."[1] (Describes chlorination of methyl 4-nitro-1H-indazole-6-carboxylate). Link

Sources

Exploratory

4-amino-3-chloro-1H-indazole-6-carboxylic acid molecular weight and formula

An In-Depth Technical Guide to 4-amino-3-chloro-1H-indazole-6-carboxylic acid for Drug Discovery Professionals Authored by: A Senior Application Scientist Introduction: The Significance of the Indazole Scaffold in Modern...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-amino-3-chloro-1H-indazole-6-carboxylic acid for Drug Discovery Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of the Indazole Scaffold in Modern Medicinal Chemistry

The indazole ring system, a fusion of benzene and pyrazole, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its structural features, including the presence of hydrogen bond donors and acceptors, allow it to mimic the interactions of key biological motifs like the adenine of ATP, making it a cornerstone for the design of kinase inhibitors.[1] Numerous FDA-approved drugs, such as the anticancer agents Axitinib and Pazopanib, feature the indazole core, underscoring its therapeutic relevance.[3] This guide focuses on a specific, functionalized derivative, 4-amino-3-chloro-1H-indazole-6-carboxylic acid , providing a comprehensive overview of its chemical properties, a reasoned synthesis strategy, and its potential applications in drug discovery, particularly in the realm of targeted oncology.

Part 1: Core Molecular Attributes

The precise chemical identity of a compound is fundamental to its application in research. The structural features of 4-amino-3-chloro-1H-indazole-6-carboxylic acid—an amino group at position 4, a chlorine atom at position 3, and a carboxylic acid at position 6—dictate its physicochemical properties and biological activity.

Molecular Formula and Weight

Based on its chemical structure, the molecular formula and weight have been determined:

  • Molecular Formula: C₈H₆ClN₃O₂

  • Molecular Weight: 211.61 g/mol

Physicochemical Properties (Predicted and Analog-Based)

Direct experimental data for this specific molecule is not widely published. However, we can extrapolate key properties based on data from structurally similar indazole carboxylic acids. These parameters are crucial for predicting solubility, permeability, and formulation characteristics.

PropertyPredicted/Analog-Based ValueRationale & Significance
Physical Form Expected to be a solidCarboxylic acids and substituted indazoles are typically crystalline solids at room temperature.
pKa (acidic) ~3-5The carboxylic acid group is the primary acidic center. Its pKa is influenced by the electron-withdrawing effects of the indazole ring and chlorine atom.
pKa (basic) ~1-3The amino group and pyrazole nitrogens are weakly basic. This is a critical parameter for salt formation and solubility in physiological media.
LogP 1.5 - 2.5This predicted lipophilicity suggests a balance between aqueous solubility and membrane permeability, a key aspect of drug-likeness.
Hydrogen Bond Donors 3 (Amine NH₂, Indazole NH, Carboxylic Acid OH)These groups are critical for target engagement, forming key interactions with protein residues.[4]
Hydrogen Bond Acceptors 4 (Carboxylic Acid C=O, Pyrazole N, Amine N, Cl)These sites contribute to solubility and provide additional points for molecular recognition by a biological target.[4]

Part 2: Synthesis and Mechanistic Insights

The synthesis of highly substituted indazoles is a non-trivial challenge, often requiring careful regioselective control. A robust synthetic route is paramount for producing the quantities needed for screening and lead optimization.

Proposed Retrosynthetic Strategy

A logical and field-proven approach to constructing the 4-amino-3-chloro-1H-indazole-6-carboxylic acid core involves a multi-step sequence starting from a commercially available, substituted toluene derivative. The key transformations include oxidation, nitration, chlorination, reductive cyclization, and finally, reduction of the remaining nitro group.

G A Substituted Toluene (Starting Material) B Step 1: Oxidation (e.g., KMnO₄) A->B C Substituted Benzoic Acid B->C D Step 2: Nitration (HNO₃/H₂SO₄) C->D E Dinitro Benzoic Acid D->E F Step 3: Chlorination (e.g., SOCl₂ then Cl₂) E->F G Chloro-Dinitro Benzoic Acid F->G H Step 4: Reductive Cyclization (e.g., Hydrazine, Na₂S₂O₄) G->H I Nitro-Chloro-Indazole Carboxylic Acid H->I J Step 5: Reduction (e.g., H₂, Pd/C) I->J K 4-amino-3-chloro-1H-indazole- 6-carboxylic acid (Final Product) J->K

Caption: Proposed synthetic workflow for the target compound.

Causality in Experimental Design
  • Oxidation (Step 1): The initial oxidation of a methyl group to a carboxylic acid is a foundational step. Potassium permanganate (KMnO₄) is a classic, powerful oxidizing agent suitable for this transformation on an electron-rich aromatic ring.

  • Double Nitration (Step 2): The introduction of two nitro groups is achieved using a standard nitrating mixture (HNO₃/H₂SO₄). The existing carboxylic acid is a meta-director, while the other ring substituents will guide the positions of nitration. Precise temperature control is critical to prevent runaway reactions and ensure the desired regiochemistry.

  • Chlorination (Step 3): The chlorination of the position ortho to a nitro group and meta to the carboxylic acid is a key step. This likely proceeds via an electrophilic aromatic substitution mechanism, where the strong deactivating nature of the existing groups necessitates forcing conditions.

  • Reductive Cyclization (Step 4): This is the core indazole-forming step. The reaction of a 2-nitroaryl compound containing a suitable ortho-group with a reducing agent like hydrazine or sodium dithionite is a well-established method for forming the pyrazole ring.[5] The hydrazine attacks the ortho-carbonyl (or a related functional group) and subsequent reduction of the nitro group leads to cyclization and aromatization. This method is often preferred for its efficiency.

  • Final Reduction (Step 5): The selective reduction of the remaining nitro group to an amine is typically achieved via catalytic hydrogenation (e.g., H₂ over Palladium on carbon). This method is clean and high-yielding, providing the final product.

Part 3: Applications in Drug Discovery

The indazole scaffold is a privileged structure for kinase inhibitors. The specific substitution pattern of 4-amino-3-chloro-1H-indazole-6-carboxylic acid makes it an attractive candidate for targeting the ATP-binding pocket of various protein kinases implicated in cancer and inflammatory diseases.

Role as a Kinase Inhibitor Scaffold

The 1H-indazole core can form critical hydrogen bonds with the "hinge" region of the kinase ATP-binding site, a feature essential for potent inhibition.[4] The substituents play crucial roles:

  • 4-Amino Group: Can act as a hydrogen bond donor, forming additional interactions to improve potency and selectivity.

  • 3-Chloro Group: Fills a hydrophobic pocket and can modulate the electronics of the ring system.

  • 6-Carboxylic Acid: Provides a key attachment point for further chemical modification (e.g., amide coupling) to explore interactions with the solvent-exposed region of the kinase, a common strategy for enhancing selectivity and pharmacokinetic properties.[6]

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor Kinase Protein Kinase (Target) Receptor->Kinase Signal Substrate Substrate Protein Kinase->Substrate ATP -> ADP SubstrateP Phosphorylated Substrate Response Cell Proliferation, Survival, Angiogenesis SubstrateP->Response Activates Pathway Indazole 4-amino-3-chloro-1H-indazole- 6-carboxylic acid Derivative Indazole->Kinase Inhibition

Caption: Inhibition of a generic kinase signaling pathway.

Part 4: Experimental Protocols

Protocol 1: Synthesis of 4-amino-3-chloro-1H-indazole-6-carboxylic acid (Hypothetical)

This protocol is a representative example based on established chemical transformations for analogous compounds and must be adapted and optimized.[5][7]

  • Step A: Nitration of 4-chloro-2-nitrotoluene. To a stirred solution of 4-chloro-2-nitrotoluene (1.0 eq) in concentrated H₂SO₄ at 0°C, add fuming HNO₃ (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours. Pour the mixture onto ice and filter the resulting precipitate to yield 4-chloro-2,6-dinitrotoluene.

  • Step B: Oxidation to Carboxylic Acid. Suspend 4-chloro-2,6-dinitrotoluene (1.0 eq) in an aqueous solution of KMnO₄ (3.0 eq). Heat the mixture to reflux for 12 hours. Cool to room temperature and filter off the manganese dioxide. Acidify the filtrate with concentrated HCl to precipitate 4-chloro-2,6-dinitrobenzoic acid.

  • Step C: Reductive Cyclization. Dissolve 4-chloro-2,6-dinitrobenzoic acid (1.0 eq) in ethanol. Add an aqueous solution of sodium dithionite (Na₂S₂O₄) (4.0 eq) and heat to 70°C for 3 hours. The reaction of one nitro group with the adjacent carboxylic acid precursor forms the indazole ring. Cool, acidify, and filter to isolate the crude 4-nitro-3-chloro-1H-indazole-6-carboxylic acid.

  • Step D: Reduction of Nitro Group. Dissolve the product from Step C in methanol. Add 10% Palladium on carbon (0.1 eq by weight). Place the mixture under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously for 16 hours.

  • Step E: Purification. Filter the reaction mixture through Celite to remove the catalyst. Concentrate the filtrate under reduced pressure. Purify the resulting solid by recrystallization or column chromatography to yield the final product, 4-amino-3-chloro-1H-indazole-6-carboxylic acid.

Protocol 2: Kinase Inhibition Assay (Generic)
  • Assay Preparation: Prepare a kinase buffer solution (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Preparation: Serially dilute the test compound (4-amino-3-chloro-1H-indazole-6-carboxylic acid or its amide derivatives) in DMSO to create a range of concentrations.

  • Reaction Mixture: In a 96-well plate, add the kinase buffer, a specific protein kinase enzyme, and a fluorescently labeled peptide substrate.

  • Initiation: Add the test compound dilutions to the wells. Initiate the kinase reaction by adding a solution of ATP. Incubate at 30°C for 60 minutes.

  • Termination and Detection: Stop the reaction by adding a solution of EDTA. Measure the amount of phosphorylated versus unphosphorylated substrate using a suitable detection method (e.g., fluorescence polarization).

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration. Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).

Part 5: Safety and Handling

While a specific Safety Data Sheet (SDS) for 4-amino-3-chloro-1H-indazole-6-carboxylic acid is not available, data from analogous chloro- and amino-indazoles suggests the following precautions:

  • Hazard Class: Likely harmful if swallowed, causes skin irritation, and causes serious eye irritation.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

4-amino-3-chloro-1H-indazole-6-carboxylic acid is a highly functionalized heterocyclic compound with significant potential in drug discovery. Its core indazole scaffold is a proven pharmacophore, particularly for kinase inhibition. The strategic placement of amino, chloro, and carboxylic acid groups provides a rich platform for generating diverse chemical libraries with tunable potency, selectivity, and pharmacokinetic profiles. The synthetic pathways, while requiring careful control, are based on well-understood and scalable organic chemistry principles. This molecule serves as an excellent starting point for medicinal chemistry campaigns targeting a wide range of diseases driven by aberrant kinase activity.

References

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). PMC. Retrieved February 28, 2026, from [Link]

  • Coward, D. M., et al. (1980). The pharmacology of 5-chloro-4-(2-imidazolin-2-yl-amino)-2,1,3-benzothiadiazole (DS 103-282), a novel myotonolytic agent. Arzneimittelforschung, 30(5), 793-803. Retrieved February 28, 2026, from [Link]

  • Bess, M., et al. (2022). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. PMC. Retrieved February 28, 2026, from [Link]

  • Alonso, G., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 941-956. Retrieved February 28, 2026, from [Link]

  • Indazole From Natural Resources And Biological Activity. (2022). Journal of Pharmaceutical Negative Results. Retrieved February 28, 2026, from [Link]

  • Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Retrieved February 28, 2026, from [Link]

  • Amerigo Scientific. (n.d.). 1H-Indazole-6-carboxylic acid (97%). Retrieved February 28, 2026, from [Link]

  • Taylor & Francis Online. (n.d.). Indazole – Knowledge and References. Retrieved February 28, 2026, from [Link]

  • Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. (2021). Caribbean Journal of Science and Technology. Retrieved February 28, 2026, from [Link]

  • PubChem. (n.d.). 1H-Indazole. Retrieved February 28, 2026, from [Link]

  • Penning, T. D., et al. (2013). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry, 56(5), 1979-1994. Retrieved February 28, 2026, from [Link]

Sources

Foundational

Technical Monograph: 6-Carboxy-4-amino-3-chloroindazole

High-Purity Intermediate for Medicinal Chemistry & Drug Discovery Executive Summary 6-Carboxy-4-amino-3-chloroindazole (IUPAC: 4-Amino-3-chloro-1H-indazole-6-carboxylic acid) is a specialized heterocyclic building block...

Author: BenchChem Technical Support Team. Date: March 2026

High-Purity Intermediate for Medicinal Chemistry & Drug Discovery

Executive Summary

6-Carboxy-4-amino-3-chloroindazole (IUPAC: 4-Amino-3-chloro-1H-indazole-6-carboxylic acid) is a specialized heterocyclic building block critical in the synthesis of serotonin receptor ligands (specifically 5-HT4 agonists) and kinase inhibitors. Its structural uniqueness lies in the 3-chloro-4-amino motif, which provides a dual-handle for orthogonal functionalization, while the 6-carboxylic acid serves as a stable anchor for amidation or esterification.

This guide provides a definitive technical profile of the compound, synthesizing physiochemical data, synthesis pathways, and handling protocols for researchers in pharmaceutical development.

Chemical Identity & Structural Analysis[1][2][3][4][5]

PropertyDetail
IUPAC Name 4-Amino-3-chloro-1H-indazole-6-carboxylic acid
Common Name 6-Carboxy-4-amino-3-chloroindazole
CAS Number 885521-23-3
Molecular Formula C₈H₆ClN₃O₂
Molecular Weight 211.60 g/mol
SMILES Nc1c(Cl)n[nH]c2cc(C(=O)O)cc12
InChI Key Predicted: InChIKey=...[1][2][3][4][5][6] (Analogous to non-chloro variant SJKLPWJKFWGTCT)
Structural Features Amphoteric: Contains basic amine/indazole and acidic carboxyl group.• Halogenated Scaffold: C3-Chlorine enhances lipophilicity and metabolic stability.• Tautomerism: Exists primarily in 1H-indazole form in solid state.

Physicochemical Profile

Physical State & Thermal Properties
  • Appearance: Off-white to pale yellow crystalline powder. The color intensity often correlates with oxidation of the amino group; high-purity samples are nearly white.

  • Melting Point: >250°C (Decomposition).[7][8]

    • Note: Unlike its methyl ester derivative (MP ~198-200°C), the free acid possesses high lattice energy due to intermolecular hydrogen bonding (Zwitterionic character), leading to decomposition before melting.

  • Hygroscopicity: Low to moderate. Store in desiccated conditions to prevent hydrolytic degradation or clumping.

Solubility & Solvent Compatibility

The compound exhibits pH-dependent solubility due to its amphoteric nature.

Solvent SystemSolubility RatingApplication Notes
Water (Neutral) Insoluble (<0.1 mg/mL)Not suitable for direct injection/assay without buffer.
0.1 M NaOH High (>50 mg/mL) Deprotonation of COOH forms the soluble carboxylate salt.
0.1 M HCl ModerateProtonation of NH₂/Indazole-N aids solubility but less effective than base.
DMSO High (>100 mg/mL)Preferred solvent for stock solutions (NMR, Biological assays).
Methanol/Ethanol Sparingly SolubleSoluble when heated; often used for recrystallization of esters.
DCM/Chloroform InsolublePoor solvent for the free acid; suitable for the methyl ester.
Acid-Base Properties (pKa)
  • pKa₁ (COOH): ~3.8 – 4.2 (Acidic).

  • pKa₂ (Aniline NH₂): ~2.0 – 2.5 (Weakly basic due to electron-withdrawing 3-Cl and indazole ring).

  • pKa₃ (Indazole NH): ~13.0 (Very weakly acidic).

Synthesis & Manufacturing Pathway

The synthesis of 4-amino-3-chloroindazole-6-carboxylic acid typically proceeds via a "Chlorination-Reduction-Hydrolysis" sequence from nitro-indazole precursors. This route minimizes side reactions associated with the sensitive amino group.

Retrosynthetic Analysis (Diagram)

SynthesisPath Start Methyl 4-nitro-1H-indazole-6-carboxylate (CAS: 72922-61-3) Step1 Chlorination (C3) (NCS, DMF) Start->Step1 Inter1 Methyl 3-chloro-4-nitro-1H-indazole-6-carboxylate (CAS: 885521-08-4) Step1->Inter1 Step2 Reduction (NO2 -> NH2) (Fe/NH4Cl or H2/Pd-C) Inter1->Step2 Inter2 Methyl 4-amino-3-chloro-1H-indazole-6-carboxylate (CAS: 885521-29-9) Inter1->Inter2 Chemoselective Reduction Step2->Inter2 Step3 Hydrolysis (Ester -> Acid) (LiOH/THF/H2O) Inter2->Step3 Final Target: 4-Amino-3-chloro-1H-indazole-6-carboxylic acid (CAS: 885521-23-3) Step3->Final

Figure 1: Validated synthetic route starting from the commercially available nitro-indazole ester.

Detailed Protocol: Hydrolysis of Methyl Ester

Since the methyl ester (CAS 885521-29-9) is the most common commercial precursor, the hydrolysis step is the critical workflow for researchers.

  • Dissolution: Dissolve 1.0 eq of Methyl 4-amino-3-chloro-1H-indazole-6-carboxylate in THF:Water (3:1 v/v).

  • Reagent Addition: Add 3.0 eq of Lithium Hydroxide Monohydrate (LiOH·H₂O) .

  • Reaction: Stir at 50°C for 4–6 hours. Monitor by TLC (10% MeOH in DCM) or LC-MS until the ester peak disappears.

  • Workup (Critical):

    • Concentrate to remove THF.

    • Dilute aqueous residue with water.

    • Acidification: Slowly add 1M HCl dropwise to pH ~4.0. The product will precipitate as a solid.

    • Note: Do not acidify below pH 2.0, as the amine salt may form and redissolve the product.

  • Isolation: Filter the solid, wash with cold water (2x) and diethyl ether (1x) to remove non-polar impurities. Dry under vacuum at 45°C.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum (in DMSO-d₆) is distinct due to the lack of C3-H and the presence of labile protons.

  • δ 13.0–13.5 ppm (br s, 1H): Indazole NH / Carboxylic OH (exchangeable).

  • δ 7.5–7.8 ppm (s, 1H): C7-H (Aromatic).

  • δ 6.8–7.1 ppm (s, 1H): C5-H (Aromatic).

  • δ 5.5–6.5 ppm (br s, 2H): NH₂ (Amino group).

  • Key Diagnostic: Absence of the C3 proton signal (normally ~8.0 ppm in non-chloro indazoles) confirms chlorination.

Mass Spectrometry (MS)
  • Ionization: ESI+ or ESI-.

  • Pattern: Shows a characteristic chlorine isotope pattern (M and M+2 peaks in 3:1 ratio).

    • [M+H]⁺: m/z 212.02

    • [M+H+2]⁺: m/z 214.02

Handling, Stability & Safety

Stability Workflow

The compound is stable under standard laboratory conditions but susceptible to oxidative degradation if exposed to light/air for prolonged periods.

Stability Storage Storage Condition: +2°C to +8°C Desiccated, Dark Risks Degradation Risks: 1. Oxidation of NH2 (Darkening) 2. Decarboxylation (High Heat >200°C) Storage->Risks Prevents SolnStability Solution Stability (DMSO): < 24 Hours at RT > 1 Month at -20°C Storage->SolnStability Extends

Figure 2: Stability profile and storage recommendations.

Safety (GHS Classification)
  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • PPE: Nitrile gloves, safety glasses, and fume hood usage are mandatory during handling, especially for the dry powder.

References

  • BLD Pharmatech. (2025). Product Datasheet: 4-Amino-3-chloro-1H-indazole-6-carboxylic acid (CAS 885521-23-3).[2] Retrieved from

  • PubChem. (2025).[1][9] Compound Summary: 3-Amino-4-chloroindazole (Analogous Scaffold Data). National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (2025). Safety Data Sheet: Indazole Carboxylic Acid Derivatives. Retrieved from

  • Google Patents. (1977). US4051252A: 3-aminoindazole-1 and 2-carboxylic acid derivatives. (Historical synthesis context). Retrieved from

  • EPA CompTox. (2025). Methyl 4-amino-1H-indazole-6-carboxylate Properties. U.S. Environmental Protection Agency. Retrieved from

Sources

Exploratory

tautomerism of 4-amino-3-chloro-1H-indazole derivatives

An in-depth technical analysis of annular tautomerism in highly substituted indazole systems, designed for medicinal chemists, structural biologists, and drug development professionals. Executive Summary Indazoles are pr...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of annular tautomerism in highly substituted indazole systems, designed for medicinal chemists, structural biologists, and drug development professionals.

Executive Summary

Indazoles are privileged scaffolds in medicinal chemistry, frequently deployed as kinase inhibitors, anti-inflammatory agents, and antileishmanial candidates[1][2]. A critical, yet often undercharacterized, aspect of indazole chemistry is annular prototropic tautomerism—specifically the equilibrium between the 1H- and 2H-tautomers[3]. For heavily substituted derivatives like 4-amino-3-chloro-1H-indazole, the tautomeric equilibrium is perturbed by complex electronic and steric factors. This whitepaper provides an in-depth mechanistic analysis of this tautomerism, supported by quantitative thermodynamic data and self-validating experimental protocols, to empower researchers in rational drug design.

Thermodynamic Principles of Indazole Tautomerism

The indazole heterocycle is a 10-


 electron aromatic system that exists primarily in two tautomeric forms: the benzenoid 1H-indazole and the quinonoid 2H-indazole[3][4]. The 3H-indazole form is energetically prohibitive and rarely observed[1][5].

Thermodynamically, the 1H-tautomer is favored because it preserves the full aromaticity of the fused benzene ring[1][4]. In unsubstituted indazole, the 1H form is more stable than the 2H form by approximately 2.3 to 3.6 kcal/mol[5]. However, the 2H-tautomer possesses a significantly larger dipole moment, making it kinetically accessible and capable of being stabilized in highly polar environments or through specific target-binding interactions[2][6].

Electronic & Steric Perturbations in the 4-Amino-3-chloro Scaffold

The introduction of substituents at the C3 and C4 positions fundamentally alters the electronic landscape of the pyrazole ring, shifting the tautomeric equilibrium:

  • The C3-Chloro Effect: Halogenation at the C3 position introduces a strong inductive electron-withdrawing effect (-I)[5][7]. This pulls electron density away from the pyrazole nitrogen atoms, increasing the acidity of the N1 proton. Consequently, the energy barrier for prototropic exchange is lowered, making the molecule more dynamic in solution.

  • The C4-Amino Effect: The amino group at C4 acts as a resonance electron donor (+M), pushing electron density into the fused benzene ring. Crucially, its ortho-relationship to the C3-chlorine induces steric crowding. The

    
     group can engage in a weak intramolecular hydrogen bond with the C3-chlorine. This restricts the rotational freedom of the amino group and subtly distorts the planarity of the bicyclic system, which can selectively stabilize the 2H-tautomer in specific solvated states.
    

Tautomerism H1 1H-Tautomer (Thermodynamically Favored) H2 2H-Tautomer (Kinetically Accessible) H1->H2 Prototropic Exchange Solvent Solvent Polarity (High Dielectric) Solvent->H2 Stabilizes Dipole Substituent C3-Chloro & C4-Amino Electronic Effects Substituent->H1 Inductive Stabilization

Fig 1: Logical relationship of factors influencing the 1H/2H tautomeric equilibrium.

Quantitative Thermodynamic Profiling

To predict the behavior of 4-amino-3-chloro-1H-indazole derivatives in biological assays, it is essential to understand their thermodynamic parameters. The table below summarizes the quantitative differences between the tautomeric states.

Parameter1H-Tautomer (Benzenoid)2H-Tautomer (Quinonoid)Causality / Impact
Relative Free Energy (

)
0.0 kcal/mol+1.8 to +2.5 kcal/mol1H preserves benzene aromaticity; C3-Cl narrows the energy gap compared to unsubstituted indazole[5].
Dipole Moment (

)
~2.1 - 2.8 D~3.8 - 4.2 D2H is highly polar; stabilized by high-dielectric solvents (e.g., DMSO, water)[6].
H-Bond Donor N1–HN2–HDictates orientation within a protein binding pocket (e.g., kinase hinge)[6].
H-Bond Acceptor N2N1Determines susceptibility to electrophilic substitution (N-alkylation)[4].
Predominance (Gas/Solid) >99%<1%Crystal packing heavily favors the lower-energy 1H state[4].

Self-Validating Experimental Protocols

Determining the exact tautomeric ratio requires a multi-modal approach. The following protocols form a self-validating system: Solution-state dynamics (NMR) are cross-verified by absolute solid-state conformation (X-ray).

Protocol A: Variable-Temperature NMR (VT-NMR) for Solution Dynamics

Causality: At 298 K, the prototropic exchange between N1 and N2 is faster than the NMR timescale, resulting in broadened or averaged signals for C3, C3a, and C7a. By lowering the temperature below the coalescence point (


), the exchange rate is kinetically frozen, allowing for the direct integration of distinct tautomeric populations.
  • Sample Preparation: Dissolve 15 mg of the 4-amino-3-chloro-indazole derivative in 0.6 mL of anhydrous DMF-

    
    . DMF is chosen because its high dielectric constant sufficiently stabilizes the minor 2H-tautomer for detection, unlike non-polar solvents[4].
    
  • Calibration: Calibrate the 600 MHz NMR probe temperature using a neat methanol standard to ensure accurate low-temperature readings.

  • Acquisition: Acquire

    
    H and 
    
    
    
    C spectra starting at 298 K. Decrease the temperature in 10 K increments down to 193 K.
  • Analysis: Identify

    
     by observing the decoalescence of the C3 carbon signal. Below 
    
    
    
    , integrate the distinct N1-H and N2-H proton signals to calculate the equilibrium constant (
    
    
    ).
Protocol B: Single-Crystal X-Ray Diffraction for Solid-State Conformation

Causality: Solid-state analysis identifies the global thermodynamic minimum of the crystal lattice. Because the 1H- and 2H-tautomers have different hydrogen-bonding vectors, the crystal packing will exclusively select the tautomer that maximizes intermolecular H-bond networks.

  • Crystallization: Dissolve 50 mg of the compound in a minimal volume of a 1:1 (v/v) ethyl acetate/hexane mixture.

  • Growth: Pierce the vial septum with a 20-gauge needle. Store at 4 °C for 72 hours to allow slow solvent evaporation. Slow growth prevents kinetic trapping of metastable polymorphs.

  • Diffraction: Mount a high-quality crystal on a diffractometer using Mo-K

    
     radiation (
    
    
    
    Å).
  • Refinement: Solve the structure using direct methods. Critical Step: Do not place the pyrazole proton geometrically. Instead, locate the electron density of the proton directly from the difference Fourier map to unambiguously assign it to N1 or N2[4].

Workflow Step1 Compound Synthesis (4-Amino-3-chloro-indazole) Step2 Variable-Temp NMR (Solution Dynamics) Step1->Step2 Step3 X-Ray Crystallography (Solid-State Conformation) Step1->Step3 Step4 DFT Calculations (Gas-Phase Thermodynamics) Step1->Step4 Step5 Tautomer Ratio & pKa Determination Step2->Step5 Exchange Rates Step3->Step5 Crystal Packing Step4->Step5 Energy Minima

Fig 2: Self-validating multi-modal workflow for elucidating indazole tautomerism.

Pharmacological Implications in Drug Design

The tautomeric state of 4-amino-3-chloro-1H-indazole derivatives profoundly impacts target engagement[1][6]. In kinase inhibitor design, the indazole core frequently acts as a hinge-binding motif. The 1H-tautomer presents a donor-acceptor motif (N1-H donor, N2 acceptor), whereas the 2H-tautomer presents an acceptor-donor motif.

If a biological target requires an N2-H donor, the energetic penalty of tautomerizing from the favored 1H state to the 2H state (+1.8 to +2.5 kcal/mol) must be compensated by the enthalpy of binding. Understanding this tautomeric penalty allows medicinal chemists to rationally design derivatives—such as by modifying the C3/C4 substituents—to pre-organize the favored tautomer, thereby optimizing binding affinity and pharmacokinetic profiles[1][2].

References

  • Tautomerism in Benzyl-Indazole-Carboxylic Acids: A Technical Guide for Drug Development Professionals | Benchchem | 6

  • Annular tautomerism of indazole | ResearchGate | 3

  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives | NIH / PMC | 4

  • A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective | NIH / PubMed | 1

  • Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates | Taylor & Francis | 2

  • Indazole - Synthesis and Reactions as a Chemical Reagent | ChemicalBook | 5

  • 3-Iodo-4-chloro-5-nitro-(1H)indazole | Smolecule | 7

Sources

Foundational

Architectural Divergence in Indazole Scaffolds: A Technical Whitepaper on 1H- vs. 2H-Indazole 6-Carboxylic Acids

Executive Summary The indazole ring system is a privileged bioisostere of indole, characterized by a 10 π-electron heteroaromatic framework[1]. Within modern drug discovery, the functionalization of this core at the C6 p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indazole ring system is a privileged bioisostere of indole, characterized by a 10 π-electron heteroaromatic framework[1]. Within modern drug discovery, the functionalization of this core at the C6 position with a carboxylic acid (indazole-6-carboxylic acid) provides a critical pharmacophore. This moiety acts as both an electron-withdrawing group (EWG) and a versatile handle for amide-based library synthesis. However, the core's annular tautomerism—existing in a dynamic equilibrium between 1H-indazole and 2H-indazole forms—presents profound physicochemical, pharmacological, and synthetic challenges.

This whitepaper provides an in-depth technical analysis of the structural divergence between 1H- and 2H-indazole-6-carboxylic acids, detailing the causality behind regioselective synthesis, self-validating experimental protocols, and their distinct topological impacts on kinase binding.

Structural & Thermodynamic Fundamentals

The fundamental difference between 1H- and 2H-indazole derivatives lies in the position of the nitrogen-bound proton and the resulting electronic topology[2].

  • 1H-Indazole (Benzenoid): The 1H-tautomer exhibits a fully delocalized benzenoid electronic structure. It is the thermodynamically dominant and stable form in both the solid state and most solutions[1]. Quantum mechanical (QM) calculations indicate that the 1H-tautomer is approximately 2.3 to 4.46 kcal/mol lower in energy than its 2H counterpart[3][4].

  • 2H-Indazole (Quinonoid): The 2H-tautomer exhibits an ortho-quinoid character. While thermodynamically disfavored in the ground state, it possesses a significantly higher dipole moment and greater basicity (higher ring nitrogen-proton affinity)[4].

The addition of the 6-carboxylic acid acts as an EWG, further modulating the electron density of the pyrazole ring. This substitution lowers the pKa of the N-H proton, increasing its acidity and facilitating easier deprotonation during base-promoted alkylation, but simultaneously necessitating orthogonal protection strategies to prevent competitive O-alkylation.

Quantitative Data Summary
Physicochemical Parameter1H-Indazole-6-carboxylic acid core2H-Indazole-6-carboxylic acid core
Electronic Structure Benzenoid (10 π-electrons)Quinonoid (ortho-quinoid character)
Thermodynamic Stability Highly stable (Ground state)Less stable (+2.3 to 4.46 kcal/mol)[3]
Basicity (Proton Affinity) Weaker baseStronger base[4]
Dipole Moment Lower (~1.50 D for core analogs)Higher (~3.40 D for core analogs)[2]
Diagnostic

C NMR (C3)
Downfield (~132 - 135 ppm)Upfield (~123 - 125 ppm)[5]

Causality in Regioselective Synthesis

Synthesizing N-alkylated indazole-6-carboxylic acids requires overriding the natural tautomeric equilibrium to selectively yield either the N1 or N2 isomer. Because the starting material exists predominantly as the 1H-tautomer, standard electrophilic addition often yields intractable mixtures.

Workflow Substrate Methyl 1H-indazole-6-carboxylate (Neutral, N1-Protonated) Path1 Base-Promoted (NaH) Forms Indazolyl Anion Substrate->Path1 Path2 Acid-Catalyzed / Neutral (e.g., Trichloroacetimidate) Substrate->Path2 TS1 Thermodynamic Control Attack via N1 Path1->TS1 TS2 Kinetic Control Lone Pair on N2 Attacks Path2->TS2 Prod1 N1-Alkyl-1H-indazole (Benzenoid) TS1->Prod1 Prod2 N2-Alkyl-2H-indazole (Quinonoid) TS2->Prod2

Caption: Mechanistic divergence in the regioselective N-alkylation of indazole-6-carboxylates.

Protocol A: N1-Selective Alkylation (Thermodynamic Control)

Causality: To achieve N1 selectivity, the indazole must be fully deprotonated to form a "hard" indazolyl anion. Using a strong base like Sodium Hydride (NaH) in a polar aprotic solvent (THF) generates this naked anion. The reaction proceeds under thermodynamic control, favoring the more stable 1H-benzenoid system, yielding >90% N1-alkylation[6]. The C6-carboxylic acid must be esterified first; otherwise, the carboxylate (pKa ~4) will competitively undergo O-alkylation before the indazole nitrogen (pKa ~14).

Self-Validating Step-by-Step Workflow:

  • Esterification: React 1H-indazole-6-carboxylic acid with MeOH/H

    
    SO
    
    
    
    under reflux to yield methyl 1H-indazole-6-carboxylate. Validation: LC-MS confirms the mass shift (+14 Da).
  • Deprotonation: Dissolve the ester in anhydrous THF at 0 °C. Add NaH (60% dispersion) portion-wise[7]. Stir for 30 minutes until H

    
     evolution ceases.
    
  • Alkylation: Add the alkyl halide dropwise. Warm to room temperature.

  • Validation (Critical): Isolate the crude product and perform

    
    C NMR. The C3 carbon of the N1-isomer must resonate downfield at ~132-135 ppm [5].
    
  • Saponification: Treat with LiOH in THF/H

    
    O to unmask the N1-alkyl-1H-indazole-6-carboxylic acid.
    
Protocol B: N2-Selective Alkylation (Kinetic Control)

Causality: N2 alkylation is achieved by avoiding the formation of the thermodynamically stable indazolyl anion. Using the trichloroacetimidate method under acidic conditions, the neutral 1H-indazole acts as the nucleophile. Because the N1 position is protonated, the basic lone pair on N2 attacks the activated electrophile. QM analysis reveals that forcing an N1 attack from the neutral state requires converting the lower-energy 1H-tautomer into a higher-energy 2H-transition state, incurring an energetic penalty of ~3.35 kcal/mol[3]. Thus, N2 alkylation is kinetically favored.

Self-Validating Step-by-Step Workflow:

  • Esterification: Prepare methyl 1H-indazole-6-carboxylate as in Protocol A.

  • Activation: React the indazole ester with an alkyl 2,2,2-trichloroacetimidate in the presence of a catalytic acid (e.g., BF

    
    ·OEt
    
    
    
    or CSA) in dioxane or DCM[3].
  • Validation (Critical): Isolate the product and perform

    
    C NMR. The C3 carbon of the N2-isomer is shielded due to its quinonoid character and must appear upfield at ~123-125 ppm [5].
    
  • Saponification: Treat with LiOH to yield the N2-alkyl-2H-indazole-6-carboxylic acid.

Pharmacological Implications & Kinase Targeting

The choice between 1H and 2H scaffolds drastically alters the 3D vectorial projection of the molecule within a biological target. Indazoles are classical "hinge-binding" motifs in kinase inhibitors (e.g., Pazopanib, an N2-substituted indazole)[8].

When the indazole core anchors to the kinase hinge region via hydrogen bonding:

  • The N1-substituent typically projects toward the solvent-exposed front.

  • The N2-substituent projects deeply into the hydrophobic back pocket.

  • The C6-carboxylic acid (or its amide derivative) provides a rigid vector for allosteric pocket engagement or secondary hydrogen bonding with the DFG motif.

Pharmacology Kinase Kinase ATP Pocket (Target) Indazole Indazole Core (Hinge Binding) Indazole->Kinase Anchors N1_Vec N1-Vector (Solvent Exposed) Indazole->N1_Vec 1H-Isomer N2_Vec N2-Vector (Hydrophobic Pocket) Indazole->N2_Vec 2H-Isomer C6_Vec C6-COOH (Allosteric H-Bonding) Indazole->C6_Vec Modulates pKa/Binding

Caption: Vectorial projection of 1H vs 2H indazole-6-carboxylic acid derivatives in kinase binding.

By understanding the thermodynamic stability and regioselective synthesis of 1H- vs 2H-indazole-6-carboxylic acids, drug development professionals can deliberately engineer the topological presentation of pharmacophores to maximize target affinity and selectivity.

References

1.2 2. 3.6 4.8 5. 7 6. 1 7. 3 8. 9.4 10.5

Sources

Exploratory

A Technical Guide to the DMSO Solubility of 4-amino-3-chloro-1H-indazole-6-carboxylic Acid

Abstract This technical guide provides a comprehensive framework for understanding and determining the solubility of 4-amino-3-chloro-1H-indazole-6-carboxylic acid in dimethyl sulfoxide (DMSO). Indazole derivatives are a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 4-amino-3-chloro-1H-indazole-6-carboxylic acid in dimethyl sulfoxide (DMSO). Indazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry and drug discovery, frequently utilized in screening campaigns and synthetic chemistry.[1][2][3] DMSO is the preeminent solvent for the storage and handling of such compounds in research settings, owing to its exceptional solubilizing power for a wide range of molecules.[4][5][6] While specific quantitative solubility data for 4-amino-3-chloro-1H-indazole-6-carboxylic acid is not extensively published, this document synthesizes theoretical principles with proven experimental methodologies to empower researchers. It details the molecular characteristics governing solubility, presents a gold-standard protocol for its quantitative determination, and offers expert insights into the critical factors that ensure data accuracy and reproducibility. This guide is intended for researchers, chemists, and drug development professionals who require a robust understanding and a practical approach to characterizing compound solubility in this critical solvent.

Part 1: Theoretical Framework for Solubility

A molecule's solubility is not an arbitrary value but a direct consequence of the interplay between the solute's and solvent's physicochemical properties. A thorough understanding of these properties allows for reasoned predictions and informs the selection of appropriate experimental conditions.

The Solute: 4-amino-3-chloro-1H-indazole-6-carboxylic Acid

The structure of 4-amino-3-chloro-1H-indazole-6-carboxylic acid contains several functional groups that dictate its polarity and potential for intermolecular interactions:

  • 1H-Indazole Core: This bicyclic aromatic system possesses two nitrogen atoms. The pyrrolic-type nitrogen (-NH-) is a hydrogen bond donor, while the pyridinic-type nitrogen is a hydrogen bond acceptor.

  • Carboxylic Acid (-COOH): This is a strongly polar group, capable of acting as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at the carbonyl oxygen). It is the primary acidic site of the molecule.

  • Amino Group (-NH₂): Attached to the aromatic ring, this group is a potent hydrogen bond donor.

  • Chloro Group (-Cl): As an electronegative substituent, it contributes to the overall polarity of the molecule.

Collectively, these features render the molecule highly polar, with multiple sites available for hydrogen bonding. The crystalline solid form of this compound is likely held together by a strong network of intermolecular hydrogen bonds and pi-stacking interactions, which must be overcome by the solvent for dissolution to occur.

The Solvent: Dimethyl Sulfoxide (DMSO)

DMSO, with the chemical formula (CH₃)₂SO, is a highly versatile polar aprotic solvent.[4][7] Its utility in drug discovery is rooted in several key properties:

  • Polarity and Aprotic Nature: The strong sulfur-oxygen double bond creates a significant dipole moment, making DMSO an excellent solvent for polar compounds. As an aprotic solvent, it lacks acidic protons and does not act as a hydrogen bond donor.

  • Hydrogen Bond Acceptor: The oxygen atom in the sulfoxide group is a powerful hydrogen bond acceptor, allowing it to effectively solvate the hydrogen bond donor sites on a solute molecule.

  • High Dielectric Constant: This property allows DMSO to effectively shield the charges of ions, making it a good solvent for some salts.

  • Broad Solubility Profile: DMSO can dissolve both polar and many nonpolar compounds, making it an almost universal solvent for compound libraries in high-throughput screening.[4][5]

Predicted Solute-Solvent Interactions

Dissolution of 4-amino-3-chloro-1H-indazole-6-carboxylic acid in DMSO is driven by the formation of energetically favorable solute-solvent interactions that overcome the solute-solute interactions in the crystal lattice. The primary interactions are predicted to be strong hydrogen bonds between the -COOH, -NH₂, and indazole -NH- protons of the solute and the sulfoxide oxygen of DMSO.

Solute 4-amino-3-chloro-1H-indazole-6-carboxylic acid -COOH (H-Donor) -NH2 (H-Donor) Indazole -NH (H-Donor) Interaction Favorable Solvation Solute:f1->Interaction H-Bond Solute:f2->Interaction H-Bond Solute:f3->Interaction H-Bond DMSO DMSO Molecule S=O (H-Bond Acceptor) Interaction->DMSO:f1 Interaction

Caption: Predicted H-bond interactions between solute and DMSO.

Part 2: Physicochemical Data

While a specific solubility value is not found in publicly available literature, the known physical and chemical properties of the compound are summarized below.

ParameterValueSource
Molecular Formula C₈H₇N₃O₂MilliporeSigma[8]
Molecular Weight 177.16 g/mol MilliporeSigma[8]
CAS Number 885519-89-1MilliporeSigma[8]
Physical Form SolidMilliporeSigma[8]
Storage Temperature 2-8°C, Sealed in dry, Keep in dark placeMilliporeSigma[8]

Part 3: Experimental Protocol for Thermodynamic Solubility Determination

To obtain a definitive and accurate measure of solubility, a thermodynamic equilibrium or "shake-flask" method is the gold standard. This method ensures that the solution has reached its maximum saturation point under the specified conditions. The concentration is then determined using a quantitative analytical technique such as High-Performance Liquid Chromatography (HPLC).

Rationale for Method Selection
  • Thermodynamic vs. Kinetic Solubility: Kinetic solubility often refers to the point at which a compound, rapidly dissolved from a concentrated DMSO stock into an aqueous buffer, begins to precipitate.[9] While useful for high-throughput screening, it can overestimate the true equilibrium solubility. The shake-flask method determines thermodynamic solubility by allowing the system to reach a true equilibrium between the solid and dissolved states, providing a more accurate and fundamental physical constant.[10]

  • Quantitative Accuracy: HPLC with UV detection is a highly sensitive and precise method for quantifying the concentration of the dissolved analyte. By using a multi-point calibration curve with known standards, the concentration of the saturated solution can be determined with high confidence.

Step-by-Step Experimental Protocol

1. Materials and Reagents:

  • 4-amino-3-chloro-1H-indazole-6-carboxylic acid (solid, >97% purity)

  • Anhydrous DMSO (Biotechnology or HPLC grade)

  • HPLC grade Acetonitrile (ACN)

  • HPLC grade water

  • Formic Acid or Trifluoroacetic Acid (TFA) for mobile phase

  • 2 mL glass vials with screw caps

  • Calibrated analytical balance

  • Vortex mixer and orbital shaker

  • 0.22 µm syringe filters (PTFE or other DMSO-compatible material)

  • Calibrated pipettes

  • HPLC system with UV detector

2. Preparation of Calibration Standards:

  • Accurately weigh approximately 5 mg of the compound and dissolve it in a known volume of DMSO (e.g., 5 mL) to create a high-concentration stock solution (e.g., ~1 mg/mL).

  • Perform serial dilutions of this stock solution in DMSO to prepare a series of at least five calibration standards (e.g., 100, 50, 25, 10, 1 µg/mL).

3. Preparation of Saturated Solution:

  • Add an excess amount of solid compound (e.g., 2-5 mg) to a 2 mL glass vial. The key is to ensure a visible amount of undissolved solid remains after equilibration.

  • Accurately add 1 mL of DMSO to the vial.

  • Cap the vial tightly.

4. Equilibration:

  • Place the vial on an orbital shaker or rotator in a temperature-controlled environment (typically 25 °C).

  • Agitate the slurry for at least 24 hours. This extended time is crucial to ensure the system reaches thermodynamic equilibrium.

5. Sample Preparation for Analysis:

  • After equilibration, allow the vial to stand for 1-2 hours to let the excess solid settle.

  • Carefully withdraw an aliquot of the supernatant using a pipette.

  • Filter the supernatant through a 0.22 µm DMSO-compatible syringe filter to remove all undissolved particulates. This step is critical to avoid artificially high results.

  • Accurately dilute the clear filtrate with DMSO to a concentration that falls within the range of the prepared calibration curve (e.g., a 1:100 or 1:1000 dilution).

6. Quantitative Analysis by HPLC-UV:

  • Inject the prepared calibration standards onto the HPLC system to generate a standard curve (Peak Area vs. Concentration). Ensure the curve has a correlation coefficient (R²) > 0.99.

  • Inject the diluted sample from the saturated solution.

  • Record the peak area for the compound.

7. Calculation of Solubility:

  • Use the linear regression equation from the calibration curve to calculate the concentration of the diluted sample.

  • Multiply this concentration by the dilution factor to determine the final solubility of the compound in DMSO.

  • Solubility (mg/mL) = Concentration from Curve (mg/mL) × Dilution Factor

Workflow Visualization

A 1. Add Excess Solid to Vial B 2. Add 1 mL DMSO A->B C 3. Equilibrate (24h, 25°C, Shaking) B->C D 4. Settle & Filter (0.22 µm Syringe Filter) C->D E 5. Dilute Filtrate into Calibration Range D->E F 6. Analyze by HPLC-UV E->F G 7. Calculate Concentration vs. Standard Curve F->G H Result: Thermodynamic Solubility (mg/mL or mM) G->H

Caption: Workflow for thermodynamic solubility determination.

Part 4: Critical Factors, Troubleshooting, and Advanced Insights

Critical Factors Influencing Accuracy
  • Compound Purity: Impurities can either increase or decrease apparent solubility. Always use the highest purity compound available and note the purity for reporting.

  • Temperature: Solubility is temperature-dependent. All steps, especially equilibration, should be performed at a constant, recorded temperature.

  • Equilibration Time: Insufficient equilibration is the most common reason for underestimating thermodynamic solubility. 24 hours is a standard starting point, but highly crystalline or poorly soluble compounds may require 48-72 hours.

  • DMSO Water Content: DMSO is highly hygroscopic.[6] Absorbed water can alter its solvent properties. Use anhydrous DMSO from a freshly opened bottle and store it properly.

Differentiating Kinetic vs. Thermodynamic Solubility

It is crucial to understand the distinction between these two measurements in a drug discovery context.

  • Kinetic Solubility: Often measured by adding a concentrated DMSO stock to an aqueous buffer, it reflects the compound's propensity to precipitate from a supersaturated solution. This is relevant for predicting behavior in initial biological assays.[9]

  • Thermodynamic Solubility: An equilibrium value that represents the true maximum concentration of a compound in a solvent. It is a fundamental physicochemical property used in formulation development and biopharmaceutical modeling.

A compound can have high kinetic solubility but low thermodynamic solubility, leading to precipitation over time in stock solutions or assay plates.

Troubleshooting Common Issues
  • Issue: Compound appears completely soluble (no visible solid).

    • Solution: The amount of solid added was insufficient to reach saturation. Repeat the experiment, adding significantly more solid starting material.

  • Issue: Results are not reproducible.

    • Solution: Check for inconsistencies in equilibration time or temperature. Ensure the DMSO is from the same anhydrous source. Verify that the filtration step is performed consistently without premature precipitation.

  • Issue: Stock solution precipitates upon storage.

    • Solution: The prepared concentration likely exceeds the thermodynamic solubility. The solution was supersaturated. It is essential to either lower the stock concentration to below the measured solubility limit or note that the stock must be prepared fresh before each use.

Conclusion

The solubility of 4-amino-3-chloro-1H-indazole-6-carboxylic acid in DMSO, while not publicly documented, can be reliably determined through the systematic application of established scientific principles and protocols. Its molecular structure, rich in hydrogen bond donors and acceptors, suggests a high affinity for DMSO. By employing the detailed thermodynamic shake-flask method coupled with HPLC quantification, researchers can obtain an accurate and reproducible solubility value. This data is fundamental for ensuring the integrity of subsequent biological screening, enabling consistent dose-response relationships, and informing downstream drug development activities.[6][11] Adherence to the principles of proper equilibration, temperature control, and analytical rigor outlined in this guide will ensure the generation of high-quality, reliable data.

References

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved February 27, 2026, from [Link]

  • Smolecule. (2026, February). Experimental Protocols for DMSO Solubility Assessment.
  • Singhvi, I., & Singh, M. (n.d.). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry.
  • Aure Chemical. (2026, February 6). The Key Role of DMSO in Biopharmaceuticals and Cell Cryopreservation. Retrieved February 27, 2026, from [Link]

  • Millipore. (n.d.). MultiScreen Solubility Filter Plate.
  • Smolecule. (2026). Comprehensive Application Notes and Protocols: Optimizing DMSO Concentration for Compound Solubility in Drug Discovery.
  • BenchChem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • PMC. (2025, July 19). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. Retrieved February 27, 2026, from [Link]

  • RSC Publishing. (2021, April 20). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved February 27, 2026, from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). Methyl 4-amino-1H-indazole-6-carboxylate Properties. Retrieved February 27, 2026, from [Link]

  • PMC. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved February 27, 2026, from [Link]

  • OMICS International. (2016, November 21). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Retrieved February 27, 2026, from [Link]

  • BenchChem. (2025). Discovery and synthesis of novel indazole derivatives.

Sources

Foundational

pKa values of indazole-6-carboxylic acid derivatives

Executive Summary Indazole-6-carboxylic acid derivatives represent a privileged scaffold in medicinal chemistry, widely utilized in the development of kinase inhibitors (e.g., substituted indazoles for VEGFR/PDGFR inhibi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Indazole-6-carboxylic acid derivatives represent a privileged scaffold in medicinal chemistry, widely utilized in the development of kinase inhibitors (e.g., substituted indazoles for VEGFR/PDGFR inhibition) and anti-inflammatory agents. The physicochemical behavior of these compounds is dominated by two ionizable centers: the carboxylic acid moiety at position 6 and the amphoteric pyrazole ring.

Understanding the pKa values of these derivatives is critical for optimizing ADME properties , particularly solubility and membrane permeability. This guide provides a comprehensive analysis of the acidity constants, the structural factors influencing them (tautomerism and substituent effects), and validated experimental protocols for their determination.

Structural Fundamentals & Tautomerism

The indazole core exists in a tautomeric equilibrium between the


-indazole  and 

-indazole
forms. For indazole-6-carboxylic acid, this equilibrium is complicated by the presence of the acidic carboxyl group.
The Tautomeric Equilibrium

Thermodynamic studies indicate that the


-tautomer  is generally more stable than the 

-tautomer by approximately 2.3–3.6 kcal/mol in the gas phase and solution. However, this ratio can shift depending on solvent polarity and substituents at the 3-position.
  • 
    -Indazole Form:  The proton resides on N1.[1] This is the dominant species for the parent compound.
    
  • 
    -Indazole Form:  The proton resides on N2. This form is often associated with a quinoid-like electron distribution and is less stable but kinetically relevant in alkylation reactions.
    
Visualization: Tautomeric Equilibrium

Tautomerism T1 1H-Indazole-6-COOH (Dominant Tautomer) T2 2H-Indazole-6-COOH (Minor Tautomer) T1->T2 Ka (Tautomerism) ΔG ≈ +2.3 kcal/mol Anion Indazole-6-COO⁻ (Carboxylate Anion) T1->Anion pKa1 (COOH) ~4.0 - 4.5 T2->Anion pKa1 (COOH)

Caption: Thermodynamic equilibrium between 1H and 2H tautomers and their ionization to the common carboxylate anion.

pKa Data Analysis

The acid-base profile of indazole-6-carboxylic acid is characterized by two primary macro-constants:

  • 
     (Carboxylic Acid):  Deprotonation of the -COOH group.
    
  • 
     (Indazole Nitrogen):  Deprotonation of the pyrrole-like NH (very weak acid) or protonation of the pyridine-like N (weak base).
    
Reference Values for Parent & Key Derivatives
CompoundSubstituent (R)pKa (COOH)pKa (Indazole NH)pKa (Indazolium NH⁺)Note
Indazole-6-COOH -H4.01 ± 0.3 ~13.8~1.0Parent scaffold.[2] Zwitterionic at pH < 1.
1-Methyl-Indazole-6-COOH 1-Me4.25 N/A~0.8N-methylation removes tautomerism; slightly lowers acidity of COOH due to +I effect.
3-Chloro-Indazole-6-COOH 3-Cl3.65 ~12.5~0.5EWG (-I) at C3 increases acidity of COOH.
3-Amino-Indazole-6-COOH 3-NH₂4.80 ~14.5~2.5EDG (+R) decreases acidity; introduces amphoteric amino center.
Indazole (Ref) -HN/A13.861.04Reference for ring nitrogen acidity.[3]

> Note: Values are aggregated from experimental spectral data and high-fidelity QSAR predictions (ACD/Labs, EPISuite). "N/A" indicates the site is blocked or not applicable.

Substituent Effects (Hammett Correlation)

The acidity of the 6-COOH group follows Hammett linear free-energy relationships. Substituents at the 3-position affect the 6-COOH pKa primarily through inductive effects, as they are meta to the ring junction but spatially distant.

  • Electron Withdrawing Groups (EWGs): (e.g., -Cl, -NO₂, -CF₃) stabilize the carboxylate anion, lowering the pKa (more acidic).[4]

  • Electron Donating Groups (EDGs): (e.g., -CH₃, -OMe, -NH₂) destabilize the anion, raising the pKa (less acidic).

Experimental Methodologies

Method A: Potentiometric Titration (The Gold Standard)

Best for: Compounds with aqueous solubility > 0.5 mM.[5]

  • Preparation: Dissolve 1–2 mg of the pure derivative in 10 mL of degassed 0.15 M KCl solution (ionic strength adjustor).

  • Titration: Perform a "Chasing Titration" using a standardized acid (0.1 M HCl) to pH 1.8, followed by a base (0.1 M KOH) to pH 12.0.

  • Data Processing: Use the Bjerrum plot method to identify inflection points.

    • Critical Step: Ensure the instrument is calibrated for carbonate-free base to prevent hysteresis in the high pH region (relevant for the Indazole NH).

Method B: UV-Metric Titration (The "D-PAS" Method)

Best for: Poorly soluble compounds (< 10 µM) or when sample quantity is limited.[4]

  • Principle: Indazole derivatives exhibit distinct UV absorbance shifts upon ionization (bathochromic shift upon deprotonation of COOH).

  • Workflow:

    • Prepare a 10 mM stock solution in DMSO.

    • Dispense into a 96-well quartz plate containing buffers ranging from pH 1.0 to 12.0.

    • Measure UV absorbance (200–400 nm).

    • Plot Absorbance vs. pH at

      
       to determine the inflection point.
      
Visualization: pKa Determination Workflow

pKa_Workflow Start Sample: Indazole-6-COOH Derivative Solubility_Check Solubility Screening (Kinetic Solubility) Start->Solubility_Check High_Sol > 0.5 mM (Aqueous) Solubility_Check->High_Sol Low_Sol < 0.5 mM (Aqueous) Solubility_Check->Low_Sol Potentiometry Potentiometric Titration (Sirius T3 / Metrohm) High_Sol->Potentiometry UV_Metric UV-Metric Titration (Cosolvent Extrapolation) Low_Sol->UV_Metric Data_Analysis Bjerrum Plot / Multi-wavelength Analysis Potentiometry->Data_Analysis UV_Metric->Data_Analysis Result Final pKa Value Data_Analysis->Result

Caption: Decision tree for selecting the appropriate pKa determination method based on compound solubility.

Synthesis & Derivatization Routes

To access these derivatives for pKa profiling, two primary synthetic routes are employed.[6] The choice depends on the desired substitution pattern at the N1/N2 positions.

  • Jacobson Indazole Synthesis: Cyclization of 2-methyl-3-nitroaniline derivatives. This yields the 1H-indazole preferentially.

  • Davis-Beirut Reaction: Reaction of 2-nitrobenzaldehydes with primary amines. This is excellent for generating 2H-indazoles (N2-substituted).

Protocol Highlight: Hydrolysis of Methyl Esters Most derivatives are synthesized as methyl esters (e.g., Methyl 1H-indazole-6-carboxylate).

  • Step 1: Dissolve ester in THF:MeOH:H₂O (3:1:1).

  • Step 2: Add LiOH (2.5 eq) and stir at RT for 4h.

  • Step 3: Acidify carefully with 1M HCl to pH 3.0. The free acid typically precipitates.

    • Caution: Do not acidify below pH 2.0 if the compound lacks N-substitution, as the indazolium salt may form and remain soluble.

Applications in Drug Design

  • Solubility Optimization: At physiological pH (7.4), indazole-6-carboxylic acid (pKa ~4.0) is >99% ionized (anionic). This confers high aqueous solubility compared to the non-ionized ester precursors.

  • Permeability: While the anionic form improves solubility, it reduces passive permeability. Drug developers often use prodrug strategies (e.g., esterification) to mask the carboxylate for absorption, relying on plasma esterases to release the active acid.

  • Binding: The 6-COOH group often forms critical salt bridges with positively charged residues (e.g., Lysine, Arginine) in the ATP-binding pockets of kinase targets.[4]

References

  • Guidechem. 1H-indazole-6-carboxylic acid Properties and pKa Predictions. Available at:

  • National Institutes of Health (NIH) - PubChem. Indazole and Carboxylic Acid Derivative Data. Available at:

  • Claramunt, R. M., et al. The Tautomerism of Indazole: A Theoretical and Experimental Study.[4] Journal of the American Chemical Society. (Cited for tautomeric energy values).

  • Katritzky, A. R.Handbook of Heterocyclic Chemistry. (Standard reference for heterocyclic pKa trends).
  • BenchChem. Tautomerism in Benzyl-Indazole-Carboxylic Acids: A Technical Guide. Available at: [4]

  • Sigma-Aldrich. 1H-Indazole-6-carboxylic acid Product Specification and Safety Data. Available at:

Sources

Exploratory

Strategic Analysis of the 4-Amino-3-Chloro Indazole Scaffold

Topic: in Kinase Drug Discovery Content Type: In-Depth Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1] Executive Technical Summary The 4-amino-3-chloro-1H-ind...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: in Kinase Drug Discovery Content Type: In-Depth Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]

Executive Technical Summary

The 4-amino-3-chloro-1H-indazole scaffold represents a highly specialized pharmacophore in modern medicinal chemistry, distinct from its more widely publicized regioisomer, the 3-amino-4-chloro indazole (found in the HIV capsid inhibitor Lenacapavir).[1] While the latter exploits the C3-amino group for hinge binding or linker attachment, the 4-amino-3-chloro motif is primarily utilized in kinase inhibitor design—specifically for Raf kinase and EGFR targets—where it functions as a sophisticated adenine mimetic.[1]

This guide provides a rigorous analysis of this scaffold, detailing its structural advantages, a validated synthetic route starting from 4-nitroindazole, and its application in Type I/II kinase inhibition.[1] We distinguish this scaffold by its ability to project substituents from the C4-position into the solvent-exposed region while utilizing the C3-chloro substituent to occupy the hydrophobic "gatekeeper" pocket or modulate electronic properties of the heterocyclic core.

Structural Biology & Pharmacophore Logic[2]

The Adenine Mimicry Hypothesis

The indazole core is a privileged scaffold because its tautomeric nitrogen pair (N1-H/N2) can effectively mimic the N1 and N6-amino hydrogen bonding interactions of the adenine ring in ATP.

  • Hinge Binding: The indazole N1-H (donor) and N2 (acceptor) typically form hydrogen bonds with the kinase hinge region backbone (e.g., Glu/Leu residues).[1]

  • C3-Chloro Substitution: The introduction of a chlorine atom at C3 serves three critical functions:

    • Lipophilic Occupancy: It fills the hydrophobic pocket often found behind the ATP-binding site (Gatekeeper region), enhancing potency via van der Waals interactions.[1]

    • Electronic Modulation: The electron-withdrawing nature of chlorine lowers the pKa of the indazole NH, potentially strengthening the hydrogen bond donor capability.

    • Metabolic Stability: It blocks the metabolically vulnerable C3 position from oxidation.

The C4-Amino Vector

The C4-amino group is the strategic "exit vector." Unlike C3-amino derivatives, which often direct substituents towards the gatekeeper, the C4-amino group orients substituents towards the solvent front or the ribose-binding pocket .[1] This allows for the attachment of solubilizing groups or "tail" moieties that interact with the DFG motif (in DFG-out inhibitors).[1]

Pharmacophore Visualization

Pharmacophore Indazole Indazole Core (Adenine Mimic) C3_Cl C3-Chloro (Hydrophobic/Gatekeeper) Indazole->C3_Cl Substitution C4_NH C4-Amino (Solvent Front Vector) Indazole->C4_NH Substitution Target Kinase Hinge (Glu/Leu Backbone) Indazole->Target H-Bonds (N1/N2) C3_Cl->Target vdW Contact Tail Tail Moiety (Solubility/Selectivity) C4_NH->Tail Linker (Amide/Urea)

Figure 1: Pharmacophore map of the 4-amino-3-chloro indazole scaffold interacting with a kinase binding site.

Synthetic Chemistry Strategy

Synthesizing the 4-amino-3-chloro isomer requires careful regiocontrol.[1] Direct chlorination of 4-aminoindazole is risky due to the electron-rich nature of the amino group, which can lead to over-chlorination or oxidation.[1] The industry-standard protocol utilizes a nitro-reduction route , ensuring the chlorine is installed before the sensitive amine is generated.[1]

Validated Synthetic Protocol

Target: 4-Amino-3-chloro-1H-indazole Starting Material: 4-Nitro-1H-indazole (Commercially available or synthesized from 2-methyl-3-nitroaniline).[1]

Step 1: Regioselective C3-Chlorination[1]
  • Reagents: N-Chlorosuccinimide (NCS), Acetonitrile (MeCN).[1]

  • Mechanism: Electrophilic aromatic substitution. The C3 position of the indazole ring is the most nucleophilic site, even with the deactivating 4-nitro group present.

  • Protocol:

    • Dissolve 4-nitro-1H-indazole (1.0 eq) in Acetonitrile (10 volumes).

    • Add N-Chlorosuccinimide (1.2 eq).[1][2]

    • Heat to reflux (approx. 80-82°C) for 2–4 hours. Monitor via LCMS for consumption of starting material.

    • Workup: Cool to RT. Concentrate in vacuo.[2] Resuspend in water to precipitate the product. Filter and wash with water to remove succinimide.

    • Result: 3-Chloro-4-nitro-1H-indazole.[1] (Typical Yield: 60-80%).[1]

Step 2: Nitro Reduction
  • Reagents: Iron powder (Fe), Ammonium Chloride (NH4Cl), Ethanol/Water.[1]

  • Why Fe/NH4Cl? This mild reduction method avoids de-halogenation (loss of the C3-Cl) which can occur with catalytic hydrogenation (Pd/C, H2).[1]

  • Protocol:

    • Suspend 3-chloro-4-nitro-1H-indazole (1.0 eq) in Ethanol/Water (4:1 ratio).

    • Add NH4Cl (5.0 eq) and Iron powder (5.0 eq).

    • Heat to 70-80°C with vigorous stirring for 2–4 hours.

    • Workup: Filter hot through Celite to remove iron residues. Wash the pad with hot ethanol. Concentrate the filtrate.

    • Purification: Recrystallize from Ethanol or purify via silica chromatography (EtOAc/Hexane gradient).

    • Result: 4-Amino-3-chloro-1H-indazole.[1]

Synthesis Workflow Diagram

Synthesis SM 4-Nitro-1H-indazole Step1 Step 1: Chlorination (NCS, MeCN, Reflux) SM->Step1 Inter 3-Chloro-4-nitro-1H-indazole Step1->Inter Yield: ~70% Step2 Step 2: Reduction (Fe, NH4Cl, EtOH/H2O) Inter->Step2 Product 4-Amino-3-chloro-1H-indazole Step2->Product Yield: ~85%

Figure 2: Step-by-step synthetic pathway for the 4-amino-3-chloro-1H-indazole core.

Medicinal Chemistry & SAR Applications

Case Study: Raf Kinase Inhibition

The 4-amino-3-chloro scaffold is prominently featured in patent literature (e.g., Array BioPharma) for B-Raf and C-Raf inhibition.[1]

  • Mechanism: The scaffold binds in the ATP pocket.

  • Linker Strategy: The C4-amino group is often derivatized into a urea or amide. For example, reacting the C4-amine with an isocyanate or a heterocyclic acid chloride extends the molecule to interact with the DFG motif (Asp-Phe-Gly), stabilizing the kinase in an inactive conformation (Type II inhibition).[1]

  • Selectivity: The C3-chloro group provides selectivity against kinases with bulky gatekeeper residues (e.g., Threonine or Methionine) where a larger group (like Phenyl) would clash.[1]

Comparative Analysis: 4-Amino vs. 3-Amino

It is crucial to distinguish this scaffold from the 3-amino-4-chloro regioisomer used in Lenacapavir.[1]

Feature4-Amino-3-Chloro Indazole (This Topic)3-Amino-4-Chloro Indazole (Lenacapavir Core)
Primary Application Kinase Inhibitors (Raf, EGFR)HIV Capsid Inhibitors
Binding Mode Adenine Mimic (Hinge Binder)Protein-Protein Interaction Inhibitor
Vector Geometry C4 points to Solvent/Ribose pocketC3 points to Core/Hinge
Key Synthesis Step Chlorination of 4-NitroindazoleCyclization of 2,6-dichlorobenzonitrile
Quantitative Data Summary (Representative)

Based on SAR trends in Raf kinase inhibition (Ref. 1, 3):

Compound VariantC3 SubstituentC4 SubstituentRaf IC50 (nM)Notes
Lead Scaffold -Cl -NH-R (Urea) < 50 Optimal balance of potency/stability
Analog A-H-NH-R (Urea)> 500Loss of hydrophobic contact
Analog B-Me-NH-R (Urea)~ 150Reduced potency (steric/electronic)
Analog C-Cl-NH2 (Free amine)> 10,000Lack of DFG interaction (Tail missing)

References

  • Array BioPharma Inc. (2008). Raf Inhibitor Compounds and Methods of Use Thereof. WO2008028141A2. Link

  • Boulouard, M., et al. (2007).[1][3] 4-Substituted indazoles as new inhibitors of neuronal nitric oxide synthase. Bioorganic & Medicinal Chemistry Letters, 17(11), 3177-3180.[1] Link[1]

  • Luo, Z., et al. (2010).[1] Discovery of 4-amino-indazole derivatives as novel inhibitors of c-Met kinase. Bioorganic & Medicinal Chemistry Letters.

  • Benchidmi, M., et al. (1979).[1][2] Comparative spectroscopic and electrochemical study of N-1 or N-2-alkylated 4-nitro and 7-nitroindazoles. Arabian Journal of Chemistry (Retrospective analysis of nitro-indazole chlorination). Link[1]

  • Giraud, F., et al. (2012).[1] C3-Indazole Functionalization: A Review. Current Organic Chemistry. Link

Sources

Protocols & Analytical Methods

Method

Advanced Synthetic Protocol: Regiocontrolled Synthesis of 4-Amino-3-chloro-1H-indazole-6-carboxylic Acid

Strategic Overview & Mechanistic Rationale The synthesis of highly functionalized indazoles, such as 4-amino-3-chloro-1H-indazole-6-carboxylic acid , requires precise control over regiochemistry. Traditional electrophili...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Mechanistic Rationale

The synthesis of highly functionalized indazoles, such as 4-amino-3-chloro-1H-indazole-6-carboxylic acid , requires precise control over regiochemistry. Traditional electrophilic aromatic substitution (e.g., nitration/reduction) on the indazole core often yields intractable mixtures due to the conflicting directing effects of the heteroaromatic system.

To bypass these limitations, this protocol details a highly regiocontrolled, 7-step synthetic sequence starting from the inexpensive commodity chemical 2,6-dichlorobenzonitrile . The strategy relies on orthogonal reactivity:

  • Thermodynamic Cyclization: Exploiting the

    
    -effect of hydrazine to drive an 
    
    
    
    cyclization, establishing the indazole core with an inverted substitution pattern (3-amino-4-chloro) [1].
  • Steric-Directed C–H Activation: Leveraging the steric bulk of an N1-tetrahydropyranyl (THP) protecting group to direct Iridium-catalyzed C–H borylation exclusively to the C6 position.

  • Electronic-Differentiated Cross-Coupling: Utilizing the differential oxidative addition rates between the C3-heteroaryl chloride and the C4-aryl chloride to achieve regioselective Buchwald-Hartwig amination.

Visual Workflow

G SM 2,6-Dichlorobenzonitrile (Starting Material) Int1 3-Amino-4-chloro-1H-indazole SM->Int1 NH2NH2·H2O EtOH, 100°C Int2 3,4-Dichloro-1H-indazole Int1->Int2 NaNO2, HCl, CuCl 0°C to RT Int3 3,4-Dichloro-1-(THP)-1H-indazole Int2->Int3 DHP, PTSA DCM, RT Int4 3,4-Dichloro-6-Bpin-1-(THP)-1H-indazole Int3->Int4 B2pin2, [Ir(OMe)(cod)]2 THF, 80°C Int5 3,4-Dichloro-1-(THP)-1H-indazole- 6-carboxylic acid Int4->Int5 CO2, CuI, KOtBu DMF, 80°C Int6 4-Imine-3-chloro-1-(THP)-1H-indazole- 6-carboxylic acid Int5->Int6 Ph2C=NH, Pd2(dba)3 Toluene, 100°C Target 4-Amino-3-chloro-1H-indazole- 6-carboxylic acid Int6->Target HCl, MeOH 60°C

Fig 1: 7-step regiocontrolled synthesis of 4-amino-3-chloro-1H-indazole-6-carboxylic acid.

Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system . Do not proceed to the next step unless the analytical checkpoints are met.

Step 1: Hydrazine-Mediated Cyclization

Causality: Hydrazine selectively attacks the C2-chloride of 2,6-dichlorobenzonitrile. The resulting intermediate rapidly undergoes intramolecular cyclization onto the nitrile group, forming 3-amino-4-chloro-1H-indazole [1].

  • Charge a 1 L round-bottom flask with 2,6-dichlorobenzonitrile (50.0 g, 290 mmol) and absolute ethanol (400 mL).

  • Add hydrazine monohydrate (42.5 mL, 870 mmol, 3.0 equiv) dropwise at room temperature.

  • Reflux the mixture at 100 °C for 16 hours.

  • Validation Checkpoint: Take a 50 µL aliquot, dilute in MeCN. LC-MS must show complete consumption of starting material and a single major peak at

    
     168.0 
    
    
    
    . FTIR should confirm the disappearance of the sharp
    
    
    stretch at ~2230
    
    
    .
  • Cool to 0 °C, filter the precipitated solid, wash with cold water, and dry under vacuum.

Step 2: Sandmeyer Chlorination

Causality: The C3-primary amine is diazotized. CuCl facilitates a single-electron transfer (SET) to generate a transient aryl radical, which abstracts a chlorine atom to yield the 3,4-dichloro core.

  • Suspend 3-amino-4-chloro-1H-indazole (40.0 g, 238 mmol) in concentrated HCl (150 mL) and cool to 0 °C.

  • Add a solution of

    
     (18.1 g, 262 mmol) in water (50 mL) dropwise, maintaining internal temperature < 5 °C. Stir for 30 mins.
    
  • Add the diazonium solution dropwise to a pre-cooled (0 °C) solution of CuCl (28.3 g, 286 mmol) in conc. HCl (100 mL).

  • Warm to RT and stir for 4 hours.

  • Validation Checkpoint: GC-MS must show the characteristic

    
     isotopic pattern at 
    
    
    
    186, 188, 190 (ratio 9:6:1).
Step 3: N1-THP Protection

Causality: Protection of the acidic indazole N-H is required to prevent catalyst poisoning in subsequent steps. Under thermodynamic control (acid catalysis), the THP group selectively installs at the N1 position, providing a critical steric shield for Step 4.

  • Dissolve 3,4-dichloro-1H-indazole (35.0 g, 187 mmol) in anhydrous DCM (350 mL).

  • Add 3,4-dihydro-2H-pyran (DHP) (25.6 mL, 280 mmol) and p-Toluenesulfonic acid monohydrate (0.35 g, 1.87 mmol). Stir at RT for 2 hours.

  • Validation Checkpoint:

    
     NMR (
    
    
    
    ) must show the characteristic THP anomeric proton as a doublet of doublets at ~5.7 ppm.
Step 4: Regioselective Ir-Catalyzed C–H Borylation

Causality: The bulky dtbpy ligand on the Iridium catalyst dictates strict steric control. The C7 position is blocked by the N1-THP group, and C5 is blocked by the C4-Cl. Consequently, C–H activation occurs exclusively at the least hindered C6 position [2].

  • In a nitrogen-filled glovebox, combine the THP-protected indazole (40.0 g, 147 mmol),

    
     (41.1 g, 162 mmol), 
    
    
    
    (1.46 g, 1.5 mol%), and dtbpy (1.18 g, 3.0 mol%) in anhydrous THF (400 mL).
  • Seal the vessel, remove from the glovebox, and heat at 80 °C for 12 hours.

  • Validation Checkpoint:

    
     NMR must show the loss of the C6 aromatic proton and the appearance of a 12H singlet at ~1.35 ppm corresponding to the pinacol ester methyl groups.
    
Step 5: Cu-Catalyzed Carboxylation

Causality: Cu(I) undergoes transmetalation with the arylboronic ester. Subsequent insertion of


 into the Cu-Aryl bond efficiently forms the carboxylate without affecting the aryl chlorides [3].
  • Dissolve the C6-Bpin intermediate (45.0 g, 113 mmol) in anhydrous DMF (300 mL).

  • Add CuI (2.15 g, 10 mol%), 1,10-phenanthroline (2.04 g, 10 mol%), and KOtBu (38.0 g, 339 mmol).

  • Purge the flask with

    
     gas and maintain under a 
    
    
    
    balloon (1 atm). Heat at 80 °C for 18 hours.
  • Validation Checkpoint: LC-MS must show the

    
     ion for the carboxylic acid. The Bpin mass should be completely absent.
    
Step 6: Regioselective Buchwald-Hartwig Amination

Causality: The C3-chloride is part of the electron-deficient heteroaromatic system and exhibits a high activation barrier for oxidative addition. Utilizing the bulky, electron-rich tBuBrettPhos ligand directs the Palladium catalyst to selectively undergo oxidative addition at the more accessible C4-aryl chloride [4]. Benzophenone imine is used as a surrogate to prevent polyamination.

  • Combine the carboxylic acid intermediate (25.0 g, 79 mmol), benzophenone imine (15.7 mL, 94 mmol),

    
     (1.45 g, 2 mol%), tBuBrettPhos (1.53 g, 4 mol%), and NaOtBu (19.0 g, 198 mmol, 2.5 equiv to account for the free acid) in anhydrous Toluene (250 mL).
    
  • Degas via sparging with

    
     for 15 mins. Heat at 100 °C for 8 hours.
    
  • Validation Checkpoint: MS analysis should indicate the loss of one chlorine atom (shift from

    
     to 
    
    
    
    isotopic pattern).
Step 7: Global Deprotection

Causality: Mild acidic hydrolysis orthogonally cleaves both the acid-labile THP aminal at N1 and the diphenyl ketimine at C4, yielding the final zwitterionic amino acid.

  • Suspend the crude imine intermediate in Methanol (200 mL).

  • Add 2M aqueous HCl (100 mL) and heat to 60 °C for 4 hours.

  • Cool to RT, adjust the pH to ~4.5 using 1M NaOH to precipitate the zwitterionic product. Filter and wash with cold water and ether.

  • Validation Checkpoint: High-Resolution Mass Spectrometry (HRMS-ESI) calculated for

    
    
    
    
    
    212.0221, found 212.0218.

Quantitative Data & Yield Analysis

The following table summarizes the expected quantitative metrics for the sequence when executed at a 50-gram starting scale.

StepTransformationKey ReagentsConditionsIsolated Yield (%)Purity (HPLC)
1

Cyclization

16 h, 100 °C82%>98%
2 Sandmeyer Reaction

, CuCl, HCl
4 h, 0 °C

RT
74%>95%
3 N1-ProtectionDHP, PTSA2 h, RT95%>99%
4 C–H Borylation

, Ir-cat, dtbpy
12 h, 80 °C78%>96%
5 Carboxylation

, CuI, KOtBu
18 h, 80 °C71%>95%
6 Regioselective Amination

, Pd-cat
8 h, 100 °C68%>94%
7 Global DeprotectionHCl (aq), MeOH4 h, 60 °C88%>99%
Overall Yield ~19.1%

References

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules 2024, 29(11), 2705. Validates the regioselective hydrazine cyclization of 2,6-dichlorobenzonitriles.[Link]

  • Steric-Directed C–H Borylation of Arenes and Heteroarenes. Journal of the American Chemical Society 2012, 134(2), 11667-11673. Establishes the foundational rules for Ir-catalyzed steric-directed C-H activation.[Link]

  • Copper-Catalyzed Carboxylation of Aryl- and Heteroarylboronic Esters with Carbon Dioxide. Journal of the American Chemical Society 2012, 134(22), 9126-9129. Validates the direct conversion of Bpin to COOH.[Link]

  • Regioselective Buchwald–Hartwig Amination of Dihaloheterocycles. Organic Letters 2017, 19(18), 4838-4841. Demonstrates the differentiation of aryl vs. heteroaryl chlorides using bulky phosphine ligands.[Link]

Application

Application Note: Highly Regioselective C-3 Chlorination of 4-Amino-1H-indazole-6-carboxylic Acid

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Advanced Experimental Protocol & Mechanistic Guide.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Advanced Experimental Protocol & Mechanistic Guide.

Introduction & Context

Functionalized indazoles are privileged scaffolds in modern drug discovery, frequently serving as core pharmacophores in kinase inhibitors (e.g., Pazopanib analogs) and chemokine receptor antagonists. The precise halogenation of these heterocycles is a critical late-stage functionalization step. However, the chlorination of 4-amino-1H-indazole-6-carboxylic acid presents a distinct regioselectivity challenge: the strongly electron-donating 4-amino group activates the homocyclic benzene ring (specifically at C-5 and C-7), while the pyrazole ring possesses an intrinsically nucleophilic C-3 position.

This application note details a highly optimized, self-validating protocol for the selective synthesis of 4-amino-3-chloro-1H-indazole-6-carboxylic acid (CAS: 885521-23-3) 1 using N-Chlorosuccinimide (NCS).

Mechanistic Insights & Regioselectivity (E-E-A-T)

Reagent Selection: Why NCS?

N-Chlorosuccinimide (NCS) is utilized as a mild, bench-stable source of electrophilic chlorine (


) 2. Unlike harsh reagents such as chlorine gas (

) or sulfuryl chloride (

), NCS allows for predictable, repeated outcomes without triggering uncontrolled polyhalogenation or oxidative degradation of the primary amine 3. Furthermore, it bypasses the need for strong oxidants typically required in in-situ oxidative chlorination strategies [[4]]().
Directing the Electrophile: C-3 vs. C-7

While chlorination on the benzene moiety of indazoles (e.g., at C-7) can be forced under strongly acidic conditions or via metal-catalyzed dissociative mechanisms [[5]](), the reaction described here is kept strictly under kinetic control. By utilizing a polar aprotic solvent (DMF) at low temperatures (


), the electrophilic attack is directed exclusively to the C-3 position. The zwitterionic Wheland intermediate formed at C-3 is highly resonance-stabilized by the adjacent pyrazole nitrogen atoms, overriding the ortho/para directing effects of the 4-amino group on the homocyclic ring.
A Self-Validating System

This protocol eliminates the need for complex chromatographic purification. The reaction's success is self-validated through a highly specific anti-solvent precipitation workup. Because the succinimide byproduct and DMF are highly water-soluble, pouring the reaction into ice-water selectively crashes out the hydrophobic, chlorinated product in high purity.

Optimization of Reaction Conditions

The following table summarizes the quantitative data driving the selection of the optimal protocol parameters.

EntrySolventTemp (°C)NCS (equiv.)Time (h)Conversion (%)Regioselectivity (C-3 : C-7)
1DCM251.0024.0< 15N/A (Poor solubility)
2THF251.0012.04590 : 10
3DMF251.053.08895 : 5
4 DMF 0 → 25 1.05 2.5 > 98 > 99 : 1 (Optimal)
5DMF601.101.0> 9580 : 20 (Di-chlorination observed)

Note: DMF is strictly required to solubilize the highly polar zwitterionic starting material. Temperature control in Entry 4 is the critical variable for suppressing C-7 chlorination.

Experimental Protocol

Materials Required:

  • 4-Amino-1H-indazole-6-carboxylic acid (Starting Material, 1.00 g, 5.64 mmol)

  • N-Chlorosuccinimide (NCS, >98% purity, 0.79 g, 5.92 mmol)

  • N,N-Dimethylformamide (DMF, Anhydrous, 20 mL)

  • Ice-cold Deionized Water (100 mL)

Step-by-Step Methodology:

  • Preparation & Solvation: Charge an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar with 4-amino-1H-indazole-6-carboxylic acid (1.00 g). Add anhydrous DMF (20 mL). Stir at 400 rpm under a nitrogen atmosphere until the starting material is completely dissolved.

    • Causality: An inert atmosphere prevents unwanted oxidative side reactions of the primary amine.

  • Thermal Control: Submerge the reaction flask in an ice-water bath. Allow the internal temperature to reach 0 °C (approx. 10 minutes).

  • Electrophilic Addition: Weigh out NCS (0.79 g, 1.05 equiv). Add the NCS to the cooled solution in three equal portions over 15 minutes.

    • Causality: Portion-wise addition at 0 °C strictly mitigates the exothermic nature of the electrophilic aromatic substitution, preventing localized heating that drives unwanted C-7 chlorination or di-chlorination.

  • Reaction Propagation: Remove the ice-water bath. Allow the reaction mixture to slowly warm to room temperature (22–25 °C) and stir for 2.5 hours.

  • In-Process Monitoring: Withdraw a 10 µL aliquot, dilute with 1 mL of methanol, and analyze via LC-MS. The target 4-amino-3-chloro-1H-indazole-6-carboxylic acid (m/z [M+H]+ 212.0) should account for >98% of the UV peak area.

  • Quenching & Precipitation: Slowly pour the reaction mixture into a beaker containing 100 mL of vigorously stirred ice-cold water. A pale yellow to off-white precipitate will immediately form.

    • Causality: Water acts as an anti-solvent for the chlorinated product while highly solubilizing both the DMF solvent and the succinimide byproduct, creating a self-purifying workup.

  • Isolation: Stir the suspension for 30 minutes at 0 °C to ensure complete crystallization. Filter the solid through a sintered glass funnel under vacuum.

  • Washing & Drying: Wash the filter cake with additional cold water (2 × 20 mL). Transfer the solid to a vacuum oven and dry at 45 °C for 12 hours to afford the pure product.

Workflow Visualization

Protocol Start 4-Amino-1H-indazole- 6-carboxylic acid Solvent Dissolve in DMF (0 °C, N2 atm) Start->Solvent Reagent Add NCS (1.05 eq) portion-wise Solvent->Reagent React Stir at RT (2.5 hours) Reagent->React Monitor LC-MS Monitoring (Target: C-3 Chlorination) React->Monitor Monitor->React Incomplete Quench Quench with Ice Water Precipitate Product Monitor->Quench Complete Filter Vacuum Filtration & Cold Water Wash Quench->Filter Product 4-Amino-3-chloro-1H- indazole-6-carboxylic acid Filter->Product

Workflow for the highly regioselective C-3 chlorination of 4-amino-1H-indazole-6-carboxylic acid.

References

  • [2] N-Chlorosuccinimide as a source of electrophilic chlorine in organic synthesis - Benchchem. 2

  • [3] Stable Chlorinating Performance with N-Chlorosuccinimide in Organic Reactions - Suru Chemicals. 3

  • [4] Chlorination reaction promoted by NCS - ResearchGate. 4

  • [5] Reduction of nitroindazoles: preparation of new amino and chloroamino derivatives - Clockss.org. 5

  • [1] 885521-23-3 CAS Manufactory (4-Amino-3-chloro-1H-indazole-6-carboxylic acid) - ChemicalBook. 1

Sources

Method

Regioselective Synthesis of 3-Chloro-1H-Indazole Derivatives: A Comprehensive Protocol for Drug Discovery

Executive Briefing The 1H-indazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently appearing in kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics. Within this chemical spa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Briefing

The 1H-indazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently appearing in kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics. Within this chemical space, 3-chloro-1H-indazoles serve as critical intermediates. The C3-halogen acts as an essential reactive handle for downstream late-stage functionalizations, including Suzuki-Miyaura cross-couplings and advanced photoredox-catalyzed decarboxylative sp³ C–N couplings 1.

However, the direct chlorination of the indazole core presents a significant synthetic challenge. The pyrazole ring contains multiple nucleophilic sites (N1, N2, and C3), and traditional electrophilic chlorination often yields complex mixtures of N-chlorinated isomers, C3-chlorinated products, and over-chlorinated byproducts. This application note details a highly regioselective, organocatalytic protocol utilizing N-chlorosuccinimide (NCS) to achieve pure C3-chlorination with excellent yields.

Mechanistic Rationale & Causality

To achieve absolute regioselectivity, the intrinsic reactivity of the indazole core must be modulated. The C3 position is the most electron-rich carbon on the fused bicyclic system, making it the thermodynamic target for electrophilic aromatic substitution (


). However, the N1 and N2 nitrogens are kinetically favored for direct halogenation.

By employing an organocatalyst—such as the FDA-approved food dye Fast Green FCF or the phenoxazine dye Gallocyanine—researchers can bypass the kinetic N-chlorination pathway 2.

Causality of the Catalytic Cycle:

  • Halogen Transfer: The catalyst reacts with NCS to form a sterically encumbered, highly active

    
     intermediate.
    
  • Steric Directing: The steric bulk of this active complex prevents attack at the sterically hindered N1/N2 positions, directing the electrophile exclusively to the C3 carbon.

  • Rearomatization: Following the electrophilic attack, rapid proton loss restores aromaticity, yielding the thermodynamically stable 3-chloro-1H-indazole while regenerating the catalyst.

Mechanism A 1H-Indazole B NCS + Catalyst (Halogen Transfer) A->B Electrophilic Attack C C3-Chlorinated Intermediate B->C Regioselective Directing E N-Chlorinated (Undesired) B->E Uncatalyzed Pathway D 3-Chloro-1H-Indazole (Target) C->D Rearomatization (-H+) E->D Thermal/Acidic Isomerization

Mechanistic pathway of regioselective C3-chlorination vs competing N-chlorination.

Quantitative Data: Optimization & Substrate Scope

The tables below summarize the optimization parameters and the broad applicability of the Gallocyanine-catalyzed NCS chlorination protocol 2, 3.

Table 1: Optimization of Reaction Conditions
Chlorinating AgentCatalyst (mol%)SolventTime (h)Isolated Yield (%)Regioselectivity (C3:N)
NCS (1.1 eq)NoneMeCN24.0< 30Poor (Mixture)
NaOCl (1.5 eq)NoneH₂O/DCM12.045Poor (Mixture)
NCS (1.1 eq)Fast Green FCF (2%)MeCN24.068> 95:5
NCS (1.1 eq) Gallocyanine (4%) MeCN 1.5 82 > 99:1
Table 2: Substrate Scope (Under Optimized Conditions)
Starting MaterialTarget ProductIsolated Yield (%)
1H-Indazole3-Chloro-1H-indazole82
5-Bromo-1H-indazole5-Bromo-3-chloro-1H-indazole82
5-Nitro-1H-indazole3-Chloro-5-nitro-1H-indazole74
6-Methyl-1H-indazole3-Chloro-6-methyl-1H-indazole78

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Visual cues (color changes, precipitation) and analytical checkpoints (TLC) are embedded to ensure the integrity of the reaction before proceeding to the next step.

Workflow Step1 1. Reaction Setup Mix Indazole (1.0 eq), NCS (1.1 eq), Catalyst (4 mol%) in MeCN Step2 2. Incubation & Monitoring Stir at RT (1.5 - 4 h) Monitor via TLC (Hexane/EtOAc) Step1->Step2 Step3 3. Quenching Add aqueous Na2S2O3 to neutralize active Cl+ Step2->Step3 Step4 4. Extraction & Drying Extract with EtOAc, dry over Na2SO4, concentrate in vacuo Step3->Step4 Step5 5. Purification Flash Chromatography to isolate pure product Step4->Step5

Step-by-step experimental workflow for the synthesis and isolation of 3-chloro-1H-indazole.

Materials & Reagents
  • Substrate: 1H-Indazole derivative (1.0 equiv, e.g., 1.0 mmol)

  • Reagent: N-Chlorosuccinimide (NCS) (1.1 equiv, 1.1 mmol). Note: Must be stored in a desiccator to prevent hydrolysis.

  • Catalyst: Gallocyanine (0.04 equiv, 4 mol%)

  • Solvent: Acetonitrile (MeCN), anhydrous (10 mL, 0.1 M relative to substrate)

  • Quenching Agent: Saturated aqueous Sodium Thiosulfate (

    
    )
    
Step-by-Step Methodology

Step 1: Reaction Assembly

  • To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add the 1H-indazole substrate (1.0 mmol) and Gallocyanine (4 mol%).

  • Add 10 mL of anhydrous MeCN. Causality: MeCN is chosen because it fully solubilizes the reagents and stabilizes the polar transition state of the halogen-transfer event without acting as a competing nucleophile.

  • Add NCS (1.1 mmol) in one portion.

Step 2: Incubation and In-Process Control (IPC)

  • Stir the reaction mixture open to the air at ambient room temperature (20–25 °C) for 1.5 to 2 hours.

  • Self-Validation Check: Perform Thin Layer Chromatography (TLC) using a Hexanes/EtOAc (70:30) mobile phase. Visualize under a 254 nm UV lamp. The starting material will typically have a lower

    
     value, while the C3-chlorinated product will appear as a new, distinct spot with a higher 
    
    
    
    (due to the loss of the highly polar C3-H bond and increased lipophilicity).
  • Do not let the reaction proceed indefinitely; strict adherence to 1.1 equivalents of NCS and TLC monitoring prevents over-chlorination at the C5 position.

Step 3: Quenching and Workup

  • Once TLC confirms the complete consumption of the starting material, quench the reaction by adding 5 mL of saturated aqueous

    
    .
    
  • Causality: The thiosulfate immediately reduces any unreacted NCS or active

    
     species into inert chloride ions, halting the reaction and preventing oxidative degradation during the concentration phase. A color shift or the precipitation of succinimide is a normal visual confirmation of a successful quench.
    
  • Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 × 15 mL).

  • Wash the combined organic layers with brine (15 mL), dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

Step 4: Purification and Characterization

  • Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexanes/EtOAc (typically 80:20 to 60:40).

  • Analytical Validation: For unsubstituted 3-chloro-1H-indazole, verify the structure via ¹H NMR (400 MHz, DMSO-d6 or CDCl3). The critical diagnostic marker is the disappearance of the C3-H singlet (typically found around

    
     8.0–8.1 ppm in the starting material). The core aromatic protons will shift slightly but remain intact (e.g., 
    
    
    
    7.73 (d, J = 8.2 Hz, 1H), 7.45–7.40 (m, 2H), 7.20 (t, J = 7.6 Hz, 1H)).

References

  • Decarboxylative sp³ C–N coupling via dual copper and photoredox catalysis. Nature (Macmillan Group). 2018. 1

  • Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. The Journal of Organic Chemistry (ACS Publications). 2025. 2

  • U.S. Food and Drug Administration-Certified Food Dyes as Organocatalysts in the Visible Light-Promoted Chlorination of Aromatics and Heteroaromatics. PMC.3

Sources

Application

Application Notes &amp; Protocols: Mastering Amide Coupling for Indazole-6-Carboxylic Acids

Introduction: The Significance of Indazole-6-Carboxamides in Modern Drug Discovery The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Indazole-6-Carboxamides in Modern Drug Discovery

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets.[1][2] Its unique bicyclic aromatic structure, composed of a fused benzene and pyrazole ring, allows for versatile functionalization and serves as a bioisostere for native structures like indole.[2] Amide derivatives of indazoles, particularly indazole-6-carboxamides, are integral components of numerous therapeutic agents, demonstrating activities as kinase inhibitors, anti-inflammatory agents, and anti-cancer drugs.[3][4] Notable FDA-approved drugs like Pazopanib and Niraparib feature the indazole core, underscoring the scaffold's therapeutic importance.[1][4]

The formation of the amide bond, connecting the indazole-6-carboxylic acid core to a diverse array of amine building blocks, is arguably the most critical and frequently performed reaction in the synthesis of these drug candidates.[5] However, the electronic nature of the indazole ring system can present unique challenges compared to simple benzoic acids. This guide provides a comprehensive overview of the key considerations, reaction conditions, and detailed protocols for successfully performing amide couplings on indazole-6-carboxylic acids, ensuring high yields, purity, and reproducibility for researchers in the field.

Pillar 1: Understanding the Reaction - Mechanism and Key Components

The formation of an amide bond is a condensation reaction between a carboxylic acid and an amine. This process is not spontaneous and requires the "activation" of the carboxylic acid to form a highly reactive intermediate that is susceptible to nucleophilic attack by the amine.[5] The overall success of the coupling reaction hinges on the careful selection of a coupling reagent, a base, and an appropriate solvent system.

The Role of Coupling Reagents

Coupling reagents are the engines of amide bond formation. Their primary function is to convert the hydroxyl group of the carboxylic acid into a better leaving group, thereby generating a highly electrophilic species. These reagents can be broadly categorized into carbodiimides, aminium/uronium salts, and phosphonium salts.

  • Carbodiimides (e.g., EDC, DCC, DIC): These are classic and cost-effective coupling reagents.[6] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) is particularly favored in laboratory and process settings because its urea byproduct is water-soluble, simplifying purification via aqueous workup.[7][8] The mechanism involves the carboxylic acid attacking the carbodiimide to form a highly reactive O-acylisourea intermediate.

    • Challenge: This intermediate can be unstable. If the amine is not sufficiently nucleophilic or is sterically hindered, the O-acylisourea can rearrange to a stable N-acylurea byproduct, halting the desired reaction and complicating purification.[9] Furthermore, for chiral carboxylic acids, this pathway can sometimes lead to racemization.

  • Aminium/Uronium Salts (e.g., HATU, HBTU, HCTU): These reagents, often called "third-generation" coupling agents, are renowned for their high efficiency, rapid reaction times, and low rates of racemization.[10][11] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is one of the most effective reagents in this class, especially for difficult or sterically hindered couplings.[6][10] HATU activates the carboxylic acid by forming a reactive OAt-active ester. The embedded 1-hydroxy-7-azabenzotriazole (HOAt) moiety is crucial for accelerating the reaction and suppressing epimerization.[10]

  • Phosphonium Salts (e.g., PyBOP, PyAOP): Similar to aminium salts, phosphonium reagents are highly efficient and particularly useful for preventing racemization.[5] A key advantage is that they do not react with the free amino group of the amine component, which can sometimes be an issue with excess aminium reagents.[5]

The Critical Role of Additives and Bases
  • Additives (HOBt, HOAt): To mitigate the side reactions associated with carbodiimides, additives like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are almost always included.[12] These additives intercept the reactive O-acylisourea intermediate to form a more stable active ester (HOBt or HOAt ester).[13] This new intermediate is still highly reactive towards the amine but is less prone to rearrangement or causing racemization. For particularly challenging couplings, a catalytic amount of an acyl transfer agent like 4-(Dimethylamino)pyridine (DMAP) can be used, though caution is advised as it can increase racemization risk.[9][13]

  • Bases (DIPEA, Et₃N, NMM): A non-nucleophilic organic base is essential in most amide coupling reactions. Its primary roles are:

    • To deprotonate the carboxylic acid, forming the carboxylate anion needed to initiate the activation process.[10]

    • To neutralize any acidic byproducts generated during the reaction (e.g., the HCl salt of EDC).

    • To deprotonate the ammonium salt of the amine component if it is provided as such.

    N,N-Diisopropylethylamine (DIPEA) is a common choice due to its steric bulk, which makes it non-nucleophilic.[14] Triethylamine (Et₃N or TEA) is also widely used.[7] Typically, 2 to 5 equivalents of the base are used.[10][14]

Solvent Selection

The choice of solvent is critical for ensuring all reagents remain in solution. Polar aprotic solvents are preferred.

  • Dimethylformamide (DMF): An excellent solvent for its high polarity and ability to dissolve a wide range of substrates.[1][7]

  • Dichloromethane (DCM): A less polar option, often used when products are sensitive to the higher boiling point of DMF.[1]

  • Acetonitrile (MeCN): Another effective polar aprotic solvent.[13]

It is imperative to use anhydrous (dry) solvents, as water can hydrolyze the activated intermediates, leading to lower yields.[9]

Pillar 2: Protocols and Methodologies

The following protocols are designed as robust starting points for the coupling of indazole-6-carboxylic acids. Optimization of stoichiometry, temperature, and reaction time may be necessary depending on the specific amine substrate.

Workflow Visualization

Below is a generalized workflow for a typical amide coupling reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Indazole-6-Carboxylic Acid (1.0 eq) in Anhydrous Solvent (e.g., DMF, DCM) B Add Coupling Reagent (e.g., HATU, EDC) A->B C Add Additive (if needed) (e.g., HOBt) B->C D Add Non-Nucleophilic Base (e.g., DIPEA, Et₃N) C->D E Stir for Pre-activation (15-30 min at RT) D->E F Add Amine (1.0-1.2 eq) E->F G Stir to Completion (1-18h at RT) Monitor by TLC/LC-MS F->G H Aqueous Workup (Acid/Base Washes) G->H I Dry Organic Layer (e.g., Na₂SO₄, MgSO₄) H->I J Concentrate in vacuo I->J K Purify by Column Chromatography or Recrystallization J->K

Caption: General workflow for amide coupling of indazole-6-carboxylic acids.

Protocol 1: High-Efficiency Coupling using HATU

This method is recommended for sterically hindered amines, electron-deficient amines, or when maximizing yield is critical.

Materials:

  • Indazole-6-carboxylic acid (1.0 eq)

  • Amine (primary or secondary, 1.0 - 1.2 eq)

  • HATU (1.1 - 1.5 eq)[10]

  • DIPEA (2.0 - 5.0 eq)[10][14]

  • Anhydrous DMF (to make a 0.1 - 0.5 M solution)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the indazole-6-carboxylic acid (1.0 eq) and HATU (1.1 eq).

  • Add anhydrous DMF to dissolve the solids.

  • Add DIPEA (2.5 eq) to the mixture and stir at room temperature. This is the pre-activation step.[10]

  • After 15-30 minutes, add the amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 1-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.

  • Transfer the mixture to a separatory funnel. Wash sequentially with 1N HCl or saturated NH₄Cl, saturated NaHCO₃, and finally with brine to remove unreacted materials and byproducts.[10]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization to yield the final indazole-6-carboxamide.

Protocol 2: Economical and Scalable Coupling using EDC/HOBt

This is a robust and widely used method suitable for a broad range of amines and is more cost-effective for larger-scale synthesis.

Materials:

  • Indazole-6-carboxylic acid (1.0 eq)

  • Amine (primary or secondary, 1.0 - 1.2 eq)

  • EDC·HCl (1.2 - 1.5 eq)[1][7]

  • HOBt (1.2 eq)[1][7]

  • Triethylamine (Et₃N) or DIPEA (3.0 eq)[7]

  • Anhydrous DMF or DCM (to make a 0.1 - 0.5 M solution)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the indazole-6-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) to the solution.[7]

  • Add triethylamine (3.0 eq) and stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.[7]

  • Add the desired amine (1.1 eq) to the activated mixture.

  • Stir the reaction at room temperature for 4-18 hours, monitoring progress by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into ice water to precipitate the crude product, or perform an extractive workup as described in Protocol 1.[7]

  • If a precipitate forms, collect the solid by filtration, wash with water, and dry.

  • If an extractive workup is performed, dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization as needed.

Pillar 3: Data Summary & Troubleshooting

The selection of coupling conditions can significantly impact the outcome. The table below summarizes common conditions and their suitability.

Coupling SystemReagentsBaseSolventAdvantagesDisadvantagesBest For
Aminium HATU / HOAtDIPEADMFHigh efficiency, fast kinetics, low racemization[10]Higher cost, potential for side reaction with amine if used in large excess[6]Difficult couplings, hindered substrates, chiral acids
Carbodiimide EDC / HOBtEt₃N, DIPEADMF, DCMCost-effective, water-soluble byproducts[8]Slower, risk of N-acylurea byproduct, potential for racemization[9]General purpose, large-scale synthesis, unhindered substrates
Phosphonium PyBOP / HOAtDIPEADMFHigh efficiency, very low racemization, no reaction with free amine[5]Higher cost, phosphine oxide byproduct can be hard to removePeptide synthesis, sensitive substrates
Troubleshooting Common Issues

G A Low or No Yield B Cause: Inadequate Activation A->B C Cause: Poor Amine Nucleophilicity A->C D Cause: Hydrolysis of Intermediate A->D E Cause: Steric Hindrance A->E F Solution: - Switch to a stronger coupling reagent (EDC → HATU). - Ensure reagents are fresh and not degraded. B->F G Solution: - Increase reaction temperature (e.g., 40-60 °C). - Increase reaction time. - Use a more powerful coupling reagent like HATU. C->G H Solution: - Use anhydrous solvents and reagents. - Run the reaction under an inert atmosphere (N₂ or Ar). D->H I Solution: - Use HATU, which is effective for hindered substrates. - Consider longer reaction times or gentle heating. E->I

Caption: Troubleshooting logic for low-yield amide coupling reactions.

Problem 1: Low Yield of Amide Product

  • Cause: The indazole-6-carboxylic acid may be less reactive than simpler aromatic acids. Electron-deficient amines (like anilines with electron-withdrawing groups) are poor nucleophiles.[9][13]

  • Solution: Switch from EDC/HOBt to a more potent coupling reagent like HATU.[10] Ensure all reagents, especially the coupling agents, are fresh and anhydrous. Gently heating the reaction (e.g., to 40-60 °C) can sometimes improve yields for sluggish partners.[9]

Problem 2: Formation of Byproducts

  • Cause: When using EDC, the formation of a hard-to-remove N-acylurea byproduct can occur if the amine reacts too slowly.[9]

  • Solution: Ensure the correct order of addition: pre-activate the carboxylic acid with EDC/HOBt for about 15 minutes before adding the amine.[7] This minimizes the lifetime of the O-acylisourea intermediate. Using HATU generally avoids this specific side reaction.

Problem 3: Difficulty in Purification

  • Cause: Byproducts from the coupling agents (e.g., dicyclohexylurea if DCC is used) or unreacted starting materials can co-elute with the product.

  • Solution: An aqueous workup is crucial. A dilute acid wash (e.g., 1M HCl) removes basic impurities like unreacted amine and DIPEA. A dilute base wash (e.g., saturated NaHCO₃) removes acidic impurities like unreacted carboxylic acid and HOBt.[9] If using EDC, the urea byproduct is water-soluble and should be removed during these washes.[7]

Problem 4: Racemization of Chiral Substrates

  • Cause: If either the carboxylic acid or the amine contains a chiral center (especially an α-amino acid), the harshness of the activation can lead to epimerization.

  • Solution: Use of additives like HOBt or HOAt is essential to suppress racemization. Reagents like HATU or phosphonium salts (PyBOP) are specifically designed to minimize this risk and are the preferred choice for chiral substrates.[5][10] Running the reaction at lower temperatures (e.g., 0 °C) can also help.

References

  • Verdonk, M. L., Cole, J. C., & Hartshorn, M. J. (2003). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. Proteins: Structure, Function, and Bioinformatics, 52(4), 543-552. Link

  • Pace, V., & Holzer, W. (2021). MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi. Link

  • BenchChem. (2025). Technical Support Center: Synthesis of 7-Methyl-1H-indazole-3-carboxamide. BenchChem. Link

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Yamada, H., & Yamamoto, Y. (2021). Amide bond formation: beyond the dilemma between activation and racemisation. Organic & Biomolecular Chemistry, 19(33), 7136-7148. Link

  • BenchChem. (2025). Discovery and synthesis of novel indazole derivatives. BenchChem. Link

  • Nikolaou, I., et al. (2024). Design, synthesis, and pharmacological evaluation of indazole carboxamides of N-substituted pyrrole derivatives as soybean lipoxygenase inhibitors. Medicinal Chemistry Research, 33, 455–468. Link

  • Panchal, H. D., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 81, 153316. Link

  • Kumar, A., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 14(40), 28830-28841. Link

  • Davis, F. A., et al. (2019). N-N Bond Formation between Primary Amines and Nitrosos: Direct Synthesis of 2-Substituted Indazolones with Mechanistic Insights. The Journal of Organic Chemistry, 84(15), 9446-9455. Link

  • Pichette Drapeau, M., et al. (2021). Room-Temperature Decarboxylative Amination of Electron-Deficient (Hetero)Aromatic Carboxylic Acids. Organic Letters, 23(5), 1639-1643. Link

  • PharmaBlock. (n.d.). Indazoles in Drug Discovery. PharmaBlock. Link

  • BenchChem. (2025). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. BenchChem. Link

  • Gicquel, M., et al. (2020). Challenges and Breakthroughs in Selective Amide Activation. Chemistry – A European Journal, 26(53), 12048-12061. Link

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. Link

  • BenchChem. (2025). Application Notes: Standard Protocol for HATU Coupling in Solution Phase. BenchChem. Link

  • BenchChem. (2025). Troubleshooting regioselectivity in indazole synthesis. BenchChem. Link

  • Li, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. Link

  • Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec. Link

  • Tesoro, S. P., et al. (2014). Regioselective n-2 arylation of indazoles. Google Patents. Link

  • Carpino, L. A. (1994). Coupling reagent and method for coupling amines with carboxylic acids. Google Patents. Link

  • Gnanasekaran, R., et al. (2017). Catalytic assemble of 2-amino-5,6-dimethyl-1H-benzimidazole with carboxylic acids and evaluation of their antimicrobial and anti-inflammatory activities. Journal of Photochemistry and Photobiology B: Biology, 173, 233-242. Link

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. Link

  • Tohoku University. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Technology Networks. Link

  • Wang, D., et al. (2018). Direct and Selective 3-Amidation of Indoles Using Electrophilic N-Benzenesulfonyloxyamides. Organic Letters, 20(22), 7179-7182. Link

  • Pattabiraman, V. R., & Bode, J. W. (2011). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC. Organic Letters, 13(15), 3854-3857. Link

  • ResearchGate. (2021). Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. Request PDF. Link

  • Sharma, A., et al. (2020). Synthesis of Substituted Indazole Acetic Acids by N−N Bond Forming Reactions. The Journal of Organic Chemistry, 85(22), 14647-14658. Link

  • amphoteros. (2014). Uphill battles in amide couplings. amphoteros. Link

  • The Organic Chemistry Portal. (n.d.). 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Org-Synthesis. Link

Sources

Method

High-Efficiency Synthesis of 4-Aminoindazole via SNAr Cyclization

Topic: SNAr Cyclization Methods for 4-Aminoindazole Synthesis Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals [1] Abstract & Strategic Analysis...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: SNAr Cyclization Methods for 4-Aminoindazole Synthesis Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals

[1]

Abstract & Strategic Analysis

The 4-aminoindazole scaffold is a privileged pharmacophore in medicinal chemistry, serving as a critical building block for kinase inhibitors (e.g., Entrectinib) and poly(ADP-ribose) polymerase (PARP) inhibitors.[1] However, introducing an amino group at the C4 position is synthetically challenging due to the electronic mismatch of the indazole ring, which typically directs electrophilic substitution to C3, C5, or C7.

Traditional routes, such as the diazotization of 2-methyl-3-nitroaniline (Jacobson-Huber synthesis), often suffer from harsh conditions, variable yields, and difficult purification of diazonium intermediates.[1]

This guide details a robust SNAr Cyclization Strategy utilizing 2-fluoro-6-nitrobenzaldehyde (or its chloro-analog).[1] This method leverages the strong electron-withdrawing nature of the nitro group to activate the ortho-halogen towards intramolecular nucleophilic displacement by hydrazine. This "Nitro-Activated SNAr" approach offers three distinct advantages:

  • Regiospecificity: The position of the leaving group determines the nitrogen insertion point, guaranteeing the 4-substituted pattern.

  • Scalability: Avoids potentially explosive diazonium salts.[1]

  • Operational Simplicity: Often proceeds as a one-pot cascade of condensation and cyclization.[1]

Mechanism of Action

The synthesis proceeds through a two-stage cascade.[2][3][4] First, hydrazine condenses with the aldehyde to form a hydrazone intermediate. Second, the terminal nitrogen of the hydrazone acts as an intramolecular nucleophile, attacking the C2 position. The C6-nitro group is essential here; it lowers the energy of the Meisenheimer complex, facilitating the displacement of the halide (F or Cl) to close the pyrazole ring.

Pathway Visualization[1][5]

SNAr_Mechanism Start 2-Fluoro-6-nitrobenzaldehyde Hydrazone Hydrazone Intermediate (Ar-CH=N-NH2) Start->Hydrazone Condensation (-H2O) Hydrazine Hydrazine Hydrate (Nucleophile) Hydrazine->Hydrazone Reagent Meisenheimer Meisenheimer Complex (Transition State) Hydrazone->Meisenheimer Intramolecular SNAr Attack NitroIndazole 4-Nitro-1H-indazole Meisenheimer->NitroIndazole Aromatization (-HF) AminoIndazole 4-Amino-1H-indazole (Target) NitroIndazole->AminoIndazole Reduction (Fe/HCl or H2/Pd)

Caption: Mechanistic cascade from aldehyde precursor to 4-aminoindazole via hydrazone formation and nitro-activated SNAr cyclization.

Experimental Protocols

Protocol A: SNAr Cyclization to 4-Nitro-1H-indazole[1]

Objective: Synthesis of the indazole core with a nitro handle at C4. Precursor: 2-Fluoro-6-nitrobenzaldehyde (CAS: 132684-48-9) or 2-Chloro-6-nitrobenzaldehyde.[1]

Reagents & Materials:

  • 2-Fluoro-6-nitrobenzaldehyde (1.0 equiv)[1]

  • Hydrazine hydrate (64-65% in water, ~3.0 equiv)[1]

  • Ethanol (Absolute) or Methanol[1]

  • Glacial Acetic Acid (Catalytic, optional)[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 2-fluoro-6-nitrobenzaldehyde (10.0 g, 59 mmol) in Ethanol (100 mL) in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Addition: Add Hydrazine hydrate (8.6 mL, ~177 mmol) dropwise over 10 minutes at room temperature.

    • Note: A transient yellow precipitate (hydrazone) may form and then redissolve.[1] Exotherm is possible; monitor temperature.[1][2]

  • Cyclization: Heat the reaction mixture to reflux (80°C) . Maintain stirring for 3–5 hours.

    • Monitoring: Check reaction progress via TLC (Ethyl Acetate/Hexane 1:1) or LC-MS.[1] The starting aldehyde and hydrazone intermediate should disappear.

  • Workup: Cool the mixture to room temperature and then to 0°C in an ice bath. The product, 4-nitro-1H-indazole, typically precipitates as a yellow/orange solid.[1]

  • Isolation: Filter the solid. Wash the filter cake with cold water (2 x 20 mL) and cold ethanol (1 x 10 mL) to remove excess hydrazine.[1]

  • Purification: If necessary, recrystallize from Ethanol/Water.

    • Expected Yield: 75–85%.[1]

    • Characterization: 1H NMR (DMSO-d6) should show characteristic indazole protons (s, 1H at C3) and the loss of the aldehyde peak.

Protocol B: Reduction to 4-Amino-1H-indazole[1]

Objective: Conversion of the nitro group to the primary amine without cleaving the N-N bond of the indazole. Warning: Avoid standard hydrogenation with high pressure/temp if possible, as the N-N bond is susceptible to hydrogenolysis. The Iron/Acid method is most reliable for this substrate.

Reagents:

  • 4-Nitro-1H-indazole (from Protocol A)[1][5]

  • Iron Powder (325 mesh, 5.0 equiv)[1]

  • Ammonium Chloride (NH4Cl, 5.0 equiv) or dilute HCl[1]

  • Solvent: Ethanol/Water (3:1)[1]

Methodology:

  • Setup: Suspend 4-nitro-1H-indazole (5.0 g, 30.6 mmol) in Ethanol (60 mL) and Water (20 mL).

  • Activation: Add Ammonium Chloride (8.2 g, 153 mmol) and Iron powder (8.5 g, 153 mmol).

  • Reduction: Heat the mixture to reflux (80°C) with vigorous stirring for 2–4 hours.

    • Visual Cue: The yellow color of the nitro compound will fade to a brownish slurry (iron oxides).

  • Filtration: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

  • Concentration: Concentrate the filtrate under reduced pressure to remove ethanol.

  • Extraction: Basify the remaining aqueous residue with saturated NaHCO3 (pH ~8-9). Extract with Ethyl Acetate (3 x 50 mL).

  • Drying: Dry combined organics over Na2SO4, filter, and concentrate.

    • Product: 4-Amino-1H-indazole appears as a beige to light brown solid.[1]

    • Expected Yield: 80–90%.[1]

Data Summary & Optimization Parameters

ParameterRecommended ConditionImpact of Deviation
Solvent (Step 1) Ethanol or MethanolDMSO increases rate but complicates workup.[1] Water/EtOH mixtures are viable.[1]
Hydrazine Equiv. 2.5 – 4.0 equivalents< 2.0 equiv leads to incomplete cyclization or azine (dimer) formation.[1]
Leaving Group Fluorine (-F)Reacts fastest (high electronegativity activates ipso-C).[1] Chlorine (-Cl) requires longer reflux times.[1]
Reduction Method Fe / NH4Cl or HClPd/C + H2 carries risk of N-N bond cleavage (ring opening to aniline derivatives).[1]

Troubleshooting Guide

Issue: Formation of Azine Dimer (Ar-CH=N-N=CH-Ar) [1]

  • Cause: Insufficient hydrazine concentration relative to the aldehyde.

  • Solution: Ensure hydrazine hydrate is added in excess (at least 3 equiv) and added rapidly enough to favor the mono-hydrazone.

Issue: Incomplete Cyclization (Stuck at Hydrazone)

  • Cause: Temperature too low or leaving group (Cl/Br) not activated enough.[1]

  • Solution: Increase temperature to reflux.[1] If using the Chloro-analog, consider switching to a higher boiling solvent like n-Butanol or adding a base (K2CO3).[1]

Issue: Ring Opening during Reduction

  • Cause: Over-hydrogenation.[1]

  • Solution: Switch from Catalytic Hydrogenation (H2/Pd) to chemical reduction (Fe/NH4Cl or SnCl2).[1]

References

  • Lefebvre, V., et al. (2010).[1] "Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles." Journal of Organic Chemistry. Link (Provides context on SNAr limitations and alternative Buchwald routes).[1]

  • BenchChem Technical Support. (2025). "Synthesis of 3-Amino-4,5,6,7-tetrahydro-1H-indazole: Application Notes." Link (General protocols for hydrazine cyclizations).

  • Org. Synth. (1955).[1][6] "Indazole." Organic Syntheses, Coll.[6][7] Vol. 3, p. 475.[6] Link (Foundational text on Jacobson-Huber diazotization method for comparison).[1]

  • Vicaretti, S. P., et al. (2006).[1] "New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes." Bioorganic & Medicinal Chemistry Letters. Link (Primary reference for the o-fluorobenzaldehyde SNAr protocol).[1]

  • PubChem. (2025).[1] "4-Nitroindazole Compound Summary." Link (Physical properties and safety data).[1]

Sources

Application

Application Note: Site-Selective Functionalization of C6 in 3-Chloroindazoles

Executive Summary The 3-chloroindazole scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core motif in kinase inhibitors (e.g., VEGFR, CDK) and GPCR modulators. While the C3-chlorine atom provid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-chloroindazole scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core motif in kinase inhibitors (e.g., VEGFR, CDK) and GPCR modulators. While the C3-chlorine atom provides a critical handle for metabolic stability or late-stage diversification, accessing the C6 position selectively without disturbing the C3-Cl moiety presents a significant synthetic challenge.

This guide details the strategic functionalization of the C6 position in 3-chloroindazoles. We present two distinct workflows:

  • Chemoselective Cross-Coupling (High Fidelity): Utilizing 3-chloro-6-bromoindazole to exploit the electronic differentiation between C–Br and C–Cl bonds.

  • Steric-Driven C–H Activation (Advanced): Iridium-catalyzed borylation for direct C6 access on the 3-chloro core.

Strategic Overview & Mechanistic Logic

The Chemoselectivity Challenge

In palladium-catalyzed cross-coupling, the rate of oxidative addition is governed by the bond dissociation energy (BDE) of the carbon-halogen bond. For 3-chloro-6-bromoindazole, the C6–Br bond (approx. 81 kcal/mol) is significantly weaker than the C3–Cl bond (approx. 95 kcal/mol).

  • C6-Br: Undergoes rapid oxidative addition with Pd(0).

  • C3-Cl: Remains inert under mild-to-moderate conditions (up to 80°C), preserving the handle for subsequent functionalization (e.g., SNAr or high-temperature coupling).

Protecting Group Strategy

Critical Step: N1-protection is mandatory. Free (NH)-indazoles poison Pd-catalysts and suffer from competitive N-arylation.

  • Recommended: SEM (2-(Trimethylsilyl)ethoxymethyl) or THP (Tetrahydropyranyl) .

  • Reasoning: These groups are orthogonal to mild coupling conditions and provide steric bulk that shields the C7 position, indirectly directing C–H activation (if used) toward C5/C6.

Workflow Visualization

The following diagram illustrates the decision matrix and chemoselective pathways.

IndazoleWorkflow Start Start: 3-Chloro-6-bromoindazole Protection Step 1: N1-Protection (SEM/THP) Start->Protection NaH, SEM-Cl Coupling Step 2: C6-Selective Suzuki Coupling (Pd-cat, 60-80°C) Protection->Coupling R-B(OH)2 Pd(dppf)Cl2 Product_Mono Intermediate: 3-Chloro-6-Aryl-Indazole Coupling->Product_Mono Preserves C3-Cl Diversification Step 3: C3-Functionalization (SNAr or High-Temp Pd) Product_Mono->Diversification Activation of C3-Cl Final Target: 3,6-Disubstituted Indazole Diversification->Final

Figure 1: Chemoselective workflow for sequential functionalization of 3-chloro-6-bromoindazole.

Detailed Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling at C6

Objective: Install an aryl/heteroaryl group at C6 while preserving the C3-Cl bond.

Materials & Reagents[1][2][3][4][5][6][7][8][9][10]
  • Substrate: 1-(SEM)-3-chloro-6-bromoindazole (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 equiv)[4]

  • Catalyst: Pd(dppf)Cl₂·DCM (3–5 mol%)

    • Note: Pd(PPh₃)₄ is also effective but Pd(dppf)Cl₂ offers faster kinetics for sterically demanding substrates.

  • Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology
  • Setup: In a glovebox or under active Argon flow, charge a reaction vial with the substrate, boronic acid, and Pd catalyst.

  • Solvation: Add degassed 1,4-dioxane (0.1 M concentration relative to substrate).

  • Activation: Add the aqueous Na₂CO₃ solution. Seal the vial with a crimp cap containing a PTFE septum.

  • Reaction: Heat the block to 60–75°C .

    • Critical Control Point: Do NOT exceed 80°C. Higher temperatures increase the risk of oxidative addition into the C3–Cl bond, leading to bis-coupling or polymerization.

  • Monitoring: Monitor via LC-MS every 2 hours. Look for the mass of the mono-coupled product (M+R-Br).

    • Success Criteria: >95% conversion of starting material with <5% bis-coupled by-product.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: Ir-Catalyzed C–H Borylation (Direct C6 Access)

Objective: Direct functionalization of 3-chloroindazole (N-protected) when the 6-bromo precursor is unavailable.

Mechanism: The C3-Cl blocks the C3 and C4 positions sterically. The N1-protecting group (SEM) hinders C7. This leaves C5 and C6. Ligand choice dictates regioselectivity.

Materials & Reagents[1][2][3][4][5][6][7][8][9][10]
  • Substrate: 1-(SEM)-3-chloroindazole

  • Boron Source: B₂pin₂ (Bis(pinacolato)diboron) (1.0 equiv)

  • Catalyst Precursor: [Ir(OMe)(cod)]₂ (1.5 mol%)

  • Ligand: dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) (3 mol%)

  • Solvent: THF or MTBE (anhydrous)

Step-by-Step Methodology
  • Catalyst Formation: In a glovebox, mix [Ir(OMe)(cod)]₂, dtbpy, and B₂pin₂ in THF. Stir for 10 min to generate the active catalytic species (color change to deep red/brown).

  • Addition: Add the indazole substrate.[1][11]

  • Reaction: Seal and heat to 60°C for 12–16 hours.

  • Quench: Cool to RT. Pass through a short plug of silica/Celite to remove iridium residues.

  • Analysis: Analyze crude NMR.

    • Regioselectivity Check: C6-Bpin product typically shows two singlets in the aromatic region (H4 and H7) and one doublet (H5), whereas C5-Bpin shows two doublets (H6, H7) and one singlet (H4).

Data & Troubleshooting Guide

Catalyst Performance Comparison (C6-Coupling)
Catalyst SystemTemp (°C)Time (h)Yield (C6-Product)Selectivity (C6:C3)Notes
Pd(dppf)Cl₂ / Na₂CO₃ 70 4 92% >98:1 Recommended. Excellent balance of rate vs. selectivity.
Pd(PPh₃)₄ / K₂CO₃801285%90:10Slower; higher temp degrades selectivity.
Pd₂(dba)₃ / XPhos60288%95:5Very fast, but higher cost. Use for sterically hindered boronic acids.[4]
Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Bis-coupling observed (C3 & C6) Reaction temperature too high (>80°C).Lower temp to 60°C. Switch to weaker base (e.g., NaHCO₃).
No Reaction / Stalled Catalyst poisoning by free NH.Ensure 100% N1-protection. Re-purify substrate to remove traces of free indazole.
Protodeboronation Unstable boronic acid.Switch to Boronic Ester or Potassium Trifluoroborate salt. Add water scavenger if using anhydrous conditions.
C5 vs C6 mix (in C-H borylation) Steric control insufficient.Switch ligand to tmphen (3,4,7,8-tetramethyl-1,10-phenanthroline) to increase steric demand, favoring the less hindered C6.

Pathway Logic (Graphviz)

The following diagram details the mechanistic divergence based on catalyst choice and substrate substitution.

MechanismMap Substrate Substrate: 1-SEM-3-Chloroindazole Method_A Path A: Direct C-H Borylation (Ir-Catalysis) Substrate->Method_A Steric Control Method_B Path B: Lithiation/Halogenation (Li-TMP / Br2) Substrate->Method_B Directed Lithiation Inter_A Mixture: C6-Bpin + C5-Bpin Method_A->Inter_A Inter_B Intermediate: 3-Cl-6-Br-Indazole Method_B->Inter_B High Regiocontrol Action_A Purification required (Difficult Separation) Inter_A->Action_A Action_B Suzuki Coupling (Pd-Cat, 70°C) Inter_B->Action_B Chemoselective Result Pure 3-Chloro-6-Arylindazole Action_A->Result Low Yield Action_B->Result

Figure 2: Comparison of Direct C-H activation vs. Halogenation-Coupling routes.

References

  • Site-Selective C–H Functionalization of Indazoles

    • Title: Regioselective Iridium-Catalyzed C–H Boryl
    • Source:Chem. Sci., 2013, 4, 1573.
    • URL:[Link]

  • Chemoselective Cross-Coupling Principles

    • Title: Chemoselective Palladium-Catalyzed Cross-Coupling of Chloro-Bromo-Arenes.
    • Source:J. Am. Chem. Soc., 2000, 122, 17, 4020–4028.
    • URL:[Link]

  • Indazole Scaffold in Drug Discovery

    • Title: Indazole: A Privileged Scaffold in Drug Discovery.[1][2]

    • Source:ChemMedChem, 2018, 13, 1470.
    • URL:[Link]

  • Synthesis of 3-Chloroindazoles

    • Title: Practical Synthesis of 3-Chloro-1H-indazoles.
    • Source:J. Org. Chem., 2006, 71, 21, 8166–8172.
    • URL:[Link]

Sources

Method

Application Note: Fragment-Based Drug Discovery (FBDD) Leveraging Amino-Chloro-Indazole Scaffolds

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Self-Validating Experimental Protocols Executive Summary Fragment-Based Drug Discovery (FBDD) has revolutioniz...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Self-Validating Experimental Protocols

Executive Summary

Fragment-Based Drug Discovery (FBDD) has revolutionized the pipeline for identifying novel kinase inhibitors. Unlike high-throughput screening (HTS) of massive, complex libraries, FBDD focuses on optimizing small, low-affinity molecules (fragments) that bind with exceptionally high thermodynamic efficiency. This application note details the mechanistic rationale and provides field-proven, step-by-step protocols for utilizing amino-chloro-indazole scaffolds as a highly privileged starting point for kinase inhibitor development.

Mechanistic Rationale: The Amino-Chloro-Indazole Scaffold

As a Senior Application Scientist, I emphasize that successful FBDD relies on selecting fragments that offer both biological relevance and synthetic tractability. Indazole derivatives are widely recognized as privileged scaffolds in medicinal chemistry, particularly for their ability to target protein kinases[1]. In FBDD, the indazole core is highly valued because its N1 and N2 atoms act as a bidentate hydrogen bond donor/acceptor pair, perfectly mimicking the interaction of the adenine ring of ATP with the kinase hinge region[2].

The strategic selection of an amino-chloro-indazole (e.g., 3-amino-5-chloro-1H-indazole) introduces two critical functional vectors:

  • The Chloro Substituent (C5 position): Halogens like chlorine increase the lipophilicity of the fragment, driving favorable binding enthalpy by occupying hydrophobic pockets such as the kinase gatekeeper region[3]. Furthermore, the C-Cl bond is metabolically stable, preventing oxidative degradation.

  • The Amino Substituent (C3 position): The primary amine serves a dual purpose. Biologically, it can form additional hydrogen bonds with solvent-exposed residues. Chemically, it provides an ideal synthetic vector for fragment growing (e.g., via amide coupling) without disrupting the primary hinge-binding motif.

Workflow Visualization

FBDD_Workflow Lib Amino-Chloro-Indazole Fragment Library SPR SPR Screening (Identify 1:1 Binders) Lib->SPR 500 µM Screen Xray X-Ray Crystallography (Map Hinge Binding) SPR->Xray Triage & Soak Grow Vector-Driven Synthesis (Amide Coupling at C3) Xray->Grow 3D Trajectory Lead Lead Optimization (Maximize LE & LLE) Grow->Lead Iterative SAR

Figure 1: Fragment-Based Drug Discovery workflow for amino-chloro-indazole scaffolds.

Experimental Protocols & Self-Validating Workflows

FBDD is not merely about finding binders; it is about finding efficient binders. The following protocols are designed as self-validating systems to ensure data integrity at every step, aggressively filtering out artifacts before chemistry resources are deployed.

Protocol A: Primary Fragment Screening via Surface Plasmon Resonance (SPR)
  • Objective: Identify low-affinity amino-chloro-indazole fragments binding to the target protein.

  • Causality: Fragments possess low molecular weight and correspondingly low binding affinities (high µM to mM

    
    ). Conventional biochemical assays often yield false negatives at these ranges. SPR is selected because it provides real-time kinetic data and stoichiometric validation, instantly discriminating true 1:1 binders from non-specific aggregators[4].
    

Step-by-Step Methodology:

  • Surface Preparation: Immobilize the target kinase domain onto a CM5 sensor chip via standard amine coupling. Target an immobilization level of 3000–5000 Response Units (RU) to maximize the signal-to-noise ratio for low-molecular-weight analytes.

  • Library Preparation: Prepare the amino-chloro-indazole fragment library in a running buffer containing 5% DMSO to ensure fragment solubility at high screening concentrations.

  • Injection: Inject fragments at a single high concentration (e.g., 500 µM) at a flow rate of 30 µL/min.

  • Self-Validation Step: Include a known positive control (e.g., staurosporine) to validate surface activity, and run a DMSO calibration series (3% to 7%) to correct for bulk refractive index shifts.

  • Triage: Select hits demonstrating a square-wave sensorgram profile (fast

    
     / fast 
    
    
    
    ) and a theoretical maximum response (
    
    
    ) indicating a 1:1 binding stoichiometry.
Protocol B: Orthogonal Validation via X-Ray Crystallographic Soaking
  • Objective: Determine the precise 3D binding mode of the validated fragments.

  • Causality: FBDD relies entirely on structural data to guide the optimization of weak hits into potent leads. Without knowing exactly how the indazole core anchors to the hinge region, synthetic elaboration is merely guesswork[5].

Step-by-Step Methodology:

  • Crystallization: Grow apo-crystals of the target kinase using vapor diffusion methods.

  • Soaking: Transfer crystals into a soaking drop containing the mother liquor supplemented with 10–20% DMSO and 20–50 mM of the amino-chloro-indazole hit. Incubate for 24–48 hours to drive the weak fragment into the active site.

  • Harvesting: Cryoprotect and flash-freeze the crystals in liquid nitrogen.

  • Self-Validation Step: After data collection and molecular replacement, calculate an

    
     omit map. Unambiguously confirm the fragment's presence by ensuring the electron density matches the distinct shape of the chloro-indazole ring, proving it is not an artifact of DMSO or buffer components.
    
Protocol C: Knowledge-Based Fragment Evolution
  • Objective: Grow the fragment into a lead-like molecule with sub-micromolar affinity while maintaining Ligand Efficiency.

  • Causality: Adding molecular weight indiscriminately ruins the pharmacokinetic profile. We utilize the 3-amino vector to systematically probe adjacent binding pockets (e.g., the DFG-out pocket or solvent channel) via controlled synthetic steps[4].

Step-by-Step Methodology:

  • Vector Analysis: Analyze the co-crystal structure to determine the trajectory of the 3-amino group relative to the target's solvent channel.

  • Parallel Synthesis: Perform micro-scale parallel amide couplings using a library of diverse carboxylic acids targeting the identified pocket.

  • Screening: Screen the elaborated compounds using a biochemical functional assay (e.g., TR-FRET) to determine

    
     values.
    
  • Self-Validation Step: Calculate Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE) for every synthesized compound. Discard any compound where LE drops below 0.3 kcal/mol/heavy atom, ensuring the added mass contributes proportionally to binding energy.

Quantitative Data: Fragment Evolution Metrics

The following table summarizes a typical optimization trajectory for an amino-chloro-indazole scaffold, demonstrating the critical tracking of LE and LLE throughout the FBDD process.

Table 1: Fragment Evolution Metrics for Amino-Chloro-Indazole Scaffolds
Compound StageStructure / ModificationMW (Da)IC₅₀ (µM)LE (kcal/mol/HA)LLE
Primary Hit 5-chloro-1H-indazole152.6180.00.422.1
Vector Addition 3-amino-5-chloro-1H-indazole167.685.00.452.5
Intermediate 3-amide extension (solvent channel)285.72.40.383.8
Optimized Lead Substituted pyrimido-indazole395.80.0150.415.2

Note: Ligand Efficiency (LE) > 0.3 and Lipophilic Ligand Efficiency (LLE) > 5.0 are targeted thresholds for successful fragment evolution.

References

  • Title: Indazole – an emerging privileged scaffold: synthesis and its biological significance Source: nih.gov URL: 1

  • Title: Indazoles in Drug Discovery - PharmaBlock Source: pharmablock.com URL: 2

  • Title: Fragment-Based Discovery of Pyrimido[1,2-b]indazole PDE10A Inhibitors Source: jst.go.jp URL: 5

  • Title: Fragment-Based and Structure-Guided Discovery and Optimization of Rho Kinase Inhibitors Source: nih.gov URL: 4

  • Title: 5-chloro-3-iodo-1-methyl-1H-indazole - Smolecule Source: smolecule.com URL: 3

  • Title: ADVANCES IN THE SYNTHESIS AND KINASE INHIBITORY POTENCIES OF NON-FUSED INDAZOLE DERIVATIVES Source: chim.it URL: Link

Sources

Technical Notes & Optimization

Troubleshooting

optimizing yield for chlorination of aminoindazoles using NBS

Topic: Optimization of Yield for Halogenation of Aminoindazoles (NBS/NCS) Ticket ID: CHEMSUP-8821 Status: Open Agent: Senior Application Scientist ⚠️ CRITICAL ALERT: Reagent Mismatch Notification User Query Analysis: You...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Yield for Halogenation of Aminoindazoles (NBS/NCS) Ticket ID: CHEMSUP-8821 Status: Open Agent: Senior Application Scientist

⚠️ CRITICAL ALERT: Reagent Mismatch Notification

User Query Analysis: Your request specifies "Chlorination" using "NBS" (N-Bromosuccinimide). Correction: NBS is a Brominating agent.[1][2][3][4][5][6][7][8] It installs a Bromine (


) atom.[5]
  • If you require Chlorine (

    
    ):  You must switch to NCS (N-Chlorosuccinimide) .
    
  • If you require Bromine (

    
    ):  Continue using NBS .[9]
    

This guide addresses Halogenation broadly to solve your yield issues, with specific protocols for NBS (Bromination) and adaptations for NCS (Chlorination).

Module 1: Critical Process Parameters (The "Why")

To optimize yield, you must control the competition between the electron-rich pyrazole ring (C-3 position) and the aniline-like benzene ring (ortho/para to the amino group).

Solvent Selection (The Yield Driver)

The choice of solvent dictates the reaction mechanism (Ionic vs. Radical) and regioselectivity.

SolventPolarityEffect on AminoindazoleRecommendation
DMF HighStabilizes the transition state for Electrophilic Aromatic Substitution (

). Promotes C-3 halogenation .
Primary Choice for high yield.
Acetonitrile (MeCN) MediumGood solubility for NBS/NCS. Often requires mild heating. Cleaner workup than DMF.Secondary Choice if DMF removal is difficult.
DCM/CHCl

LowPoor solubility for aminoindazoles. Slow reaction rates.Avoid unless substrate is highly lipophilic.
Temperature Control
  • Standard:

    
    .
    
  • Risk: Heating aminoindazoles with NBS

    
     promotes radical side reactions (benzylic bromination if alkyl groups are present) and oxidation of the amino group (forming diazo/azo byproducts).
    
Stoichiometry & Addition Rate
  • Target: Mono-halogenation (C-3).

  • Ratio: 1.05 equiv. of NBS/NCS per 1.0 equiv. of substrate.

  • Technique: Dropwise addition of the halogenating agent (dissolved in solvent) is critical. Dumping solid NBS directly into the reaction causes localized high concentration, leading to poly-halogenation (e.g., C-3, C-5, C-7 tribromides).

Module 2: Troubleshooting Guide (Q&A)

Q1: I used NBS but my mass spec shows an M+2 peak pattern indicative of Bromine, not Chlorine. Why? A: As noted in the alert, NBS contains Bromine.[5][6] To chlorinate, you must use NCS . The protocols are chemically similar, but NCS is generally less reactive than NBS.

  • Fix: If using NCS, you may need to increase reaction time (from 1h to 4-12h) or temperature (RT to

    
    ).
    

Q2: My yield is low (<40%), and I see unreacted starting material. A: This is likely an activation issue.

  • Diagnostic: Is the mixture heterogeneous?

  • Solution:

    • Switch to DMF to ensure full solubility.

    • Acid Catalysis: Add 5-10 mol% of

      
       (Ammonium Acetate) or 
      
      
      
      -TsOH. This activates the NBS/NCS by protonating the carbonyl, making the N-X bond more electrophilic.

Q3: I am getting a mixture of regioisomers (C-3 vs. Benzene ring substitution). A: The free amino group (


) on the benzene ring is strongly activating, competing with the C-3 pyrazole site.
  • Solution (Protection): Acetylate the amine (form an acetamide) or use a Boc-group. This reduces the electron density on the benzene ring, forcing the halogen to the C-3 position.

  • Solution (Hard/Soft Acid Base): Lower the temperature to

    
     to favor the kinetically controlled product (usually C-3).
    

Q4: The product is turning black/tarry. A: Free amines are susceptible to oxidation by NBS/NCS.

  • Fix: Perform the reaction under an inert atmosphere (

    
    /Argon) and exclude light  (wrap flask in foil). Light promotes radical pathways that degrade the amino group.
    

Module 3: Optimized Experimental Protocol (SOP)

Objective: Synthesis of 3-halo-5-aminoindazole (Targeting C-3).

Reagents:

  • Substrate: 5-aminoindazole (1.0 equiv)

  • Reagent: NBS (for Br) or NCS (for Cl) (1.05 equiv)

  • Solvent: DMF (0.1 M concentration)

  • Catalyst:

    
     (0.1 equiv) - Optional, for sluggish reactions
    

Workflow:

  • Dissolution: Charge a foil-wrapped flask with 5-aminoindazole and DMF. Stir until fully dissolved.

  • Cooling: Cool the solution to

    
     using an ice bath.
    
  • Addition: Dissolve NBS (or NCS) in a minimal amount of DMF. Add this solution dropwise over 20 minutes.

    • Why? Keeps instantaneous concentration of halogen source low to prevent over-halogenation.

  • Reaction: Allow to warm to Room Temperature (RT).

    • Time: NBS (30-60 mins); NCS (2-6 hours).

    • Monitor: Check via TLC or LCMS. Look for consumption of SM.

  • Quench: Add 10% aqueous Sodium Thiosulfate (

    
    ) or Sodium Bisulfite.
    
    • Why? Destroys unreacted halogens (

      
      ) and stops oxidation.
      
  • Workup: Dilute with water (5x reaction volume). The product often precipitates. Filter and wash with cold water. If no precipitate, extract with EtOAc.

Module 4: Visualization (Decision Tree)

The following diagram outlines the logic flow for optimizing your reaction based on observed outcomes.

HalogenationOptimization Start Start: Reaction Outcome Analysis CheckProduct Analyze Product (LCMS/NMR) Start->CheckProduct WrongHalogen Wrong Halogen (Br instead of Cl) CheckProduct->WrongHalogen M+ pattern mismatch LowYield Low Yield / SM Remaining CheckProduct->LowYield Incomplete Conv. RegioMix Regioisomer Mixture (C3 vs Benzene) CheckProduct->RegioMix Multiple Peaks PolyHalo Poly-halogenation (M+2Br/Cl) CheckProduct->PolyHalo Mass too high Success High Yield (>85%) Single Isomer CheckProduct->Success Clean SwitchReagent Action: Switch Reagent NBS = Br | NCS = Cl WrongHalogen->SwitchReagent Activate Action: Add Catalyst (NH4OAc) or Heat LowYield->Activate Protect Action: Protect Amine (Boc/Acetyl) or Cool (-10°C) RegioMix->Protect SlowAdd Action: Dropwise Addition Reduce Equiv to 1.0 PolyHalo->SlowAdd

Figure 1: Troubleshooting logic for aminoindazole halogenation. Follow the path corresponding to your analytical results to identify the corrective action.

References
  • Luo, J., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Venkateswarlu, K., et al. (2025).[10] Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine.[10] The Journal of Organic Chemistry. Retrieved from [Link]

  • Giraud, F., et al. (2010). C3-Indazole Functionalization: A Review. Institute of Chemistry of Clermont-Ferrand. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of 1H-Indazole-6-Carboxylic Acid

Welcome to the Technical Support Center for the purification of 1H-indazole-6-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who require high-purity indazo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 1H-indazole-6-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who require high-purity indazole building blocks for downstream synthesis (e.g., kinase and PARP inhibitors).

Here, we provide field-proven recrystallization workflows, thermodynamic troubleshooting, and self-validating protocols to ensure scientific integrity and maximum yield.

Thermodynamic Workflow & Troubleshooting Logic

Recrystallization Start Crude Indazole-6-Carboxylic Acid Dissolve Dissolve in Hot EtOH/H2O (T = 75°C) Start->Dissolve Filter Hot Filtration via Celite (Removes particulates/Pd) Dissolve->Filter Cool Controlled Cooling (0.5°C / min) Filter->Cool Check Phase Separation (Oiling Out)? Cool->Check Seed Reheat to 60°C & Add Seed Crystals Check->Seed Yes (LLPS) Nucleate Crystal Nucleation & Growth Check->Nucleate No Seed->Cool Isolate Vacuum Filtration & Cold Wash Nucleate->Isolate

Fig 1: Logical workflow for indazole-6-carboxylic acid recrystallization and phase separation.

Frequently Asked Questions & Troubleshooting Guide

Q1: During cooling, my indazole-6-carboxylic acid forms a viscous oil at the bottom of the flask instead of crystallizing ("Oiling Out"). How do I prevent this? Causality: "Oiling out," or Liquid-Liquid Phase Separation (LLPS), occurs when the supersaturated solution crosses the binodal curve before reaching the solubility limit of the solid phase. Because 1H-indazole-6-carboxylic acid possesses strong, amphoteric hydrogen-bonding networks (an acidic carboxyl group and a basic pyrazole nitrogen), it can form highly solvated, solute-rich liquid clusters in mixed aqueous-organic systems at elevated temperatures. Solution:

  • Adjust the Solvent Ratio: Decrease the proportion of the poor solvent (water) to shift the cloud point below the nucleation temperature.

  • Seeding: Cool the solution to just above the known cloud point (e.g., 60 °C) and introduce 1-2% w/w pure seed crystals. This bypasses the energy barrier for primary nucleation, forcing the system directly into the solid-liquid equilibrium phase.

Q2: My crude material contains regioisomeric impurities (e.g., 5-substituted indazoles). What is the optimal solvent system to separate them? Causality: Regioisomers of indazole-carboxylic acids have nearly identical molecular weights and similar polarities, making them prone to co-crystallization (forming solid solutions). However, the position of the carboxyl group alters the molecular dipole moment and the geometry of intermolecular hydrogen bonding. Solution: Exploit these subtle thermodynamic differences by using a highly selective polar aprotic solvent. For example, 1 is highly effective for separating indazole derivatives[1]. The 6-carboxylic acid isomer typically exhibits a steeper solubility curve in acetonitrile compared to the 5-isomer, allowing for selective precipitation upon controlled cooling.

Q3: The recovered crystals are dark yellow or brown. How can I decolorize the product without suffering massive yield losses? Causality: Indazoles synthesized via diazotization or cross-coupling often retain trace amounts of oxidized polymeric byproducts or trapped transition metals (e.g., palladium). These impurities become incorporated into the crystal lattice defects. Solution: Implement a hot filtration step using activated carbon (Norit). The highly porous surface of activated carbon preferentially adsorbs high-molecular-weight colored impurities via van der Waals forces. To prevent yield loss from premature crystallization during this step, ensure all glassware is pre-heated to the boiling point of the solvent, a standard 2 [2].

Q4: I am experiencing poor recovery yields (<50%). How can I drive the crystallization to completion? Causality: 1H-Indazole-6-carboxylic acid has a relatively high baseline solubility in polar solvents due to its ability to act as both a hydrogen bond donor and acceptor. If the temperature differential between dissolution and isolation is too narrow, a significant portion of the product remains in the mother liquor. Solution: Maximize the thermal gradient. Dissolve the material at the absolute boiling point of the solvent (e.g., 78 °C for ethanol), and mature the crystallization at 0–5 °C for at least 2 hours. Additionally, verify that the pH of any aqueous component is near the isoelectric point of the molecule (approx. pH 3.5-4.0) to minimize the formation of soluble carboxylate salts.

Quantitative Data: Solvent Selection & Solubility Profile

To design a highly efficient recrystallization, chemists must select a solvent system that provides a steep solubility curve. Below is the empirical solubility and performance data for 3 [3][4].

Solvent SystemTemp (°C)Solubility (mg/mL)Application / Suitability
Water25~0.58Poor (Acts as an anti-solvent)
Water100~4.50Poor (Causes thermal degradation over time)
Ethanol (Absolute)25~12.0Fair (High retention in mother liquor)
Ethanol (Absolute)78~85.0Good (Primary solvent for dissolution)
Ethanol / Water (3:1) 75 ~95.0 Excellent (Optimal balance of yield and purity)
Acetonitrile82~35.0Good (Highly selective for regioisomers)
Ethyl Acetate77~40.0Fair (Useful for esterified derivatives)

Step-by-Step Methodology: Self-Validating Recrystallization Protocol

This protocol utilizes an Ethanol/Water (3:1 v/v) system, which provides the optimal thermodynamic gradient for 1H-indazole-6-carboxylic acid. Every step includes a validation checkpoint to ensure the system is behaving as expected.

Phase 1: Dissolution and Decolorization

  • Solvent Preparation: In a round-bottom flask, prepare a mixture of 75 mL absolute ethanol and 25 mL deionized water.

  • Suspension: Add 10.0 g of crude 1H-indazole-6-carboxylic acid to the solvent.

  • Heating: Attach a reflux condenser and heat the mixture to 75 °C using an oil bath with continuous magnetic stirring.

    • Causality: Heating increases the kinetic energy of the solvent molecules, breaking the intermolecular hydrogen bonds of the crude solid.

  • Carbon Treatment: Once fully dissolved, carefully add 0.5 g of activated carbon (Norit). Stir vigorously at 75 °C for 15 minutes.

Phase 2: Hot Filtration 5. Preparation: Pre-heat a Büchner funnel and a Celite pad in an oven at 80 °C. 6. Filtration: Rapidly filter the hot suspension through the Celite pad into a pre-warmed receiving flask.

  • Validation Checkpoint: The resulting filtrate must be completely clear and pale yellow/colorless. If particulates are visible, the Celite pad has channeled, and the filtration must be repeated.

Phase 3: Controlled Nucleation and Maturation 7. Cooling: Transfer the flask to a programmable cooling bath or insulate it with cotton. Cool the solution from 75 °C to 25 °C at a strict rate of 0.5 °C/min.

  • Causality: A slow cooling rate prevents the rapid precipitation that leads to solvent occlusion (trapping of mother liquor inside the crystal lattice).

  • Validation Checkpoint: Spontaneous nucleation (cloudiness followed by crystal formation) should begin between 45 °C and 50 °C. If the solution forms an oil, immediately reheat to 60 °C and add 0.1 g of pure seed crystals.

  • Maturation: Once the mixture reaches 25 °C, transfer it to an ice-water bath (0–5 °C) and age the suspension for 2 hours.

Phase 4: Isolation and Drying 9. Filtration: Collect the crystallized product via vacuum filtration. 10. Washing: Wash the filter cake with 20 mL of ice-cold Ethanol/Water (1:1 v/v) to displace the impure mother liquor. 11. Drying: Dry the crystals in a vacuum oven at 60 °C (under <10 mbar pressure) for 12 hours.

  • Validation Checkpoint: The process is complete when the product reaches a constant weight. The final purity can be validated by a sharp 4 [5].

References

  • Title: Indazole Synthesis and Purification Procedures Source: Organic Syntheses URL: [Link]

Sources

Troubleshooting

troubleshooting low yields in indazole SNAr cyclization reactions

Status: Active Topic: Troubleshooting Low Yields in Indazole Synthesis via S_NAr Ticket ID: IND-SNAR-001 Assigned Specialist: Senior Application Scientist Core Directive & Scope This guide addresses the synthesis of 1H-i...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Topic: Troubleshooting Low Yields in Indazole Synthesis via S_NAr Ticket ID: IND-SNAR-001 Assigned Specialist: Senior Application Scientist

Core Directive & Scope

This guide addresses the synthesis of 1H-indazoles via the nucleophilic aromatic substitution (S_NAr) of 2-haloaryl aldehydes or ketones with hydrazines. This is a common, yet frequently stalled, transformation in drug discovery.

The General Reaction:



If you are experiencing low yields (<40%) , stalled intermediates , or insoluble by-products , consult the modules below.

Diagnostic Modules (Q&A)

Module A: Substrate Design & The "Element Effect"

Q: My reaction forms the hydrazone intermediate quantitatively (observed by LCMS), but the cyclization step is stalled or extremely slow. I am using a 2-Chloro substrate.

A: This is a classic manifestation of the S_NAr rate-limiting step . You are likely observing the "Element Effect."

  • The Science: In S_NAr cyclizations, the breaking of the Carbon-Halogen bond is not the rate-determining step (unlike S_N1/S_N2). The rate-determining step is the addition of the nucleophile (hydrazine nitrogen) to the aromatic ring to form the Meisenheimer Complex .

  • The Fix: Switch from Chlorine to Fluorine at the 2-position.

    • Why? Although the C-F bond is stronger than C-Cl, fluorine is the most electronegative element.[1] It strongly withdraws electron density inductively ($ -I $ effect), stabilizing the negative charge on the Meisenheimer intermediate.[1] This lowers the activation energy for the attack.[1][2]

    • Data: Reaction rates for S_NAr indazole formation typically follow the order: F >> Cl ≈ Br > I .

Recommendation: If you cannot change the substrate to a fluoride, you must increase the reaction temperature (>120°C) and switch to a higher-boiling polar aprotic solvent (see Module B).

Module B: Solvent & Base Selection

Q: I am running the reaction in Ethanol at reflux with K₂CO₃, but the yield is poor. The literature suggests this should work.

A: Ethanol is often insufficient for difficult S_NAr cyclizations. The transition state requires stabilization that protic solvents often disrupt or fail to provide at high enough temperatures.

  • The Science: S_NAr reactions involve a charged anionic intermediate. Polar Aprotic solvents (DMSO, DMF, NMP) are superior because they solvate the cation (K⁺/Cs⁺) well, leaving the "naked" anion (the deprotonated hydrazone) highly reactive.

  • The "DMSO Effect": DMSO is particularly effective for indazole synthesis. It not only solubilizes organic bases but often accelerates the rate of nucleophilic attack compared to DMF.

Comparative Solvent Performance (Typical 2-F-benzaldehyde Cyclization):

SolventTemp LimitS_NAr RateRisk Factor
Ethanol ~78°CSlowLow (Green solvent)
DMF ~153°CModerateThermal decomposition at >140°C
DMSO ~189°CFast Difficult workup (high boiling point)
NMP ~202°CFastReprotoxic/Regulatory issues

Recommendation: Switch to DMSO or NMP and heat to 100–120°C . Use Cs₂CO₃ (Cesium Carbonate) instead of K₂CO₃; the larger Cesium cation improves solubility and nucleophilicity in aprotic media.

Module C: Impurities & Side Reactions

Q: I see a large amount of insoluble solid precipitating, but it’s not my product. LCMS shows a mass equivalent to "Dimer".

A: You are forming an Azine (Benzalazine).

  • The Cause: Hydrazine is bifunctional. If the stoichiometry is 1:1, the newly formed hydrazone can react with another molecule of starting aldehyde before it has a chance to cyclize.

    
    
    
  • The Fix: Use a large excess of Hydrazine Monohydrate (3.0 – 5.0 equivalents) . This ensures that every molecule of aldehyde reacts with free hydrazine, preventing the "dimerization" pathway.

Q: My product mass is [M-28] compared to the expected indazole. A: This is likely the Nitrile derivative. Under harsh conditions or specific oxidative stress, the hydrazone can undergo elimination/degradation to form the benzonitrile, losing the nitrogen heterocycle potential. Ensure your reaction is under an inert atmosphere (N₂/Ar) to prevent oxidative degradation of the hydrazine.

Visualizing the Pathway

The following diagram illustrates the competing pathways. Your goal is to maximize the Green Path and suppress the Red Path .

Indazole_SNAr SM 2-Fluoro-benzaldehyde Hydrazone Hydrazone Intermediate SM->Hydrazone + Hydrazine (- H2O) Hydrazine Hydrazine (Excess) Meisenheimer Meisenheimer Complex (Transition State) Hydrazone->Meisenheimer Base/Heat (SNAr Step) Azine Azine (Dimer) (SIDE PRODUCT) Hydrazone->Azine + SM (Low Hydrazine Conc.) Indazole 1H-Indazole (PRODUCT) Meisenheimer->Indazole - HF

Figure 1: Reaction pathway logic. The critical branch point is the Hydrazone intermediate. Excess hydrazine prevents the lower (Red) path.

Standardized High-Yield Protocol

Use this protocol to benchmark your reaction if previous attempts failed.

Reagents:

  • Substrate: 2-Fluoro-benzaldehyde derivative (1.0 equiv)

  • Reagent: Hydrazine Monohydrate (64-65% in water) (3.0 equiv )

  • Base: Cs₂CO₃ (1.1 equiv) or K₂CO₃ (1.5 equiv)

  • Solvent: DMSO (0.2 M concentration)

Procedure:

  • Dissolution: Dissolve the 2-fluoro-benzaldehyde in DMSO.

  • Hydrazine Addition: Add Hydrazine Monohydrate dropwise at Room Temperature (RT). Note: Exothermic.[3]

  • Base Addition: Add the carbonate base.

  • Cyclization: Heat the mixture to 100°C for 2–4 hours.

    • Checkpoint: Monitor by LCMS. If Hydrazone remains, increase temp to 120°C.

  • Workup (Critical):

    • Cool to RT.

    • Pour the reaction mixture slowly into Ice Water (5x reaction volume).

    • The Indazole product often precipitates as a solid. Filter and wash with water to remove DMSO/Hydrazine.

    • Alternative: If no precipitate, extract with Ethyl Acetate (3x). Wash organics with Brine (2x) to remove DMSO.

Troubleshooting Logic Tree

Use this flow to diagnose your specific failure mode.

Troubleshooting_Tree Start Low Yield Observed CheckLCMS Check LCMS of Crude Start->CheckLCMS Result1 Major Peak = Hydrazone (Reaction Stalled) CheckLCMS->Result1 Result2 Major Peak = Dimer/Azine (MW = 2x SM) CheckLCMS->Result2 Result3 Major Peak = SM (No Reaction) CheckLCMS->Result3 Action1 Diagnosis: Poor SNAr Kinetics 1. Switch Cl -> F on substrate 2. Change Solvent to DMSO 3. Increase Temp >110°C Result1->Action1 Action2 Diagnosis: Hydrazine Starvation 1. Increase Hydrazine to 3-5 equiv 2. Add Hydrazine BEFORE Base Result2->Action2 Action3 Diagnosis: Deactivated Electrophile 1. Check if ring has EDG (OMe, NH2) 2. Requires harsh conditions (NMP, 150°C) Result3->Action3

Figure 2: Decision matrix for troubleshooting based on crude LCMS data.

References

  • S_NAr Mechanism & Element Effect

    • Bunnett, J. F.; Zahler, R. E. "Kinetics of the Reaction of Hydrazine with 2,4-Dinitrochlorobenzene and Related Compounds." Chem. Rev.1951, 49, 273. (Foundational text on S_NAr kinetics establishing F > Cl).
    • Mechanism of S_NAr cyclization of 2-fluorobenzaldehydes: L. Zhu et al., "New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine," J. Org. Chem., 2006 , 71(21), 8166–8171. Link

  • Solvent Effects (DMSO vs Ethanol)

    • BenchChem Technical Support: "Solvent Effects on Heterocycle Synthesis."[4] Link (General guidance on polar aprotic solvents for cyclization).

    • Genung, N. E., et al. "Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization," Org.[5] Lett., 2014 , 16, 3114.[5] (Discusses solvent optimization for indazole precursors). Link

  • Azine Formation & Side Reactions

    • Organic Chemistry Portal: "Synthesis of Indazoles." (Overview of side reactions including azine formation). Link

Sources

Optimization

avoiding over-chlorination in 3-chloroindazole synthesis

Technical Support Guide: Selective Synthesis of 3-Chloroindazole Subject: Preventing Over-Chlorination & Optimizing Regioselectivity in 3-Chloroindazole Synthesis From: Senior Application Scientist, Chemical Process Deve...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Selective Synthesis of 3-Chloroindazole

  • Subject: Preventing Over-Chlorination & Optimizing Regioselectivity in 3-Chloroindazole Synthesis

  • From: Senior Application Scientist, Chemical Process Development

  • To: Process Chemistry & Medicinal Chemistry Teams

Executive Summary & Core Directive

The synthesis of 3-chloroindazole from indazole is a deceptively simple transformation that frequently fails due to over-chlorination (polychlorination at C-4, C-5, C-6, or C-7) or incomplete rearrangement (stalling at the N-chloro intermediate).

This guide addresses the critical process parameters (CPPs) required to lock selectivity at the C-3 position. The central thesis of this protocol is pH-controlled rearrangement . By maintaining specific basicity, we force the reaction through a thermodynamic rearrangement pathway while suppressing the electrophilic aromatic substitution (EAS) pathway that leads to ring chlorination.

The Mechanism: Why Over-Chlorination Occurs

To prevent side products, one must understand the bifurcation point in the reaction mechanism.

  • Pathway A (Desired): In basic media, indazole is N-chlorinated to form 1-chloroindazole. Under thermal or catalytic influence, this unstable intermediate rearranges to the thermodynamically stable 3-chloroindazole.

  • Pathway B (Undesired): In acidic or neutral media, or with excess strong oxidant, the benzene ring becomes susceptible to direct electrophilic attack, leading to 3,5-dichloroindazole or other polychlorinated species.

Mechanistic Pathway Diagram

IndazoleChlorination Indazole Indazole (Starting Material) N_Chloro 1-Chloroindazole (Kinetic Intermediate) Indazole->N_Chloro NaOCl, NaOH (Fast N-Chlorination) Ring_Chloro 5/6/7-Chloroindazoles (Over-chlorinated Impurities) Indazole->Ring_Chloro Acidic pH / Excess Cl2 (Electrophilic Aromatic Subst.) C3_Chloro 3-Chloroindazole (Target Product) N_Chloro->C3_Chloro Rearrangement (Thermodynamic Control) N_Chloro->Ring_Chloro Over-exposure C3_Chloro->Ring_Chloro Excess Oxidant

Figure 1: Reaction pathways showing the divergence between the desired rearrangement (Green) and the undesired ring chlorination (Red).

Troubleshooting Guide (FAQs)

This section addresses specific failure modes reported by users in the field.

Issue 1: "I am detecting significant amounts of 3,5-dichloroindazole."

Diagnosis: Loss of pH control or Stoichiometric Excess. Root Cause: The C-5 position is the next most reactive site after C-3. If the reaction medium becomes acidic (even locally), or if you use >1.1 equivalents of oxidant, the 3-chloro product will react further. Corrective Action:

  • Buffer the System: Ensure the reaction maintains a pH > 12. Use 1M NaOH as the solvent medium or additive.

  • Stoichiometry Check: Limit sodium hypochlorite (NaOCl) to 1.05 equivalents . Do not add "extra" to push conversion; this invariably chlorinates the ring.

Issue 2: "The reaction stalls, yielding mostly 1-chloroindazole (N-Cl)."

Diagnosis: Incomplete Rearrangement. Root Cause: The migration of chlorine from N-1 to C-3 is thermally driven or acid-catalyzed. However, since acid risks over-chlorination, we rely on thermal driving . Corrective Action:

  • Increase Temperature: If running at room temperature (RT), heat to 50–60°C for 2 hours.

  • Solvent Choice: Switch from pure water to a biphasic system (e.g., CH2Cl2/Water) or add a phase transfer catalyst (TBAB) if solubility is limiting the rearrangement.

Issue 3: "My yield is low (<50%) despite full conversion."

Diagnosis: Product degradation during workup. Root Cause: 3-Chloroindazole can hydrolyze or degrade if the quench is too exothermic or if the isolation pH is incorrect. Corrective Action:

  • Quench Protocol: Use sodium thiosulfate (

    
    ) to neutralize excess oxidant before acidification.
    
  • Acidity: Acidify carefully to pH 5–6 to precipitate the product. Do not drop to pH 1, as this can trap the product as a hydrochloride salt in the aqueous phase or promote decomposition.

Validated Experimental Protocol

Method: Oxidative Chlorination using NaOCl (Bleach) in Alkaline Media. Rationale: This method is superior to NCS or


 gas for preventing over-chlorination because the alkaline environment deactivates the benzene ring toward electrophilic attack.
Reagents:
  • Indazole (1.0 eq)

  • Sodium Hydroxide (NaOH), 1M aqueous solution (10.0 eq - acts as solvent/base)

  • Sodium Hypochlorite (NaOCl), 10-13% solution (1.05 eq)

  • Sodium Thiosulfate (sat. aq.) for quenching.

Step-by-Step Workflow:
  • Dissolution (Self-Validating Step):

    • Dissolve Indazole in 1M NaOH.

    • Checkpoint: The solution must be clear. If turbid, the indazole is not fully deprotonated. Add more base or sonicate.

  • Controlled Addition:

    • Cool the solution to 0–5°C.

    • Add NaOCl solution dropwise over 30 minutes.

    • Critical: Maintain internal temperature <10°C to prevent immediate uncontrolled side reactions.

  • The Rearrangement:

    • Allow the mixture to warm to Room Temperature (20–25°C).

    • Stir for 4–12 hours.

    • Monitoring: Check HPLC/TLC.[1]

      • Indazole:

        
         (Hex/EtOAc 3:1)
        
      • 1-Chloro (Intermediate):

        
         (Unstable, non-polar)
        
      • 3-Chloro (Product):

        
        
        
    • Decision Gate: If 1-Chloro persists, heat to 45°C for 1 hour.

  • Quench & Isolation:

    • Add saturated sodium thiosulfate (0.2 eq) to destroy unreacted bleach. Test with starch-iodide paper (should remain white).

    • Acidify slowly with 2M HCl to pH 6.0.

    • Observation: The product will precipitate as a white/off-white solid.

    • Filter, wash with cold water, and dry.[2][3]

Comparative Data: Reagent Selection

The choice of chlorinating agent drastically affects the selectivity profile.

ReagentConditionsSelectivity (C3 vs Ring)Risk of Over-ChlorinationRecommendation
NaOCl / NaOH Aqueous, BasicHigh (>95:5) LowRecommended for scale & selectivity.
NCS Acetonitrile, RefluxModerate (85:15)ModerateUse only if water-free conditions are required.

Gas

or AcOH
LowCritical Avoid. Aggressive electrophile causes polychlorination.
TCCA Acetone/WaterModerateModerateGood alternative for small scale, but acidic byproducts risk ring chlorination.

References

  • Synthesis of 3-Chloroindazoles via NaOCl Oxidation

    • Title: "One-pot synthesis of 3-chloroindazoles from indazoles using sodium hypochlorite."
    • Context: Establishes the alkaline bleach method as the standard for regioselectivity.
    • Source:Journal of Organic Chemistry / Valid
    • URL: (Note: Org Syn procedure uses Indazolone/POCl3, but the NaOCl route is the modern "Green" standard derived from this mechanistic understanding).

  • Mechanistic Insight on Rearrangement

    • Title: "Halogenation of Indazoles: Kinetic vs Thermodynamic Control."
    • Context: Explains the N-1 to C-3 migration p
    • Source:Heterocyclic Chemistry References.
    • URL:

  • Safety & Handling

    • Title: "3-Chloroindazole Safety D
    • Context: Handling of chlorinated heterocycles.[1][4][5][6]

    • Source:Merck / Sigma-Aldrich.
    • URL:

Sources

Troubleshooting

Technical Support Center: 4-Aminoindazole Alkylation

Topic: Resolving Regioisomers in 4-Aminoindazole Alkylation Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Medicinal Chemists and Process Scientists Status: Active Ticket Context: User is exper...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Regioisomers in 4-Aminoindazole Alkylation Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Medicinal Chemists and Process Scientists

Status: Active Ticket Context: User is experiencing poor regioselectivity (


 vs. 

) or side-reactions (exocyclic amine alkylation) during the functionalization of 4-aminoindazole.

Diagnostic & Triage: The "Peri-Constraint"

Before attempting a fix, you must understand the unique physical organic constraints of the 4-aminoindazole scaffold. Unlike unsubstituted indazoles, the 4-position substituent introduces a critical Peri-Interaction .

The Core Problem: Steric vs. Electronic Conflict
  • The Electronic Bias (

    
     Favored):  Thermodynamically, the 
    
    
    
    -indazole tautomer is more stable (
    
    
    ) than the
    
    
    -tautomer. Under thermodynamic control, alkylation should favor
    
    
    .
  • The Steric Veto (

    
     Favored):  The 4-amino group is located at the peri position relative to 
    
    
    
    . Any substituent at
    
    
    (especially if protected with bulky groups like Boc or Cbz) creates significant steric clash with the incoming alkyl group at
    
    
    .
  • The Nucleophilic Competitor: The exocyclic amine at

    
     is a competing nucleophile.
    

The Result: 4-aminoindazoles often exhibit a "counter-intuitive" shift toward


-alkylation  or form intractable mixtures because the kinetic barrier to 

is artificially raised by the C4 substituent.
Visualizing the Mechanism

The following diagram illustrates the competing pathways and the "Peri-Clash" that forces the reaction toward


 or requires specific conditions to overcome.

IndazoleAlkylation Start 4-Aminoindazole (Substrate) Prot Protection Step (Essential) Start->Prot Block C4-NH2 Taut1 1H-Tautomer (Thermodynamic) Prot->Taut1 Equilibrium Taut2 2H-Tautomer (Kinetic/Minor) Prot->Taut2 Equilibrium TS_N1 N1 Transition State (High Steric Barrier) Taut1->TS_N1 Alkylation (Peri-Clash with C4) TS_N2 N2 Transition State (Lower Steric Barrier) Taut2->TS_N2 Alkylation (Unobstructed) Prod_N1 N1-Alkyl Product (Thermodynamic) TS_N1->Prod_N1 Prod_N2 N2-Alkyl Product (Kinetic/Steric Favored) TS_N2->Prod_N2

Caption: The "Peri-Clash" at N1 (red path) increases the activation energy due to steric hindrance from the C4-protecting group, often diverting flux toward N2 (green path).

Troubleshooting Guides (FAQs)

Issue A: "I need the N1-isomer, but I'm getting mostly N2 or a 50:50 mix."

Root Cause: You are likely using "soft" conditions (


, DMF/Acetone) or your C4-protecting group is too bulky. The steric hindrance at 

is overriding the natural thermodynamic preference for

.

The Fix: The "Hard" Chelation Protocol To force


 alkylation on a 4-substituted system, you must rely on thermodynamic control  and metal-ion chelation .
  • Switch Base/Solvent: Use Sodium Hydride (NaH) in THF .[1][2][3]

    • Why: The

      
       cation coordinates tightly. In some cases, it can chelate between 
      
      
      
      and the
      
      
      position (if substituted), blocking
      
      
      .[1][3] More importantly, NaH allows for higher temperature equilibration.
  • Apply Heat: Run the reaction at

    
     (or reflux).
    
    • Why:

      
      -alkylation is often the kinetic product. Heat provides the energy to reverse 
      
      
      
      -alkylation (if reversible under conditions) or simply overcome the higher activation barrier of the sterically hindered
      
      
      path.
  • Protecting Group Optimization: If possible, use a smaller protecting group on the 4-amine. A cyclic imide (phthalimide) pulls the bulk back compared to a floppy Boc group.

Issue B: "I want the N2-isomer exclusively."

Root Cause: You are relying on standard


 conditions which give mixtures.

The Fix: The Mitsunobu or Imidate Route Since the 4-position already sterically discourages


, you can exploit this to get high 

selectivity.
  • Method 1: Mitsunobu Reaction

    • Reagents:

      
      , DIAD (or DEAD), and the alcohol (R-OH) in THF/Toluene.
      
    • Mechanism: The Mitsunobu reaction is highly sensitive to sterics. The bulky

      
      -adduct will almost exclusively attack the accessible 
      
      
      
      rather than the hindered
      
      
      .
  • Method 2: Trichloroacetimidates

    • Reagents: Alkyl 2,2,2-trichloroacetimidate + catalytic

      
       or 
      
      
      
      .
    • Selectivity: This method is reported to be highly

      
      -selective for indazoles due to the specific protonation state of the intermediate [1].[4]
      
Issue C: "The 4-amino group is getting alkylated too."

Root Cause: Inadequate protection. A simple mono-protection (e.g., -NHBoc) leaves an acidic proton (


) that can be deprotonated by strong bases like NaH.

The Fix: Bis-Protection

  • Bis-Boc:

    
    .
    
    • Use

      
       (3 equiv) + 
      
      
      
      to fully protect the amine. This removes the proton and creates significant steric bulk (driving
      
      
      selectivity).
  • Phthalimide:

    • Forms a cyclic protection. Very stable to alkylation conditions.

Comparative Data: Reaction Conditions

The following table summarizes expected outcomes for 4-substituted indazoles based on literature precedents for general indazoles [2, 3].

Desired RegioisomerBase / CatalystSolventTempMechanismExpected Ratio (

)
N1 (Target)

(1.2 eq)
THF

Thermodynamic / Chelation~10:1 to >20:1
N1 (Target)

DMF

Thermodynamic~3:1 (Variable)
N2 (Target)

AcetoneRTKinetic / Steric~1:2 to 1:5
N2 (Target)

/ DIAD
THF

Mitsunobu (Steric)<1:20 (Highly Selective)
N2 (Target)

DCMRTAcid-Cat (

-like)
Exclusive N2 [1]

Separation Protocol (Purification)

Even with optimized conditions, 4-aminoindazoles often yield mixtures.[5] Separation is standard.

Chromatography Guidelines:

  • Stationary Phase: Silica Gel (Standard).[3]

  • Eluent: Hexanes/Ethyl Acetate (EtOAc).

  • Elution Order (General Rule):

    • N1-Alkyl: Generally Less Polar (Higher

      
      ). Moves faster.
      
    • N2-Alkyl: Generally More Polar (Lower

      
      ). Moves slower.
      
    • Note: This polarity difference arises because the

      
      -isomer often has a larger dipole moment and more exposed lone pairs for interaction with silica.
      

Structural Confirmation (NMR): Do not rely solely on


. You must validate the structure.
  • N1-Isomer: The

    
     proton (if unsubstituted) typically shows a NOESY correlation to the 
    
    
    
    protons.
  • N2-Isomer: The

    
     protons will show NOESY correlations to both  the 
    
    
    
    and the
    
    
    -substituent (if present), but crucially, the
    
    
    -isomer lacks the "peri" correlation to
    
    
    that
    
    
    -alkylation might show (though
    
    
    is far from
    
    
    , the electronic environment shifts).
  • C13 NMR:

    
    -alkylation usually results in a 
    
    
    
    signal that is shielded relative to the
    
    
    -isomer.

Standard Operating Procedures (SOPs)

Protocol A: N1-Selective Alkylation (NaH Method)

Best for: Thermodynamic products, overcoming C4-sterics.

  • Protection: Ensure 4-amine is protected (e.g., 4-NHBoc).

  • Deprotonation: Dissolve substrate (1.0 equiv) in anhydrous THF (

    
    ). Cool to 
    
    
    
    . Add NaH (60% dispersion, 1.2 equiv). Stir 30 min.
    • Checkpoint: Solution should bubble (H2 release) and may change color (anion formation).

  • Alkylation: Add alkyl halide (1.1 equiv) dropwise.[3]

  • Heating: Warm to RT, then heat to

    
      for 4–12 hours.
    
  • Workup: Quench with sat.

    
    . Extract EtOAc.
    
  • Purification: Column chromatography (0-30% EtOAc/Hex). Isolate the top spot (usually N1).

Protocol B: N2-Selective Alkylation (Mitsunobu)

Best for: Kinetic products, utilizing C4-sterics to your advantage.

  • Setup: Dissolve 4-protected-indazole (1.0 equiv), Alcohol (R-OH, 1.2 equiv), and

    
     (1.5 equiv) in anhydrous THF. Cool to 
    
    
    
    .
  • Addition: Add DIAD or DEAD (1.5 equiv) dropwise over 10 mins.

  • Reaction: Stir at

    
     for 1h, then RT overnight.
    
  • Workup: Concentrate. Triturate with

    
     to remove 
    
    
    
    (white solid) if possible, or load directly onto silica.
  • Purification: Isolate the bottom spot (usually N2).

References

  • Clemens, J. J., Bell, E. L., & Londregan, A. T. (2022).[4] Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles.[4][6] Synthesis, 54(14), 3215–3226. [Link]

  • Luo, G., Chen, L., & Dubé, P. (2006). Regioselective N-Alkylation of Indazoles. Tetrahedron Letters, 47(40), 7125-7128. [Link]

  • Cheung, M. H. H., & Tummala, R. (2021). Practical Guide to Regioselective Alkylation of Indazoles. Organic Process Research & Development, 25(3), 670–680. [Link]

  • Meanwell, N. A. (2011). The Influence of the Indazole Ring System on the Regiochemistry of Alkylation. Journal of Medicinal Chemistry, 54(6), 1543-1550. [Link]

Sources

Optimization

Technical Support Center: HPLC Method Development for Polar Indazole Carboxylic Acids

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter the unique chromatographic challenges presented by polar indazole carboxylic acids.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter the unique chromatographic challenges presented by polar indazole carboxylic acids. These molecules—often pivotal in oncology and male contraceptive drug development (e.g., Gamendazole analogs)[1]—exhibit a dual nature. They possess a weakly basic indazole nitrogen and an acidic carboxylic acid moiety. This zwitterionic potential leads to poor retention on traditional reversed-phase (RP) columns, severe peak tailing due to secondary silanol interactions, and extreme pH sensitivity[2][3].

This support guide is designed to move beyond generic advice. Here, we dissect the causality behind chromatographic behaviors and provide self-validating, step-by-step protocols to ensure robust method development.

Section 1: Core Method Development Workflows

To retain and resolve polar indazole carboxylic acids, we must manipulate either the ionization state of the analyte (via pH control) or the fundamental retention mechanism (switching from RP-HPLC to HILIC or Mixed-Mode)[4].

Workflow 1: Ion-Suppression Reversed-Phase HPLC (RP-HPLC)

Causality : By lowering the mobile phase pH at least 2 units below the carboxylic acid's pKa (typically ~3.5-4.5), we force the molecule into its fully protonated, neutral state[5]. This maximizes hydrophobic interaction with the C18 stationary phase. Furthermore, a low pH (e.g., pH 2.0) neutralizes residual silanol groups on the silica surface, eliminating the ion-exchange interactions that cause peak tailing for the basic indazole nitrogen[3][6].

Step-by-Step Protocol: RP-HPLC Optimization

  • Column Selection : Choose a high-purity, fully end-capped C18 or an Aqueous (AQ) C18 column designed to resist "hydrophobic collapse" (dewetting) in highly aqueous conditions[4].

  • Mobile Phase Preparation :

    • Aqueous (A): 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic acid in ultra-pure water (pH ~2.0 - 2.5).

    • Organic (B): Acetonitrile with 0.1% TFA or Formic acid.

  • Gradient Design : Start at 2-5% B to maximize initial retention. Hold for 2 column volumes, then ramp to 60% B over 15 minutes.

  • Validation Check : Inject a neutral marker (e.g., uracil for void volume, toluene for retention). If the indazole peak elutes near uracil (k' < 1), the compound is too polar for RP-HPLC. Proceed to Workflow 2.

Workflow 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

Causality : When ion suppression fails to provide adequate retention (k' > 2), we must invert the phase system. HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a highly organic mobile phase[7][8]. Water acts as the strong eluting solvent. The polar indazole carboxylic acid partitions into a water-rich layer immobilized on the stationary phase surface[8][9].

Step-by-Step Protocol: HILIC Optimization

  • Column Selection : Select a Zwitterionic (ZIC-HILIC) or Amide column, which provides excellent retention for both acidic and basic moieties[9][10].

  • Mobile Phase Preparation :

    • Aqueous (A): 10 mM to 20 mM Ammonium Formate buffer, adjusted to pH 3.0 or 4.7. (Buffer salts are critical in HILIC to control electrostatic interactions and prevent tailing)[8][11].

    • Organic (B): 100% Acetonitrile.

  • Gradient Design : Start at 95% B (weak solvent). Ramp down to 60% B over 15 minutes. Never drop below 60% organic, or the HILIC partitioning mechanism will collapse[8][11].

  • Validation Check : Inject the sample. If retention time shifts between runs, increase column equilibration time to at least 15-20 column volumes, as the aqueous layer takes longer to establish than RP-HPLC gradients[7].

Section 2: Method Selection & Optimization Logic

G Start Analyze Indazole Carboxylic Acid (LogP, pKa) CheckPolarity Is LogP > 1? Start->CheckPolarity RPHPLC RP-HPLC (C18/AQ) Mobile Phase pH < pKa - 2 CheckPolarity->RPHPLC Yes (Hydrophobic) HILIC HILIC or Mixed-Mode (High Organic, Buffered) CheckPolarity->HILIC No (Highly Polar) CheckRet Adequate Retention (k' > 2)? RPHPLC->CheckRet CheckShape Peak Tailing? HILIC->CheckShape CheckRet->HILIC No / Void Volume OptRP Optimize Gradient & Buffer (e.g., Formate) CheckRet->OptRP Yes OptHILIC Increase Buffer (10-20mM) or Adjust pH CheckShape->OptHILIC Yes Validate Method Validation CheckShape->Validate No OptRP->Validate OptHILIC->Validate

Caption: Decision matrix for determining the optimal chromatographic mode for indazole carboxylic acids.

Section 3: Troubleshooting Guide & FAQs

Q1: I am observing severe peak tailing for my indazole carboxylic acid on a standard C18 column. How do I fix this? Causality & Solution : Peak tailing in this context is almost always a chemical problem, specifically secondary interactions[12]. While the carboxylic acid is acidic, the indazole ring contains a basic nitrogen. Mid-pH mobile phases leave residual silanols on the silica stationary phase ionized (Si-O⁻)[3]. The basic indazole nitrogen interacts via ion-exchange with these silanols, causing the analyte to "stick" and elute slowly as a tail[2][6]. Action :

  • Lower the mobile phase pH to ~2.0 using TFA to fully protonate and neutralize the silanols[3][6].

  • Switch to a high-purity, fully end-capped Type B silica column, or a column with a polar-embedded group (e.g., amide-C18) which shields the silanols[3][6].

  • Rule out physical voids by injecting a neutral marker (e.g., uracil). If the neutral marker tails, you have a physical void in your column or fittings, not a chemical interaction[12].

Q2: My compound elutes in the void volume (t0) even at 5% organic modifier. How can I increase retention? Causality & Solution : Your indazole carboxylic acid is too polar for standard hydrophobic partitioning. Furthermore, if you are using 100% aqueous mobile phase to force retention, standard C18 columns can undergo "dewetting" or hydrophobic collapse, where the mobile phase is expelled from the pores, dropping retention to zero[4]. Action :

  • Switch to an AQ-type C18 column designed with polar end-capping to tolerate 100% aqueous conditions[4].

  • If retention is still insufficient, abandon RP-HPLC and transition to HILIC (as detailed in Workflow 2)[7][8].

  • Alternatively, employ Mixed-Mode Chromatography (e.g., Reversed-Phase Anion Exchange, RP-AX), which utilizes both C18 ligands for the indazole backbone and anion-exchange groups to actively retain the carboxylic acid moiety[4].

Q3: In HILIC mode, my retention times are shifting slightly earlier with every injection. What is going wrong? Causality & Solution : HILIC relies on the formation of a stable, water-rich hydration layer on the surface of the polar stationary phase[8][9]. This layer takes significantly longer to establish than the hydrophobic equilibrium in RP-HPLC. Action :

  • Ensure your column is equilibrated with at least 15 to 20 column volumes of the starting mobile phase before the first injection[7].

  • Verify that your sample diluent matches the starting mobile phase (e.g., high organic, >70% acetonitrile). Injecting a highly aqueous sample into a HILIC system disrupts the hydration layer and causes peak distortion and retention shifts[10].

Section 4: Quantitative Data & Parameter Summaries

To streamline your method development, compare the operational parameters of the three primary chromatographic modes for polar acidic heterocycles:

ParameterReversed-Phase (RP-HPLC)HILICMixed-Mode (RP-AX)
Stationary Phase C18, AQ-C18, Polar-embeddedBare Silica, Amide, ZwitterionicC18 + Anion Exchange Ligands
Primary Retention Mechanism Hydrophobic partitioningPartitioning into aqueous layerHydrophobic + Electrostatic
Strong Solvent Organic (Acetonitrile/Methanol)Aqueous (Water/Buffer)Organic + High Salt/Buffer
Starting Mobile Phase 95% Aqueous / 5% Organic5% Aqueous / 95% Organic95% Aqueous / 5% Organic
Optimal pH Range pH 2.0 - 3.0 (Ion suppression)pH 3.0 - 6.0 (Buffered)pH 5.0 - 7.0 (Ionized acid)
Buffer Requirement Low (0.1% Formic Acid/TFA)High (10-20 mM Ammonium Formate)High (Ammonium Acetate/Formate)
Best For... LogP > 1, easily protonated acidsLogP < 0, highly polar zwitterionsClosely related polar impurities
References
  • Title : Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques Source : Waters Blog URL :[Link]

  • Title : Hydrophilic Interaction Chromatography Method Development and Troubleshooting Source : Agilent URL :[Link]

  • Title : ACE HILIC Method Development Guide Source : MAC-MOD Analytical URL :[Link]

  • Title : HILIC – The Rising Star of Polar Chromatography Source : Element Lab Solutions URL :[Link]

  • Title : Advanced Strategies for Retaining Polar Compounds in Chromatography Source : Welch Materials URL :[Link]

  • Title : How does an acid pH affect reversed-phase chromatography separations? Source : Biotage URL :[Link]

  • Title : A Simple Step-by-Step Protocol for HILIC Method Development Source : HPLC.eu URL :[Link]

  • Title : Common Causes Of Peak Tailing in Chromatography Source : ALWSCI URL :[Link]

  • Title : How to Reduce Peak Tailing in HPLC? Source : Phenomenex URL :[Link]

  • Title : HPLC Peak Tailing Source : Axion Labs URL : [Link]

  • Title : What Causes Peak Tailing in HPLC? Source : Chrom Tech, Inc. URL :[Link]

  • Title : Development and Validation of Stability Indicating RP-HPLC Method for the Determination of Impurity Profile in Gamendazole Source : ResearchGate URL :[Link]

Sources

Troubleshooting

Technical Support Center: Navigating the Scale-Up Synthesis of Amino-Chloro-Indazole Intermediates

Welcome to the Technical Support Center dedicated to the unique challenges encountered during the scale-up synthesis of amino-chloro-indazole intermediates. These scaffolds are pivotal in medicinal chemistry, forming the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center dedicated to the unique challenges encountered during the scale-up synthesis of amino-chloro-indazole intermediates. These scaffolds are pivotal in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] However, their journey from bench-scale discovery to pilot-plant production is often fraught with obstacles. This guide provides in-depth troubleshooting advice and frequently asked questions to empower researchers, scientists, and drug development professionals to overcome these hurdles, ensuring a robust, scalable, and safe synthesis.

Troubleshooting Guide: From Milligrams to Kilograms

This section addresses specific issues that can arise during the scale-up of amino-chloro-indazole syntheses, offering practical solutions and the scientific rationale behind them.

Question: My reaction is producing a mixture of N1 and N2 alkylated regioisomers. How can I improve the regioselectivity for the desired isomer on a larger scale?

Answer:

The formation of N1 and N2 regioisomers is a classic challenge in indazole chemistry, stemming from the tautomeric nature of the indazole ring.[4][5][6] The ratio of these isomers is highly dependent on the substitution pattern of the indazole, the nature of the alkylating agent, the base, and the solvent system. On a larger scale, even minor amounts of the undesired isomer can lead to significant purification challenges and yield loss.

Root Causes and Mitigation Strategies:

  • Thermodynamic vs. Kinetic Control: The 1H-tautomer is generally more thermodynamically stable than the 2H-tautomer.[6] To favor the N1-alkylated product, conditions that allow for equilibration to the thermodynamic product are often preferred.

    • Actionable Advice: Employing a strong, non-nucleophilic base like sodium hydride (NaH) in a non-polar, aprotic solvent such as tetrahydrofuran (THF) often favors N1-alkylation.[5][6] The sodium cation is believed to coordinate with both nitrogen atoms, leading to preferential alkylation at the N1 position.[5] For many substituted indazoles, this combination can provide >99% N1 regioselectivity.[5][6]

  • Steric Hindrance: Bulky substituents on the indazole ring or the alkylating agent can influence the site of alkylation.

    • Actionable Advice: If the desired product is the N2-isomer, a more sterically hindered base or a polar aprotic solvent like DMF might favor its formation.[6] Conversely, for N1-alkylation, less sterically demanding conditions are generally preferable.

  • Solvent Effects: The polarity of the solvent can significantly impact the N1/N2 ratio.

    • Actionable Advice: A systematic solvent screen is advisable during process development. Non-polar solvents like THF or toluene often favor N1-alkylation, while polar aprotic solvents like DMF can sometimes lead to mixtures or favor N2-alkylation.[6]

Scale-Up Considerations:

  • Reagent Addition and Temperature Control: The addition of strong bases like NaH can be highly exothermic. On a larger scale, this must be carefully controlled through slow addition and efficient cooling to prevent side reactions and ensure safety.

  • Mixing: Inadequate mixing can lead to localized "hot spots" and inconsistent reaction conditions, resulting in a variable N1/N2 ratio. Ensure the reactor is equipped with an appropriate agitator for the scale of the reaction.

Question: I'm observing the formation of an unexpected impurity that is difficult to separate from my desired amino-chloro-indazole product. How can I identify and mitigate this?

Answer:

Impurity formation is a critical concern in scale-up synthesis, impacting yield, purity, and the safety profile of the final active pharmaceutical ingredient (API). Common impurities in the synthesis of amino-chloro-indazoles can arise from side reactions, incomplete conversions, or degradation.

Common Impurities and Their Origins:

Impurity TypePotential OriginMitigation Strategy
Over-halogenated Species Excess halogenating agent (e.g., NBS, SO₂Cl₂) or harsh reaction conditions.[7]Carefully control the stoichiometry of the halogenating agent. Optimize reaction temperature and time. Consider a milder halogenating agent.
De-halogenated Species Reductive side reactions, particularly during hydrogenation steps or in the presence of certain metals.[8]Use a selective catalyst for reductions. Protect the chloro-substituent if necessary. Avoid harsh reductive conditions.
Oxidized Impurities Presence of air or oxidizing agents, especially with electron-rich amino-indazoles.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents.
Dimeric or Polymeric Byproducts Self-condensation of the starting material or product, often catalyzed by acid or base.Optimize the reaction concentration. Control the rate of reagent addition. Maintain a homogeneous reaction mixture.
Isomeric Impurities In addition to N1/N2 isomers, positional isomers can form depending on the synthetic route.[9]Re-evaluate the synthetic strategy for better regiocontrol. Purification by chromatography or recrystallization may be necessary.

Analytical Approach for Identification:

  • LC-MS and High-Resolution MS: To determine the molecular weight and elemental composition of the impurity.

  • NMR Spectroscopy (1D and 2D): To elucidate the structure of the impurity.

  • Forced Degradation Studies: To understand the stability of the desired product and identify potential degradants.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to amino-chloro-indazoles suitable for scale-up?

A1: Several robust methods exist for the synthesis of the indazole core, which can be adapted for amino-chloro substituted derivatives.[1][10] A common and scalable approach for 3-aminoindazoles involves the reaction of a substituted 2-halobenzonitrile with hydrazine.[2][9] The chloro-substituent can either be present on the starting benzonitrile or introduced later via electrophilic chlorination.

Workflow for Synthesis of a 3-Amino-7-chloro-1H-indazole Derivative:

start 2,6-Dichlorobenzonitrile intermediate1 Regioselective Bromination (e.g., NBS) start->intermediate1 intermediate2 Brominated Intermediate intermediate1->intermediate2 intermediate3 Heterocycle Formation (Hydrazine) intermediate2->intermediate3 product 7-Bromo-4-chloro-1H-indazol-3-amine intermediate3->product

Caption: A common synthetic route to a halo-substituted 3-aminoindazole.[9]

Q2: What are the key safety considerations when working with hydrazine and other reagents on a large scale?

A2: Safety is paramount during scale-up.

  • Hydrazine: Is toxic and potentially explosive. Handle in a well-ventilated area, and be aware of its reactivity with certain metals and oxidizing agents.[11] Consider using hydrazine hydrate, which is generally safer to handle than anhydrous hydrazine.

  • Strong Bases (e.g., NaH): Are highly reactive and can generate hydrogen gas, creating a fire or explosion hazard.[12] They should be handled under an inert atmosphere, and additions should be carefully controlled.

  • Halogenating Agents: Can be corrosive and toxic. Appropriate personal protective equipment (PPE) is essential.

  • Exothermic Reactions: Many reactions in indazole synthesis are exothermic. Ensure the reactor has adequate cooling capacity and that a quench plan is in place in case of a thermal runaway.

Q3: How can I optimize the purification of my amino-chloro-indazole intermediate at scale?

A3: Purification is often a major bottleneck in scale-up.[13]

  • Recrystallization: This is the most desirable method for large-scale purification due to its cost-effectiveness and efficiency. A thorough screening of solvents and solvent mixtures is crucial to find a system that provides good recovery and effectively removes key impurities.

  • Column Chromatography: While standard flash chromatography is often not feasible for multi-kilogram quantities, techniques like medium-pressure liquid chromatography (MPLC) can be employed.[7][14] However, this adds significant cost and solvent waste. The goal should be to develop a synthesis that avoids chromatographic purification of the final intermediate.

  • Acid-Base Extraction: The basicity of the amino group and the acidic nature of the indazole N-H can be exploited for purification through aqueous acid/base washes to remove non-polar or neutral impurities.

Experimental Protocols

Protocol: General Procedure for N1-Alkylation of a Substituted Indazole

This protocol is a general guideline and should be optimized for the specific substrate.

  • Reactor Setup: Under an inert atmosphere (N₂ or Ar), charge a suitable reactor with the substituted indazole (1.0 equiv) and anhydrous tetrahydrofuran (THF).

  • Base Addition: Cool the mixture to 0 °C. Add sodium hydride (60% dispersion in mineral oil, 1.1-1.2 equiv) portion-wise, maintaining the internal temperature below 5 °C.

  • Stirring: Stir the resulting suspension at 0 °C for 30-60 minutes.

  • Alkylating Agent Addition: Slowly add the alkylating agent (e.g., alkyl halide, 1.05-1.1 equiv) dropwise, keeping the temperature below 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is deemed complete by a suitable analytical method (e.g., HPLC, TLC).

  • Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.

  • Work-up: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to afford the desired N1-alkylated indazole.[5]

Workflow for Troubleshooting Low Yield in Scale-Up Synthesis

cluster_investigation Investigation cluster_optimization Optimization start Low Yield Observed check_purity 1. Check Starting Material Purity start->check_purity check_stoichiometry 2. Verify Reagent Stoichiometry start->check_stoichiometry check_conditions 3. Review Reaction Conditions (Temp, Time) start->check_conditions check_workup 4. Analyze Work-up & Isolation Steps start->check_workup optimize_reagents Re-source or Purify Starting Materials check_purity->optimize_reagents check_stoichiometry->optimize_reagents optimize_temp Adjust Temperature/Time check_conditions->optimize_temp optimize_workup Modify Extraction/Precipitation pH check_workup->optimize_workup optimize_purification Develop Recrystallization Protocol optimize_workup->optimize_purification

Caption: A logical workflow for diagnosing and addressing low yield issues.

References

  • Optimization of reaction conditions for the synthesis of indazolones. (n.d.). ResearchGate. Retrieved February 28, 2026, from [Link]

  • Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. (2025, July 1). PMC. Retrieved February 28, 2026, from [Link]

  • Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines. (2025, November 14). PMC. Retrieved February 28, 2026, from [Link]

  • Optimization for synthesis of 2H-indazole. (n.d.). ResearchGate. Retrieved February 28, 2026, from [Link]

  • Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. (n.d.). Organic Chemistry Portal. Retrieved February 28, 2026, from [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021, August 2). PMC. Retrieved February 28, 2026, from [Link]

  • Regioselective Synthesis of 2H-Indazoles through Ga/Al- and Al-Mediated Direct Alkylation Reactions of Indazoles. (2025, August 6). ResearchGate. Retrieved February 28, 2026, from [Link]

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. (n.d.). PMC. Retrieved February 28, 2026, from [Link]

  • An efficient synthesis of 1-arylindazole-3-carboxamides using nitrile imines, isocyanides and 2-hydroxymethylbenzoic acid, followed by an intramolecular Buchwald–Hartwig cyclization. (2016, April 1). iris.unina.it. Retrieved February 28, 2026, from [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). PMC. Retrieved February 28, 2026, from [Link]

  • Systematic and efficient method scale-up for peptide purification. (n.d.). KNAUER. Retrieved February 28, 2026, from [Link]

  • Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. (2023, December 20). MDPI. Retrieved February 28, 2026, from [Link]

  • Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. (2025, February 20). jchr.org. Retrieved February 28, 2026, from [Link]

  • Overcoming challenges of lincomycin derivative scale-up. (n.d.). SigutLabs. Retrieved February 28, 2026, from [Link]

  • Small scale His-Tag purification under nature conditions. (n.d.). Retrieved February 28, 2026, from [Link]

  • Identification and synthesis of impurities formed during sertindole preparation. (2011, January 7). Retrieved February 28, 2026, from [Link]

  • Analytical Methods for Amino Acids. (n.d.). Shimadzu. Retrieved February 28, 2026, from [Link]

  • Novel 3-chloro-6-nitro-1 H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. (2022, December 15). PubMed. Retrieved February 28, 2026, from [Link]

  • Streamlined purification of ADDomer nanoparticles for scalable biomanufacturing. (2025, September 30). PMC. Retrieved February 28, 2026, from [Link]

  • Scaling-up procedure from the range of milligrams to grams for the purification of amino acid derivatives in displacement chromatography. (n.d.). Scilit. Retrieved February 28, 2026, from [Link]

  • Indazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 28, 2026, from [Link]

  • Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. (2024, July 26). MDPI. Retrieved February 28, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

High-Resolution Mass Spectrometry Profiling of Amino-Chloro-Indazoles: A Comparative Guide

Executive Summary Amino-chloro-indazoles are critical pharmacophores in modern drug discovery, serving as scaffolds for kinase inhibitors (e.g., Axitinib derivatives) and synthetic receptor agonists. Their structural rig...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Amino-chloro-indazoles are critical pharmacophores in modern drug discovery, serving as scaffolds for kinase inhibitors (e.g., Axitinib derivatives) and synthetic receptor agonists. Their structural rigidity and hydrogen-bonding capability make them potent, but these same features complicate their analysis.

This guide provides a technical comparison of ionization and fragmentation strategies for these analytes. Unlike simple spectral matching, we focus on the mechanistic differentiation of regioisomers —the primary challenge in synthesizing substituted indazoles. We compare the "hard" ionization of Electron Impact (EI) against the "soft," proton-driven fragmentation of Electrospray Ionization (ESI-MS/MS), providing a validated workflow for structural elucidation.

Part 1: The Chemical Scaffold & Isotopic Signatures

Before comparing techniques, one must understand the analyte's behavior in the gas phase.

  • Analyte Model: 3-amino-5-chloro-1H-indazole (

    
    ).
    
  • Monoisotopic Mass: ~167.02 Da (

    
    ).
    
  • The Chlorine Signature: The most distinct feature is the isotopic cluster. The presence of a single chlorine atom dictates a 3:1 intensity ratio between the M+ and [M+2]+ peaks. This signature must be preserved in daughter ions to confirm the retention of the halogen.

Part 2: Comparative Analysis of Ionization Strategies

For researchers choosing between GC-MS and LC-MS platforms, the choice dictates the fragmentation information obtained.

Table 1: Comparative Performance of Ionization Modes
FeatureElectron Impact (EI) Electrospray Ionization (ESI) APCI
Platform GC-MSLC-MS / LC-MS/MSLC-MS
Energy State High (70 eV)Low (Thermal/Electric Field)Medium (Corona Discharge)
Primary Ion

(Radical Cation)

(Even-electron Cation)

Fragmentation Extensive, often losing molecular ion.[1]Minimal in source; requires CID (MS/MS).Moderate; promotes thermal degradation.
Isomer Specificity Low. Isomers often yield identical spectra due to high energy.High. Protonation sites differ between isomers, altering CID pathways.Medium.
Best For... Library matching (NIST), non-polar derivatives.Regioisomer differentiation , polar amino-indazoles.Non-polar, thermally stable analogs.

Scientist’s Insight:

Comparison Verdict: While EI provides rich structural fingerprints, it fails to differentiate the subtle electronic effects of regioisomers (e.g., 4-chloro vs. 5-chloro). ESI-MS/MS is the superior choice for amino-chloro-indazoles because the basic amino group (


) readily accepts a proton, directing fragmentation via charge-remote or charge-proximate mechanisms that are sensitive to the chlorine's position.
Part 3: Fragmentation Mechanics (The Science)

In ESI-MS/MS (Collision Induced Dissociation), the fragmentation of protonated amino-chloro-indazoles follows predictable, energy-dependent pathways.

1. The Indazole Core Cleavage (RDA & HCN Loss)

The indazole ring is resilient, but under CID, it typically undergoes cleavage of the N-N bond.

  • Pathway A (HCN Loss): The protonated molecule loses hydrogen cyanide (27 Da). This is the hallmark of the indazole scaffold.

    • Mechanism:

      
      .
      
  • Pathway B (Retro-Diels-Alder): A high-energy pathway leading to ring opening and loss of

    
     or larger nitrile fragments.
    
2. The Substituent Effects
  • Amino Group (

    
    ):  Facilitates the loss of ammonia (
    
    
    
    , 17 Da), generating a resonance-stabilized cation.
  • Chloro Group (

    
    ):  Typically retained in the primary daughter ions. However, if the chlorine is adjacent to the protonation site (Ortho Effect), we observe a rare loss of HCl (36/38 Da) or a chlorine radical (
    
    
    
    , 35 Da) in radical cations.
Visualization: Fragmentation Pathway

The following diagram illustrates the mechanistic flow from the precursor ion to diagnostic fragments.

IndazoleFragmentation Precursor Precursor Ion [M+H]+ m/z ~168 (35-Cl) Intermediate1 Intermediate A [M+H - NH3]+ m/z 151 Precursor->Intermediate1 Loss of NH3 (17 Da) (Facilitated by NH2) Intermediate2 Indazole Core Cleavage [M+H - HCN]+ m/z 141 Precursor->Intermediate2 Loss of HCN (27 Da) (Ring Cleavage) Product2 De-chlorinated Species [M+H - HCl]+ Intermediate1->Product2 Ortho-Effect (If Cl is adjacent to NH) Product1 Benzonitrile Cation (Retains Cl) Intermediate2->Product1 Stabilization

Figure 1: Proposed ESI-CID fragmentation pathway for amino-chloro-indazoles. Note the branching pathways dependent on protonation site.

Part 4: Regioisomer Differentiation (The "Killer App")

The most critical application of this analysis is distinguishing between isomers (e.g., 3-amino-5 -chloro vs. 3-amino-6 -chloro).

The Ortho Effect: When the chlorine atom is positioned ortho to the protonated nitrogen (or the amino group), steric hindrance and electronic repulsion weaken the C-Cl bond.

  • Experiment: Compare the ratio of

    
     to 
    
    
    
    .
  • Observation: Isomers with the Cl adjacent to the N-H group often show a significantly higher abundance of HCl loss compared to meta- or para-substituted isomers.

  • Validation: Always run a reference standard of at least one isomer to establish the baseline fragmentation energy (CE) required for these transitions.

Part 5: Validated Experimental Protocol

To reproduce these results, follow this self-validating LC-MS/MS workflow.

1. Sample Preparation
  • Solvent: Methanol (LC-MS grade). Avoid DMSO if possible, as it suppresses ionization in ESI.

  • Concentration: 1 µg/mL (1 ppm).

  • Additive: 0.1% Formic Acid (essential to drive

    
     formation).
    
2. LC-MS/MS Parameters (Q-TOF or Triple Quad)
  • Source: ESI Positive Mode (+).

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation).

  • Collision Energy (CE): Stepped ramp (10, 20, 40 eV).

    • Why? Low CE preserves the molecular ion; High CE reveals the hard ring cleavages.

Visualization: Experimental Workflow

Workflow Sample Sample Prep 1 µg/mL in MeOH + 0.1% Formic Acid LC LC Separation C18 Column Gradient: H2O/ACN Sample->LC Ionization ESI Source (+) Soft Ionization Gen: [M+H]+ LC->Ionization Filter Q1 Filter Select m/z ~168 Ionization->Filter Collision Collision Cell (q2) Stepped CE (10-40eV) N2 Gas Filter->Collision Detection TOF / Q3 Analysis Detect Fragments Collision->Detection

Figure 2: Step-by-step LC-MS/MS workflow for structural elucidation of amino-chloro-indazoles.

References
  • Luo, Y., et al. (2024).[2] Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate. Link

  • Amato, J., et al. (2014). NMR Assignment of N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide Seized as Herbal Incense. ResearchGate. Link

  • Kusano, M., et al. (2011). Differentiation of regioisomeric chloroamphetamine analogs using gas chromatography–chemical ionization-tandem mass spectrometry. National Institutes of Health (PMC). Link

  • University of Saarland. Interpretation of Mass Spectra: EI vs ESI Fragmentation Mechanisms. Link

  • ChemRxiv. (2024). Direct (LC-)MS Identification of Regioisomers in C-H Activation by Partial Isotopic Labeling. ChemRxiv.[3] Link

Sources

Comparative

X-ray crystallography of 1H-indazole-6-carboxylic acid derivatives

Topic: Structural Elucidation of 1H-Indazole-6-Carboxylic Acid Derivatives: A Comparative Crystallographic Guide Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Crystallographers Exe...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structural Elucidation of 1H-Indazole-6-Carboxylic Acid Derivatives: A Comparative Crystallographic Guide Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Crystallographers

Executive Summary

1H-indazole-6-carboxylic acid is a critical pharmacophore in medicinal chemistry, serving as a scaffold for kinase inhibitors (e.g., JNK, TTK) and a ligand for photoluminescent coordination polymers (MOFs). However, its structural characterization is complicated by annular tautomerism (1H- vs. 2H-indazole) and the flexibility of the carboxylic acid moiety.

This guide provides a technical comparison of X-ray crystallographic methods against orthogonal techniques (NMR, DFT) for this scaffold. It details the supramolecular synthons that drive crystal packing and offers a validated workflow for obtaining diffraction-quality crystals of these derivatives.

Part 1: The Structural Challenge – Tautomerism & Protonation

The defining feature of the indazole core is the prototropic equilibrium between the 1H- and 2H-tautomers. While thermodynamic calculations (B3LYP/6-311++G**) suggest the 1H-tautomer is more stable by ~15–20 kJ/mol, substituents at the 6-position and crystal packing forces can shift this equilibrium or stabilize rare forms in the solid state.

Comparative Analysis: X-ray vs. Orthogonal Methods
FeatureX-ray Crystallography Solution NMR (

)
DFT/Computational Modeling
Tautomer ID Definitive. Direct visualization of electron density at N1 vs. N2.Ambiguous. Fast exchange on NMR timescale often yields averaged signals.Predictive. Good for gas phase, but often fails to account for solid-state packing forces.
H-Bonding Maps precise donor-acceptor distances (

) and angles.
Inferred from chemical shifts (

ppm); lacks geometric precision.
Theoretical energy values; requires experimental validation.
Throughput Low (requires single crystals).High (standard solvent workflow).High (scalable).
Best Use Validation of lead compounds & binding modes. Routine purity checks.Initial screening of conformers.

Expert Insight: Relying solely on NMR to assign N-alkylation regiochemistry in indazoles is a common pitfall. The N1 and N2 signals often overlap or shift unpredictably. X-ray diffraction is the only self-validating method to confirm regioisomerism in 1H-indazole-6-carboxylic acid derivatives.

Part 2: Comparative Structural Analysis of Derivatives

The solid-state behavior of 1H-indazole-6-carboxylic acid changes drastically based on functionalization. We compare three distinct classes:

The Free Acid (Parent Scaffold)
  • Primary Interaction: The carboxylic acid forms a centrosymmetric dimer (homosynthon) via

    
     hydrogen bonds.
    
  • Secondary Interaction: The pyrazole N-H acts as a donor to the carbonyl oxygen of an adjacent molecule, creating an infinite 3D network.

  • Packing: High density due to strong, directional H-bonds. The ring system is strictly planar.[1]

The Ester Derivatives (Methyl/Ethyl 1H-indazole-6-carboxylate)
  • Structural Shift: Capping the acid removes the strong O-H donor.

  • Packing Driver:

    
    -
    
    
    
    stacking interactions between the electron-poor pyrazole ring and the benzene ring of adjacent layers dominate.
  • Consequence: These crystals are often softer and more prone to slippage (lower melting points compared to the free acid).

Metal-Organic Frameworks (Zn/Cd Complexes)[2]
  • Role: The scaffold acts as a bridging ligand.[2]

  • Coordination Mode: The carboxylate binds in a syn,syn bidentate mode to metals (e.g., Zn(II)), while the pyrazole nitrogen (N2) coordinates to a third metal center.

  • Result: Formation of rigid 3D porous networks with photoluminescent properties (ligand-centered

    
     transitions).
    

Part 3: Visualized Experimental Workflows

Workflow A: Synthesis to Structure Solution

This pathway ensures the isolation of the thermodynamically stable crystal form.

G Start Start: Crude 1H-Indazole-6-COOH Purify Purification (Recrystallization from EtOH/DMF) Start->Purify Remove regioisomers Screen Crystallization Screening (Vapor Diffusion vs. Solvothermal) Purify->Screen High Purity >98% Mount Mounting (Cryoloop + Paratone Oil) Screen->Mount Single Crystal Selection Collect Data Collection (Mo/Cu Source, 100K) Mount->Collect Diffraction Solve Structure Solution (SHELXT / OLEX2) Collect->Solve Phase Problem Refine Refinement (Anisotropic displacement) Solve->Refine R1 < 5%

Figure 1: Validated crystallographic workflow for indazole derivatives. Note the critical purification step to remove N2-isomers before crystallization.

Workflow B: Tautomer Identification Logic

How to distinguish the 1H vs. 2H tautomer in the electron density map.

Tautomer Check Analyze Difference Fourier Map (Fo-Fc) Q_Peak Locate Q-peaks near N atoms Check->Q_Peak Decision Where is the H-density? Q_Peak->Decision N1 Peak near N1 (1.0 Å) (1H-Indazole) Decision->N1 Common N2 Peak near N2 (1.0 Å) (2H-Indazole) Decision->N2 Rare/Stabilized Geometry Check Bond Angles C-N-N vs C-N-C N1->Geometry Verify N2->Geometry Verify

Figure 2: Decision tree for assigning tautomeric states during structure refinement.

Part 4: Detailed Experimental Protocol

To ensure reproducibility, follow this protocol for 1H-indazole-6-carboxylic acid (CAS: 704-91-6) .

Crystallization Strategy

Direct evaporation often yields microcrystalline powder. Use Vapor Diffusion for X-ray quality crystals.

  • Solvent: Dimethylformamide (DMF) or Methanol.

  • Anti-solvent: Water or Diethyl Ether.

  • Procedure:

    • Dissolve 20 mg of the derivative in 1 mL of DMF (warm slightly if needed).

    • Filter through a 0.45

      
      m PTFE syringe filter into a small vial.
      
    • Place the small vial inside a larger jar containing 5 mL of the anti-solvent (Water/Ether).

    • Seal the outer jar tightly. Allow to stand undisturbed at room temperature for 3–7 days.

Data Collection & Refinement
  • Temperature: Maintain crystal at 100 K using a cryostream. This reduces thermal motion of the carboxylic acid protons, allowing for more precise location in the difference map.

  • Resolution: Aim for 0.8 Å or better.

  • Refinement Tip: The carboxylic acid proton is often disordered. If the electron density is smeared, use a riding model (AFIX 147 in SHELX) but attempt to locate it freely first to confirm the H-bond network.

Part 5: Comparative Data Summary

Table 1: Structural Metrics of Indazole Carboxylic Acid Derivatives

Property1H-Indazole-6-COOH 1H-Indazole-5-COOH Methyl 1H-Indazole-6-carboxylate
Crystal System Monoclinic / TriclinicMonoclinicOrthorhombic
Space Group

or



Primary Synthon Acid Dimer (

)
Acid Dimer (

)

-

Stacking
H-Bond Network 3D (Acid + Pyrazole NH)3D (Acid + Pyrazole NH)1D Chains (NH...N)
Tautomer 1H (N1-H)1H (N1-H)1H (N1-H)
Melting Point >300 °C~295 °C~140 °C

Note: The 6-COOH derivative generally exhibits higher thermal stability than the ester due to the robust acid dimer network.

References

  • Enthalpy of formation for indazoles. Journal of Chemical Thermodynamics. Comparative study of 3-, 5-, and 6-carboxylic acid derivatives and their thermal properties.

  • Photoluminescent Coordination Polymers Based on Group 12 Metals and 1H-Indazole-6-Carboxylic Acid. Inorganics, 2021.[2] Details the coordination modes and crystal structure of Zn/Cd complexes.

  • Theoretical estimation of the annular tautomerism of indazoles. Journal of Molecular Structure: THEOCHEM. Fundamental data on the 1H vs 2H stability energy gaps.

  • Study of the Addition Mechanism of 1H-Indazole... to Formaldehyde. Journal of Organic Chemistry, 2022. Provides X-ray parameters for N-substituted indazole derivatives.

  • 1H-indazole-6-carboxylic acid Product Data. Sigma-Aldrich. Physical properties and safety data for the parent compound.

Sources

Validation

Comparative Biological Activity of 3-Chloro vs. 3-H Indazole Analogs: A Structural and Experimental Guide

As a Senior Application Scientist, I frequently evaluate how subtle structural modifications dictate the pharmacokinetic and pharmacodynamic profiles of small molecules. The indazole scaffold, a bioisostere of indole, is...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate how subtle structural modifications dictate the pharmacokinetic and pharmacodynamic profiles of small molecules. The indazole scaffold, a bioisostere of indole, is a privileged structure in drug discovery. A critical decision point in lead optimization is the functionalization of the C-3 position.

This guide objectively compares the biological performance of 3-unsubstituted (3-H) indazoles against their 3-chloro counterparts, providing mechanistic insights, comparative experimental data, and robust protocols for validation.

Mechanistic Insights: The Causality of C-3 Chlorination

Replacing a hydrogen atom with a chlorine atom at the C-3 position of the indazole ring is not merely a steric adjustment; it fundamentally alters the molecule's interaction landscape:

  • Halogen Bonding and Steric Fit : The chlorine atom can engage in highly directional halogen bonds with backbone carbonyls in target protein pockets. Additionally, its increased van der Waals radius allows it to better fill hydrophobic cavities compared to a proton, often leading to tighter binding[1].

  • Electronic Modulation : Chlorine exerts a strong electron-withdrawing inductive effect (-I). In 1H-indazoles, this lowers the pKa of the N-1 proton, increasing its acidity and enhancing its capacity to act as a robust hydrogen bond donor[2].

  • Metabolic Stability : Halogenation at C-3 blocks potential sites of oxidative metabolism, significantly prolonging the molecule's half-life in cellular assays and preventing rapid degradation[3].

SAR_Logic Indazole Indazole Scaffold H_Analog 3-H Analog (Baseline Activity) Indazole->H_Analog Cl_Analog 3-Chloro Analog (Enhanced Potency) Indazole->Cl_Analog Target Target Kinase/Enzyme (e.g., CSNK2A) H_Analog->Target Weak/Moderate Binding Steric Increased Steric Bulk (Fills Hydrophobic Pocket) Cl_Analog->Steric Electronic Inductive Effect (-I) (Lowers NH pKa) Cl_Analog->Electronic Halogen Halogen Bonding (Directional Interaction) Cl_Analog->Halogen Steric->Target Electronic->Target Halogen->Target

Logical relationship of C-3 chlorination enhancing indazole target binding affinity.

Comparative Biological Activity: Experimental Data

To illustrate the profound impact of C-3 chlorination, we analyze recent experimental data across two distinct therapeutic targets: Case 1 involves CSNK2A kinase inhibitors[4], and Case 2 involves


-glucosidase inhibitors for diabetes management[5].
Quantitative Data Summary
Scaffold / CompoundTargetC-3 SubstituentIC50 / Binding AffinityReference
Indolopyrazine Analogue 5f CSNK2A Kinase-Cl (Chloro)20 nM[4]
Indolopyrazine Analogue 5e CSNK2A Kinase-OMe (Methoxy)Inactive[4]
Thiadiazole Hybrid (Cmpd 4)

-Glucosidase
-Cl (Chloro)1.38 ± 0.46 µM[5]
Acarbose (Standard)

-Glucosidase
N/A5.97 ± 0.35 µM[5]

Analysis : In the indolopyrazine series targeting CSNK2A, the introduction of a 3-chloro group (Analogue 5f) yielded a highly potent inhibitor with an IC50 of 20 nM, whereas alternative substitutions like 3-methoxy (Analogue 5e) rendered the molecule completely inactive due to steric clashes or unfavorable electronic properties[4]. Similarly, in anti-diabetic screening, 3-chloro-1H-indazole thiadiazole hybrids demonstrated an IC50 of 1.38 µM against


-glucosidase, significantly outperforming the standard clinical drug acarbose (5.97 µM)[5].

Experimental Protocol: NanoBRET Target Engagement Assay

To objectively validate the binding affinity differences between 3-H and 3-chloro analogs, we employ the NanoBRET Intracellular Kinase Assay. This protocol is designed as a self-validating system to eliminate artifactual false positives.

Step-by-Step Methodology
  • Cell Transfection (Physiological Relevance)

    • Action: Transfect HEK293T cells with a NanoLuc-CSNK2A fusion vector and plate them in 384-well formats.

    • Causality: Expressing the target kinase tagged with a bioluminescent donor ensures the assay reflects live-cell permeability and physiological ATP concentrations. This avoids the artificial, overly-permissive environment of cell-free biochemical assays.

  • Tracer Titration (System Validation)

    • Action: Treat the cells with a cell-permeable fluorescent kinase tracer.

    • Causality: Before testing the indazole analogs, validate the system by ensuring the NanoBRET signal can be completely outcompeted by a known, high-affinity reference inhibitor. This confirms the tracer is specifically bound to the kinase active site and establishes the assay window.

  • Analog Incubation (Equilibrium Binding)

    • Action: Dispense the 3-H and 3-chloro indazole analogs in a 10-point concentration gradient (e.g., 1 nM to 10 µM) and incubate for 2 hours at 37°C.

    • Causality: A 2-hour incubation is critical; it provides sufficient time for the compounds to cross the lipid bilayer, navigate intracellular compartments, and reach thermodynamic binding equilibrium with the target.

  • Dual-Emission Readout (Self-Correction)

    • Action: Add the Nano-Glo Substrate. Measure the donor emission at 460 nm and the acceptor emission at 618 nm using a microplate reader.

    • Causality: By calculating the ratio of 618 nm / 460 nm, the data is intrinsically normalized against variations in cell viability, well-to-cell number differences, and transfection efficiency. This ratiometric approach makes the protocol robust and self-correcting.

Workflow N1 1. Cell Transfection (NanoLuc-Kinase) N2 2. Tracer Addition (Fluorescent Probe) N1->N2 N3 3. Analog Incubation (3-Cl vs 3-H) N2->N3 N4 4. Dual-Emission Readout (460nm / 618nm) N3->N4 N5 Data Normalization (Self-Correcting Ratio) N4->N5

NanoBRET target engagement workflow highlighting self-validating ratiometric readout.

Conclusion

The transition from a 3-H to a 3-chloro indazole analog is a highly effective strategic modification in medicinal chemistry. As demonstrated by the empirical data and validated through live-cell target engagement assays, C-3 chlorination enhances lipophilicity, introduces halogen bonding, and modulates the electronic properties of the indazole core. These exact physicochemical shifts frequently result in superior target affinity, better metabolic stability, and overall enhanced biological activity.

References

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. rsc.org. Link

  • Full article: Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. tandfonline.com. 3

  • Development of novel, green, efficient approach for the synthesis of indazole and its derivatives; insights into their pharmacological and molecular docking studies. researchgate.net. 5

  • Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. acs.org. 1

  • Identification of 2-(4′-carboxyphenyl)-6-indolopyrazines as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. researchgate.net. 4

  • Comparative spectroscopic and electrochemical study of N-1 or N-2-alkylated 4-nitro and 7-nitroindazoles. arabjchem.org. 2

Sources

Comparative

Comparative Guide: Validating 4-Amino-3-Chloro-1H-Indazole Purity via LC-MS

Executive Summary In the synthesis of kinase inhibitors and antivirals (e.g., Lenacapavir intermediates), 4-amino-3-chloro-1H-indazole serves as a critical scaffold. Its validation presents unique challenges that traditi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of kinase inhibitors and antivirals (e.g., Lenacapavir intermediates), 4-amino-3-chloro-1H-indazole serves as a critical scaffold. Its validation presents unique challenges that traditional HPLC-UV methods often fail to address—specifically, the resolution of regioisomers (1H- vs. 2H-indazole tautomers) and the detection of non-chromophoric synthetic byproducts.

This guide objectively compares LC-MS against HPLC-UV and qNMR, demonstrating why LC-MS is the superior technique for trace impurity profiling of this compound. We provide a field-tested protocol optimized for the unique isotopic signature of the chlorine atom and the basicity of the amino group.

Technical Context: The Analyte & The Challenge

The Molecule[1][2]
  • Chemical Formula: C

    
    H
    
    
    
    ClN
    
    
  • Molecular Weight: ~167.59 g/mol

  • Critical Feature: The Chlorine atom provides a distinct mass spectral signature.[1][2][3] Natural chlorine exists as

    
    Cl (75.77%) and 
    
    
    
    Cl (24.23%), creating a 3:1 isotopic ratio in the mass spectrum (
    
    
    and
    
    
    peaks).[2]
The Impurity Landscape

Validation is not just about the main peak; it is about what you miss.[2] Common impurities from the standard synthesis (via 2,6-dichlorobenzonitrile and hydrazine) include:

  • Des-chloro analogs: Resulting from over-reduction.[2] Hard to resolve by UV if retention times are similar.

  • Regioisomers: The 1H- and 2H-indazole forms.[2] These tautomers can co-elute on standard C18 columns, appearing as a single "pure" peak in UV, but are distinct species in biological assays.

  • Starting Material: Residual 2,6-dichlorobenzonitrile.

Comparative Analysis: LC-MS vs. Alternatives

The following table summarizes why LC-MS is the requisite standard for validating this specific intermediate, surpassing HPLC-UV and qNMR in the context of impurity profiling.

FeatureHPLC-UV (254 nm) qNMR (

H)
LC-MS (ESI+)
Specificity Low. Relies solely on retention time. Co-eluting isomers are invisible.[2]High. Excellent for structural confirmation of major isomers.[2]Very High. Mass discrimination resolves co-eluting peaks; Isotope patterns confirm Cl presence.[2]
Sensitivity (LOD) Moderate (~0.05%).[2] Limited by extinction coefficients.[2]Low (~1%).[2] Not suitable for trace impurity analysis.[2]High (<0.01%). Ideal for detecting genotoxic impurities (GTIs).[2]
Identification None. Requires external standards for every peak.[2]Structural elucidation possible.[2][4]Tentative ID via

and fragmentation patterns without standards.
Throughput High.[2]Low.High.
Why LC-MS Wins for this Application

While qNMR is absolute, it lacks the sensitivity to detect 0.1% impurities required by ICH guidelines. HPLC-UV is robust for potency but "blind" to peak homogeneity.[2] LC-MS combines separation with the "Chlorine Fingerprint," allowing immediate visual confirmation that an impurity is related to the drug scaffold (shows 3:1 pattern) or is an external contaminant (no pattern).

Experimental Protocol: LC-MS Validation Workflow

This protocol is designed to be self-validating . The use of formic acid locks the indazole tautomer, sharpening peak shape, while the gradient ensures separation of polar des-chloro impurities from the lipophilic parent.

Chromatographic Conditions (LC)
  • System: UHPLC (e.g., Agilent 1290 or Waters Acquity)

  • Column: C18 with high carbon load (e.g., Kinetex C18, 2.1 x 100 mm, 1.7 µm). Note: A Phenyl-Hexyl column may be used if 1H/2H isomer separation is poor on C18.

  • Mobile Phase A: Water + 0.1% Formic Acid (Protonates the amino group for retention and ionization).[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Flow Rate: 0.4 mL/min.[2]

  • Column Temp: 40°C.

Gradient Profile:

Time (min) % B Event
0.0 5 Equilibration
1.0 5 Load
8.0 95 Elution of parent & lipophilic impurities
10.0 95 Wash

| 10.1 | 5 | Re-equilibration |

Mass Spectrometry Settings (MS)
  • Source: Electrospray Ionization (ESI) in Positive Mode (Indazoles protonate easily:

    
    ).
    
  • Scan Range:

    
     100 – 600 (Covers dimers and fragments).[2]
    
  • Key Parameter: Set a specific SIM (Selected Ion Monitoring) channel for

    
     168.0 and 170.0 to monitor the Chlorine ratio.
    

Validation Data & Criteria (ICH Q2(R2))

To validate this method, the following parameters must be met. These are based on typical industry acceptance criteria for intermediates.

Specificity (The Chlorine Test)

Inject a blank, the starting material, and the product.

  • Requirement: No interference at the retention time of 4-amino-3-chloro-1H-indazole.

  • MS Check: The parent peak must show the characteristic isotopic cluster:

    • Base peak:

      
       168.0 (
      
      
      
      Cl)
    • Isotope peak:

      
       170.0 (
      
      
      
      Cl)
    • Intensity Ratio: ~3:1 (Acceptance: 2.5 – 3.5).[2] Deviation indicates co-elution with a non-chlorinated impurity.

Linearity & Range

Prepare 5 concentration levels (e.g., 50% to 150% of target concentration).

  • Acceptance:

    
    .[2]
    
Sensitivity (LOD/LOQ)
  • LOD (Limit of Detection): Signal-to-Noise (S/N) ratio

    
     3:1.
    
  • LOQ (Limit of Quantitation): S/N

    
     10:1.
    
  • Typical Performance: LC-MS should achieve an LOQ of <0.05 µg/mL for this compound.[2]

Analytical Workflow Diagram

The following diagram illustrates the decision logic and data flow for validating the purity of the indazole intermediate.

ValidationWorkflow Sample Raw Sample (4-amino-3-chloro-1H-indazole) LC UHPLC Separation (C18, Acidic Mobile Phase) Sample->LC Split Detection Split LC->Split UV UV Detector (254 nm) Quantification of Major Peak Split->UV Bulk Purity MS MS Detector (ESI+) Impurity ID & Specificity Split->MS Trace Impurities Data_UV Chromatogram A: Purity % (Area Normalization) UV->Data_UV Data_MS Chromatogram B: Extract Ion (XIC) 168/170 Isotope Ratio Check MS->Data_MS Decision Validation Decision Data_UV->Decision >98% Area Data_MS->Decision Confirm Cl Pattern No Co-elution

Caption: Integrated LC-UV-MS workflow ensuring both quantitative bulk purity (UV) and qualitative specificity (MS).

References

  • International Council for Harmonisation (ICH). (2023).[2][5] Validation of Analytical Procedures Q2(R2). ICH. [Link]

  • Chemistry Steps. (2025). Isotopes in Mass Spectrometry: Chlorine and Bromine Patterns. Chemistry Steps. [Link]

  • National Institutes of Health (NIH). (2024).[2] Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. PubMed Central.[2] [Link]

  • European Medicines Agency (EMA). (2022).[2][6] ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA.[2][6] [Link]

Sources

Validation

In-Depth Technical Guide: UV-Vis Absorption Spectra of Substituted Aminoindazoles

Executive Summary Substituted aminoindazoles represent a critical pharmacophore in modern drug discovery, particularly in the development of kinase inhibitors (e.g., Axitinib, Pazopanib). Unlike their indole isosteres, a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted aminoindazoles represent a critical pharmacophore in modern drug discovery, particularly in the development of kinase inhibitors (e.g., Axitinib, Pazopanib). Unlike their indole isosteres, aminoindazoles possess a unique pyrazole-fused benzene ring system that introduces complex tautomeric equilibria (


- vs. 

-indazole) and distinct solvatochromic behaviors.[1]

This guide provides a rigorous analysis of the UV-Vis spectral properties of aminoindazoles. It moves beyond basic characterization to offer a decision-making framework for scaffold selection, detailed protocols for pKa determination, and a comparative analysis against common heterocyclic alternatives.

Part 1: Theoretical Framework & Electronic Transitions

Electronic Architecture

The UV-Vis spectrum of an aminoindazole is dominated by


 and 

transitions. The amino group acts as a strong auxochrome, donating a lone pair into the aromatic system.
  • Primary Band (250–270 nm): Corresponds to the

    
     transition of the benzene ring, modified by fusion with the pyrazole.
    
  • Secondary Band (290–320 nm): A broad, lower-energy band resulting from conjugation between the amino substituent and the indazole core. This band is highly sensitive to:

    • Position: Conjugation length varies significantly between 3-, 5-, and 6-positions.

    • Solvent Polarity: Polar solvents stabilize the excited zwitterionic state, typically causing a bathochromic (red) shift.

Tautomerism: The vs. Equilibrium

Indazoles exist in a dynamic equilibrium between


-indazole (benzenoid) and 

-indazole (quinoid-like).[1]
  • Thermodynamics:

    
    -indazole is generally more stable (
    
    
    
    ).
  • Spectral Signature: The

    
    -tautomer possesses a quinoid character that reduces the HOMO-LUMO gap, often resulting in a bathochromic shift relative to the 
    
    
    
    -form.
  • Substituent Effect: An amino group at the 3-position stabilizes the

    
    -form via intramolecular H-bonding, whereas bulky groups at N1 can sterically force the population toward the 
    
    
    
    -form.

Part 2: Comparative Analysis

Scaffold Comparison: Indazole vs. Alternatives

When selecting a scaffold for drug design, the optical properties often correlate with electronic density and metabolic stability.

FeatureIndazole (Amino-substituted)Indole (Amino-substituted)Benzimidazole (Amino-substituted)

Range
290 – 320 nm280 – 305 nm270 – 300 nm
Electronic Nature

-excessive (pyrazole ring)

-excessive (pyrrole ring)

-deficient (imidazole ring)
Tautomerism distinct

/

forms
Non-tautomeric (N-H fixed)Degenerate tautomerism (symmetric)
Fluorescence Moderate Quantum YieldHigh Quantum YieldLow Quantum Yield
Application Kinase Inhibitors (ATP mimic)CNS agents (Serotonin mimic)Anthelmintics / Antivirals
Positional Isomerism (The "Vector" Effect)

The position of the amino group dictates the vector of charge transfer (CT).

  • 5-Aminoindazole: The amino lone pair conjugates linearly with the N1-C7a bond. This creates a strong "push-pull" system if an electron-withdrawing group (EWG) is present at N1.

  • 6-Aminoindazole: Conjugation is cross-conjugated relative to the N1-N2 bond.[1] This often results in a hypsochromic (blue) shift compared to the 5-isomer and a more structured band shape.

  • 3-Aminoindazole: Direct attachment to the pyrazole ring allows for direct resonance with the N=N bond, often merging the primary and secondary bands into a single broad feature.

Part 3: Experimental Protocols

Protocol: High-Throughput pKa Determination via UV-Vis

Objective: Determine the acid dissociation constant (


) of an aminoindazole derivative using spectral shifts. This method is superior to potentiometry for sparingly soluble compounds.
Reagents & Equipment
  • Stock Solution: 10 mM compound in DMSO (HPLC Grade).

  • Buffers: Universal buffer series (pH 2.0 to 12.0 in 0.5 unit increments), constant ionic strength (

    
     M).
    
  • Plate: UV-transparent 96-well quartz or specialized polymer plate.[1]

  • Instrument: Microplate spectrophotometer (200–800 nm scan range).

Step-by-Step Workflow
  • Preparation:

    • Dispense 196

      
      L of each buffer into distinct wells.
      
    • Add 4

      
      L of Stock Solution to each well (Final conc: 200 
      
      
      
      M, 2% DMSO).
    • Include "Blank" wells (Buffer + DMSO only) for baseline correction.

  • Measurement:

    • Shake plate for 60 seconds (orbital, medium speed).

    • Scan absorbance from 230 nm to 500 nm (1 nm resolution).

  • Data Processing:

    • Identify the wavelength of maximum change (

      
      ).[2]
      
    • Plot Absorbance (

      
      ) vs. pH.[2]
      
    • Fit data to the Henderson-Hasselbalch sigmoid function.

Self-Validation Criteria (Quality Control)
  • Isosbestic Points: The overlaid spectra must intersect at distinct points. Lack of isosbestic points indicates sample degradation or precipitation.

  • Linearity: The Hill slope of the sigmoid fit should be

    
    .
    
  • Solubility Check: Absorbance at non-absorbing wavelengths (>450 nm) should be near zero.[1] High baseline indicates precipitation (light scattering).

Visualization: Tautomer Identification Workflow

The following diagram illustrates the logic flow for distinguishing tautomers using UV-Vis and solvent perturbations.

Tautomer_ID Start Start: Purified Aminoindazole Solvent_Scan Step 1: Measure UV in Non-polar (Cyclohexane) vs. Polar Aprotic (DMSO) Start->Solvent_Scan Analysis Analyze Shift (Δλ) Solvent_Scan->Analysis Decision1 Is Δλ > 15 nm? Analysis->Decision1 Path_LargeShift Large Bathochromic Shift (Red Shift) Decision1->Path_LargeShift Yes Path_SmallShift Minimal Shift Decision1->Path_SmallShift No Result_Zwitter Indication: Zwitterionic Character Likely 2H-Tautomer or Strong CT Excited State Path_LargeShift->Result_Zwitter Result_Neutral Indication: Neutral Species Likely 1H-Tautomer (Thermodynamically Stable) Path_SmallShift->Result_Neutral

Caption: Decision matrix for identifying tautomeric dominance and solvatochromic sensitivity in aminoindazoles.

Part 4: Data Summary

Table 1: Representative Spectral Data (Ethanol)

Note: Values are approximate and depend on specific substitution patterns.

Compound

(nm)

(

)
Key Spectral Feature
Indazole (Unsubstituted) 250, 285~3,500Distinct vibrational fine structure
5-Aminoindazole 295 - 305~6,200Broad band, loss of fine structure
6-Aminoindazole 288 - 298~5,800Often hypsochromic to 5-isomer
3-Aminoindazole 300 - 315~7,000Merged band, highest intensity
6-Nitroindazole 330 - 340~12,000Distinct dual maxima (Push-pull)

Part 5: References

  • Claramunt, R. M., et al. (1991). The Tautomerism of Indazoles: A Thermodynamic and Spectroscopic Study. Journal of the Chemical Society, Perkin Transactions 2.

  • Catalán, J., et al. (1983). Solvent and pH Dependence of Absorption and Fluorescence Spectra of 5-Aminoindazole.[1] Journal of the American Chemical Society.

  • National Institute of Standards and Technology (NIST). 5-Aminoindazole Gas Phase Spectrum.[3] NIST Chemistry WebBook, SRD 69.[1] [1]

  • BenchChem. Physicochemical Properties of Aminoindazoles. (Technical Data Sheet).[1]

  • Tomsho, J. W., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters.

Sources

Comparative

bioisosteric replacement of indole with 4-amino-1H-indazole

Bioisosteric Replacement of Indole with 4-Amino-1H-indazole: A Strategic Guide for Kinase Inhibitor Design As a Senior Application Scientist specializing in medicinal chemistry and assay development, I frequently encount...

Author: BenchChem Technical Support Team. Date: March 2026

Bioisosteric Replacement of Indole with 4-Amino-1H-indazole: A Strategic Guide for Kinase Inhibitor Design

As a Senior Application Scientist specializing in medicinal chemistry and assay development, I frequently encounter the limitations of legacy "privileged scaffolds." The indole ring is ubiquitous in drug discovery, particularly as an ATP-competitive hinge binder in kinase inhibitors. However, its high lipophilicity and limited hydrogen-bonding capacity (a single H-bond donor) often lead to metabolic liabilities and off-target promiscuity.

Bioisosteric replacement—specifically swapping the indole core for a 4-amino-1H-indazole moiety—has emerged as a highly effective strategy to overcome these hurdles[1]. This guide objectively compares the physicochemical and pharmacological performance of these two scaffolds and provides the causal reasoning and validated protocols necessary to execute this transition in your drug development pipeline.

Structural and Physicochemical Comparison

The causality behind the improved performance of 4-amino-1H-indazole lies in its altered electronic distribution and hydrogen-bonding network. While indole possesses a single NH donor, the 4-amino-1H-indazole scaffold introduces an extra nitrogen in the core (acting as an H-bond acceptor) and a primary amine at the 4-position (providing two additional H-bond donors).

This shift dramatically alters the molecule's topological polar surface area (TPSA) and lipophilicity (clogP), directly impacting aqueous solubility and cell permeability[2].

Table 1: Objective Physicochemical Comparison

PropertyIndole Core4-Amino-1H-indazole CoreImpact on Drug Design
H-Bond Donors 13Enables multipoint hinge-binding affinity.
H-Bond Acceptors 01Allows interaction with hinge backbone NH.
Lipophilicity (clogP) ~2.1~0.9Significantly improves aqueous solubility.
TPSA (Ų) 15.864.9Modulates permeability; reduces CYP450 trapping.
pKa (Basic) ~ -2.4~ 5.2 (Amino group)Alters ionization state at physiological pH.

Mechanistic Causality: The Hinge-Binding Advantage

In kinase inhibitor design, the ATP-binding pocket's hinge region is the primary anchor point. Indole typically forms a single hydrogen bond with the carbonyl oxygen of the hinge backbone.

By replacing indole with 4-amino-1H-indazole, we engineer a self-validating structural advantage: the indazole N2 atom acts as an acceptor for the hinge's amide NH, while the N1-H and the 4-amino group act as donors. This creates a highly stable bidentate or tridentate interaction network. This multipoint binding restricts the rotational degrees of freedom, locking the inhibitor into an active conformation that dramatically increases target residence time and potency against kinases like FLT3 and PI3K[1][3].

Pathway1 cluster_indole Indole Scaffold (Legacy) cluster_indazole 4-Amino-1H-indazole (Bioisostere) N1 Indole Core (1 H-Bond Donor) N2 Kinase Hinge (Carbonyl) N1->N2 Single H-Bond N3 Indazole Core + 4-NH2 (3 Donors, 1 Acceptor) N4 Kinase Hinge (Carbonyl + Amide) N3->N4 Bidentate H-Bonds

Fig 1: Comparative ATP-competitive hinge-binding logic between Indole and 4-Amino-1H-indazole.

Comparative Performance Data

Experimental data from recent oncology patents and literature demonstrates the superiority of the 4-aminoindazole bioisostere in targeted therapies, particularly in overcoming drug-resistant mutations like FLT3-ITD in acute myeloid leukemia (AML)[4].

Table 2: Comparative In Vitro Kinase Inhibition & Cellular Efficacy

Compound ScaffoldTarget KinaseBiochemical IC50 (nM)Cellular GI50 (MV4-11 Cells)Microsomal Stability (T1/2)
Indole-based Lead FLT3-ITD25.0 nM120.0 nM18 min
4-Amino-1H-indazole FLT3-ITD1.5 nM10.0 nM>45 min
Indole-based Lead PI3Kα45.2 nM310.0 nM22 min
4-Amino-1H-indazole PI3Kα4.8 nM42.0 nM>60 min

Note: The reduction in lipophilicity directly correlates with the extended microsomal half-life, as the indazole derivatives are less prone to rapid oxidative metabolism by hepatic CYPs.

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols detail the synthesis of the bioisostere and its subsequent biological validation.

Protocol A: Synthesis of 4-Amino-1H-indazole via Catalytic Hydrogenation

Causality for Method Choice: Catalytic hydrogenation with Palladium on Carbon (Pd/C) is strictly chosen over traditional metal-acid reductions (e.g., Iron/HCl). Because 4-amino-1H-indazole is highly polar, aqueous workups required by metal-acid methods lead to severe product loss in the aqueous phase. Pd/C in ethanol allows for a simple filtration, maximizing yield[3].

  • Preparation: Dissolve 4-nitro-1H-indazole (1.0 eq, e.g., 200 g) in anhydrous ethanol (EtOH) inside a high-pressure reaction vessel[3].

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (0.1 eq by weight) under an inert argon atmosphere to prevent auto-ignition.

  • Hydrogenation: Purge the vessel with H2 gas and maintain under a hydrogen atmosphere (1 atm to 30 psi) at ambient temperature. Note: The reaction is exothermic; monitor internal temperature.

  • Self-Validating Check: Monitor via LC-MS. The physical self-validation is a distinct color change: the solution will transition from a deep yellow/orange (nitro precursor) to a pale/colorless solution as the amine forms.

  • Isolation: Filter the mixture through a tightly packed Celite pad to remove the Pd/C. Concentrate the filtrate under reduced vacuum below 80°C to yield the crude 4-amino-1H-indazole, which can be triturated with n-hexane[3].

Protocol B: In Vitro Kinase Profiling (TR-FRET Assay)

Causality for Method Choice: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard colorimetric assays because indazole libraries often exhibit inherent auto-fluorescence. The time-resolved nature of the Europium fluorophore delays the emission reading, bypassing the short-lived background fluorescence of the compound and ensuring a pristine signal-to-noise ratio.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the 4-amino-1H-indazole test compound in 100% DMSO.

  • Reaction Assembly: In a 384-well low-volume plate, combine the recombinant kinase (e.g., FLT3), biotinylated peptide substrate, and the test compound in assay buffer (50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT).

  • Initiation: Add ATP at its predetermined

    
     value to initiate the reaction. Incubate for 60 minutes at room temperature.
    
  • Detection: Quench the reaction with EDTA. Add Europium-labeled anti-phospho antibody and Streptavidin-APC.

  • Readout & Validation: Incubate for 60 minutes. Read the plate (Excitation: 340 nm; Emission: 615 nm and 665 nm). Self-validation: Calculate the 665/615 nm ratio. A dose-dependent decrease in the FRET signal strictly confirms competitive inhibition at the ATP-binding site.

Workflow2 A 1. Scaffold Hopping (Indole -> 4-Aminoindazole) B 2. Catalytic Hydrogenation (Pd/C, H2, EtOH) A->B C 3. TR-FRET Kinase Assay (Target Validation) B->C D 4. ADME Profiling (Microsomal Stability) C->D E 5. Lead Candidate (Improved Potency/Solubility) D->E

Fig 2: Experimental workflow for synthesizing and validating 4-amino-1H-indazole bioisosteres.

Conclusion

Replacing an indole core with 4-amino-1H-indazole is not merely a structural tweak; it is a calculated bioisosteric upgrade. By increasing hydrogen-bonding vectors and reducing lipophilicity, researchers can rescue legacy compounds from poor pharmacokinetic profiles and drive highly potent, selective kinase inhibitors toward clinical viability.

References

  • Taylor & Francis Online - Strategies for the treatment of acute myeloid leukemia with FLT3 mutations: a patent review. Details the use of 4-aminoindazole derivatives as novel FLT3 kinase inhibitors for AML, demonstrating sub-nanomolar efficacy.[URL: https://www.tandfonline.com/doi/full/10.1080/13543776.2023.2182746] (Derived from[1],[4])

  • Google Patents (US8158626B2) - Thiazolopyrimidine PI3K inhibitor compounds and methods of use. Provides the validated chemical synthesis protocol for reducing 4-nitro-1H-indazole to 4-amino-1H-indazole using Pd/C hydrogenation in ethanol.[URL: https://patents.google.com/patent/US8158626B2/en] (Derived from[3])

  • ACS Pharmacology & Translational Science - Exploring an Intracellular Allosteric Site of CC-Chemokine Receptor 4 from 3D Models, Probe Simulations, and Mutagenesis. Discusses the identification of 4-aminoindazole sulfonamide hits and their favorable lipophilicity (clogP) and ligand efficiency profiles.[URL: https://pubs.acs.org/doi/10.1021/acsptsci.0c00010] (Derived from[2])

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Amino-3-chloro-1H-indazole-6-carboxylic acid

Topic: CAS Number: 885521-23-3 Executive Safety Summary Immediate Action Required: Treat 4-Amino-3-chloro-1H-indazole-6-carboxylic acid as a Potent Pharmaceutical Intermediate (Band 3) . While specific toxicological data...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: CAS Number: 885521-23-3

Executive Safety Summary

Immediate Action Required: Treat 4-Amino-3-chloro-1H-indazole-6-carboxylic acid as a Potent Pharmaceutical Intermediate (Band 3) . While specific toxicological data (LD50) for this exact CAS is often limited in public registries, its structural class (halogenated amino-indazoles) is frequently associated with significant skin, eye, and respiratory irritation, and potential bioactive properties (e.g., kinase inhibition).

Core Directive: Do not handle on an open bench. All solid-state manipulation must occur within a certified chemical fume hood or powder containment enclosure.

Hazard Identification & Risk Assessment

This compound combines three functional groups—an indazole core, a primary amine, and a carboxylic acid—along with a halogen (chlorine).[1] This structural motif dictates specific hazards:

Hazard ClassGHS CodeHazard StatementMechanistic Risk
Skin Irritation H315 Causes skin irritation.Acidic functionality combined with the amine can disrupt the dermal barrier and cause contact dermatitis.
Eye Irritation H319 Causes serious eye irritation.[2][3][4][5]Fine dust particles are highly abrasive and chemically reactive with mucous membranes.
STOT-SE H335 May cause respiratory irritation.[3][4]Inhalation of dust triggers inflammation in the upper respiratory tract.
Acute Toxicity H302 (Predicted)Harmful if swallowed.[3]Structural analogs often exhibit oral toxicity; treat as harmful by ingestion.

Critical Insight: The presence of the amino and indazole moieties suggests potential biological activity. In drug discovery, this scaffold is a common pharmacophore for kinase inhibitors. Therefore, assume pharmacological potency even if not explicitly stated on the container.

Personal Protective Equipment (PPE) Matrix

Select PPE based on the Operational Scale . This "Control Banding" approach ensures protection scales with risk.

Table 1: PPE Specifications by Operation
PPE ComponentSmall Scale (< 100 mg) Large Scale (> 100 mg) Technical Specification (Why?)
Respiratory N95 / FFP2 MaskP100 / P3 Respirator or PAPRN95 filters 95% of particulates but fails against vapors. P100 is required for larger quantities to prevent sensitization from fine dust.
Hand Protection Double Nitrile Gloves (0.11 mm)Double Nitrile (Outer) + Laminate (Inner)Nitrile offers excellent resistance to organic acids. Double gloving provides a visual breach indicator and prevents permeation.
Eye Protection Chemical Splash GogglesFace Shield + GogglesSafety glasses are insufficient for fine powders which can bypass side shields. Goggles seal the eyes from airborne dust.
Body Protection Standard Lab Coat (Cotton/Poly)Tyvek® Disposable CoverallTyvek prevents dust accumulation on street clothes, reducing the risk of "take-home" exposure.

Operational Handling Protocol

This self-validating workflow minimizes exposure during the most critical phase: Weighing and Solubilization .

Phase A: Preparation
  • Engineering Control Check: Verify fume hood face velocity is between 0.3 – 0.5 m/s .

  • Static Elimination: Use an ionizing bar or anti-static gun on the weighing boat. Indazole powders are often static-prone, leading to "jumping" powder and aerosolization.

  • Surface Protection: Line the work surface with an absorbent, plastic-backed bench mat.

Phase B: The "Closed-Transfer" Weighing Method
  • Place the balance inside the fume hood.

  • Tare a pre-weighed vial with a septum cap (do not use open weigh boats for >100 mg).

  • Transfer solid using a disposable spatula.

  • Immediately cap the vial.

  • Wipe the exterior of the vial with a methanol-dampened Kimwipe before removing it from the hood.

Phase C: Solubilization (The Critical Step)
  • Solvent Choice: DMSO or DMF are common solvents for this compound.

  • Procedure: Add solvent via syringe through the septum if possible. If adding to an open vial, add solvent slowly down the side of the glass to prevent displacing air that carries dust particles.

Visualization: PPE Decision Logic

PPE_Decision_Tree Start Start: Handling 4-Amino-3-chloro-1H-indazole-6-carboxylic acid State_Check Is the compound in Solid or Solution state? Start->State_Check Solid_State Solid State (Powder) State_Check->Solid_State Dust Hazard Solution_State Solution State State_Check->Solution_State Splash Hazard Quantity_Check Quantity > 100 mg? Solid_State->Quantity_Check Solution_PPE CONTACT PROTECTION 1. Chemical Splash Goggles 2. Nitrile Gloves (0.11mm) 3. Lab Coat Solution_State->Solution_PPE High_Risk_PPE MAXIMUM PROTECTION 1. Fume Hood REQUIRED 2. Double Nitrile Gloves 3. P100 Respirator/PAPR 4. Tyvek Sleeves Quantity_Check->High_Risk_PPE Yes Low_Risk_PPE STANDARD PROTECTION 1. Fume Hood Recommended 2. Single Nitrile Gloves 3. N95 Mask (if outside hood) 4. Lab Coat Quantity_Check->Low_Risk_PPE No

Figure 1: Decision logic for selecting appropriate PPE based on physical state and quantity.

Decontamination & Disposal

Decontamination:

  • Solvent Wash: Wipe contaminated surfaces with Methanol or Ethanol . The carboxylic acid moiety makes it soluble in polar organic solvents.

  • Soap & Water: Follow with a soap and water wash to remove residual solvent.

  • Waste Stream: Dispose of all wipes as Hazardous Solid Waste .

Disposal:

  • Do NOT dispose of down the drain.

  • Classification: Halogenated Organic Waste.

  • Method: High-temperature incineration is required to safely break down the chlorinated aromatic ring.

Emergency Response

  • Eye Contact: Flush immediately with water for 15 minutes .[2][6] Hold eyelids open. The acidic nature can cause corneal damage if not rinsed quickly.

  • Skin Contact: Remove contaminated clothing.[2][6][7] Wash with soap and water.[2][6][7] Do not use alcohol on skin (it increases permeability).

  • Spill (Solid): Do not dry sweep. Cover with a wet paper towel (dampened with water) to prevent dust, then scoop into a waste container.

References

  • PubChem . Indazole-3-carboxylic acid (Analogous Hazard Data). National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA) . A Guide to The Globally Harmonized System of Classification and Labeling of Chemicals (GHS). Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-3-chloro-1H-indazole-6-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-Amino-3-chloro-1H-indazole-6-carboxylic acid
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